molecular formula C6H3Cl2NO2 B165493 2,3-Dichloronitrobenzene CAS No. 3209-22-1

2,3-Dichloronitrobenzene

Cat. No.: B165493
CAS No.: 3209-22-1
M. Wt: 192 g/mol
InChI Key: CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
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InChI Key

CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID8024997
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Molecular Weight

192.00 g/mol
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Physical Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS.
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Boiling Point

495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C
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Flash Point

255 °F (NTP, 1992), 123 °C
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Solubility

less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none
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Density

1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00505 [mmHg], Vapor pressure at 20 °C: negligible
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Color/Form

Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles.

CAS No.

3209-22-1, 27900-75-0
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Melting Point

142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C
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Foundational & Exploratory

2,3-Dichloronitrobenzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichloronitrobenzene

Introduction

This compound (CAS No: 3209-22-1) is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] It presents as a light yellow to light brown crystalline powder or solid.[2][3] This compound is a key intermediate in the synthesis of dyes, antimicrobials, and various agricultural products.[4][5] Structurally, it is a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 1.[1] Due to the electron-withdrawing nature of the nitro group and chlorine atoms, it is notable for its chemical reactivity.[1]

Physical Properties

The physical characteristics of this compound are summarized below. The compound is generally described as colourless-to-yellow or light yellow crystals.[3][6] It is insoluble or only slightly soluble in water but is soluble in organic solvents like ethanol, ether, and acetone.[1][7][8]

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[5][9]
Molecular Weight 192.00 g/mol [10][11]
Melting Point 60-62 °C (140-144 °F)[2][3][5][7]
Boiling Point 257-258 °C (495-496 °F) at 760 mmHg[3][6]
Density 1.449 - 1.72 g/cm³ at 25 °C[2][6][10]
Vapor Pressure 0.00505 mmHg / 0.673 Pa at 25 °C[2][3]
Vapor Density 6.6 (Air = 1)[3][6]
Flash Point 123 °C (253-255 °F)[2][5][6]
Water Solubility < 0.1 mg/mL; 62.4 - 74.1 mg/L at 20-25 °C[2][3][5][7]
LogP (Kow) 3.05 - 3.2[3][5][6]
Appearance Light yellow crystals or yellow crystalline solid[2][3]

Chemical Properties

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[10] However, it can react vigorously with strong oxidizing materials and bases.[2][3][6] It is also incompatible with strong acids, amines, and non-noble metals.[4] Upon contact with hot surfaces or flames, it decomposes, producing toxic and corrosive fumes of nitrogen oxides and hydrogen chloride.[6] High concentrations of its dust particles may form explosive mixtures with air.[4]

Synthesis

The primary production method for this compound is through the nitration of 1,2-dichlorobenzene (B45396).[2][5] This process typically involves a mixture of phosphoric, sulfuric, and nitric acids at temperatures ranging from 30 to 180 °C.[1] It is often formed as a by-product in the synthesis of 3,4-dichloronitrobenzene (B32671), which is the main product of the reaction.[5]

G A 1,2-Dichlorobenzene C Nitration Reactor (30-180 °C) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D This compound (By-product) C->D Isomer Mixture E 3,4-Dichloronitrobenzene (Main Product) C->E Isomer Mixture F Separation (Crystallization/Distillation) D->F E->F G Purified this compound F->G

Caption: Synthesis workflow for this compound.

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols are proprietary to the institutions performing them, the methodologies for the synthesis and analysis of this compound are well-established.

Synthesis by Nitration of o-Dichlorobenzene

The synthesis is achieved by the electrophilic aromatic substitution reaction of 1,2-dichlorobenzene (o-dichlorobenzene).

  • Reactants : 1,2-dichlorobenzene is the substrate. The nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions : The reactants are mixed and heated. The temperature is a critical parameter, typically controlled between 30 and 180 °C, to influence the isomeric ratio of the products.[1]

  • Work-up and Separation : After the reaction is complete, the mixture is typically poured into water to quench the reaction and separate the organic products. The resulting isomeric mixture, containing primarily 3,4-dichloronitrobenzene and the desired this compound, is then separated.[5] This is often accomplished through fractional crystallization or distillation, exploiting the differences in the isomers' physical properties.

Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS)

The detection and quantification of this compound in environmental samples, such as water, can be performed using Gas Chromatography/Mass Spectrometry (GC/MS), as indicated by EPA methods.[3]

  • Sample Preparation : An aqueous sample is extracted with an organic solvent (e.g., dichloromethane) to transfer the analyte from the water to the organic phase. The extract is then concentrated.

  • Gas Chromatography (GC) : The concentrated extract is injected into the GC. The sample is vaporized and travels through a long, thin capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase. This compound will elute at a characteristic retention time under specific column and temperature conditions.

  • Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (e.g., by electron impact), causing it to fragment into characteristic charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the signal intensity to that of a known standard.

G cluster_reactivity Reactivity Profile cluster_decomposition Thermal Decomposition A This compound C Vigorous Reaction A->C B Strong Oxidants Strong Bases B->C D This compound F Toxic Fumes D->F E Heat / Flame E->F G Nitrogen Oxides (NOx) Hydrogen Chloride (HCl) F->G

Caption: Reactivity and decomposition pathways.

Safety and Hazards

This compound is associated with several health and safety hazards.

  • Human Health Effects : Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[4][10] Ingestion can also cause irritation of the digestive tract.[10] Symptoms of overexposure can include coughing, dizziness, nausea, and methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[4]

  • Environmental Hazards : The substance is considered toxic to aquatic life, with potentially long-lasting effects.[4][8] In the event of a spill, it may adsorb into sediments.[4] It is not readily biodegradable.[5]

  • Handling and Storage : When handling, appropriate personal protective equipment, including gloves and safety spectacles, should be worn.[6][10] It should be stored in a tightly closed container, separated from strong oxidants, bases, and foodstuffs.[6][10] Work should be conducted in a well-ventilated area.[10] In case of fire, it can give off irritating or toxic fumes.[6]

References

An In-depth Technical Guide to 1,2-Dichloro-3-nitrobenzene (CAS: 3209-22-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dichloro-3-nitrobenzene (CAS No. 3209-22-1), a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, applications, analytical methods, and essential safety and toxicology information, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

1,2-Dichloro-3-nitrobenzene is a light yellow crystalline solid at room temperature.[1] Its key properties are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₃Cl₂NO₂[1][2][3]
Molecular Weight 192.00 g/mol [3][4][5]
CAS Number 3209-22-1[1][2][6]
Appearance Light yellow crystals / crystalline solid[1][7]
Melting Point 61-62 °C[1][2][3][4]
Boiling Point 257-258 °C[1][2][3]
Density 1.721 g/cm³ (at 14 °C)[1][8]
Flash Point 123 °C (Combustible)[1][3]
Vapor Pressure 0.3 hPa (at 20 °C)[3]
Water Solubility 74.1 mg/L[3]
log Kₒw 3.2 (at 20 °C, experimental)[3]

Table 2: Spectroscopic Data Summary

TechniqueData SummarySource(s)
¹H NMR In CDCl₃, signals observed at δ (ppm): 7.70, 7.69, 7.37.[9][10]
Mass Spec (MS) Molecular Ion (M⁺): m/z 191. Other major fragments observed at m/z: 74, 75, 84, 85.[5][9]
Infrared (IR) Data available, typically shows characteristic peaks for C-Cl, C-NO₂, and aromatic C-H stretches.[9]
¹³C NMR Data available.[9]

Synthesis and Experimental Protocols

1,2-Dichloro-3-nitrobenzene is typically formed as a minor isomer during the industrial nitration of 1,2-dichlorobenzene (B45396), where the major product is 1,2-dichloro-4-nitrobenzene.[3][11] However, processes have been developed to increase the yield of the 1,2-dichloro-3-nitrobenzene isomer.

A patented method describes a process that shifts the isomer ratio in favor of 1,2-dichloro-3-nitrobenzene by using a specific nitrating medium.[12]

Experimental Protocol: Synthesis via Phosphoric Acid-Enhanced Nitration

This protocol is a representative method adapted from patent literature for the preferential synthesis of 1,2-dichloro-3-nitrobenzene.[12]

  • Preparation of Nitrating Medium: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare an anhydrous mixture of phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄). The molar ratio of H₂SO₄ to H₃PO₄ should be between 0.05:1 and 3:1.

  • Reaction Setup: Heat the acid mixture to the desired reaction temperature, between 30°C and 180°C.

  • Addition of Reactants: Over a period of 1-2 hours, slowly add a pre-mixed solution of 1,2-dichlorobenzene and nitric acid (HNO₃) to the heated acid medium with vigorous stirring. The molar ratio of nitric acid to 1,2-dichlorobenzene should be maintained between 0.7:1 and 1.4:1.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to determine the ratio of isomers.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and water to precipitate the crude product.

  • Purification: Filter the solid product and wash thoroughly with cold water to remove residual acids. The crude product, an isomeric mixture, can be purified by fractional crystallization or chromatography to isolate the 1,2-dichloro-3-nitrobenzene.

G Synthesis Workflow for 1,2-Dichloro-3-nitrobenzene cluster_reactants Starting Materials cluster_reagents Nitrating Medium 1_2_DCB 1,2-Dichlorobenzene Reaction Nitration Reaction (30-180°C) 1_2_DCB->Reaction HNO3 Nitric Acid HNO3->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction H3PO4 Phosphoric Acid H3PO4->Reaction Quench Quenching (Ice/Water) Reaction->Quench Pour into Filter Filtration & Washing Quench->Filter Crude Crude Product (Isomeric Mixture) Filter->Crude Purify Purification (e.g., Crystallization) Crude->Purify Product Pure 1,2-Dichloro- 3-nitrobenzene Purify->Product

Diagram 1: Synthesis workflow for 1,2-dichloro-3-nitrobenzene.

Applications in Research and Development

1,2-Dichloro-3-nitrobenzene is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3] Its functional groups—two chlorine atoms and a nitro group—offer versatile handles for further chemical transformations.

  • Pharmaceutical Synthesis: The compound serves as a building block for various pharmaceutical agents.[13] The nitro group can be reduced to an amine, and the chlorine atoms can be substituted via nucleophilic aromatic substitution, enabling the construction of diverse molecular scaffolds.

  • Agrochemicals: It is an intermediate in the production of pesticides and other plant protection agents.[14]

  • Dye Manufacturing: Derivatives of this compound, such as ortho-chloro-meta-nitroaniline, are used as diazo components in the synthesis of monoazo dyestuffs.[11]

While the nitroaromatic moiety itself can confer biological activity, the primary role of 1,2-dichloro-3-nitrobenzene in drug development is as a starting material or intermediate rather than a final active pharmaceutical ingredient (API).[15]

Analytical Methods

The analysis of 1,2-dichloro-3-nitrobenzene in various matrices is typically performed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for the separation, identification, and quantification of dichloronitrobenzene isomers. Electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern for unambiguous identification.[5][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also a suitable method, particularly for monitoring reaction progress and assessing product purity.[16][17] A reversed-phase C18 column with a mobile phase like acetonitrile/water is commonly employed.[17]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of 1,2-dichloro-3-nitrobenzene in a sample matrix.

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable organic solvent (e.g., acetone, hexane, or dichloromethane). If analyzing environmental samples, a pre-concentration step such as dispersive liquid-liquid microextraction (DLLME) may be required.[18]

  • Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • Injector: Split/splitless injector at ~250°C.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from m/z 40 to 300.

  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Processing: Identify 1,2-dichloro-3-nitrobenzene by its retention time and by comparing its mass spectrum to a reference spectrum or library.[5] Quantify using an internal or external standard calibration curve.

G General Workflow for GC-MS Analysis Sample Sample containing 1,2-Dichloro-3-nitrobenzene Prep Sample Preparation (Dissolution / Extraction) Sample->Prep Inject GC Injection (1 µL) Prep->Inject Separate Chromatographic Separation (Capillary GC Column) Inject->Separate Ionize Ionization (Electron Ionization, 70 eV) Separate->Ionize Detect Mass Detection (Quadrupole Analyzer) Ionize->Detect Data Data Acquisition (Retention Time & Mass Spectrum) Detect->Data Analyze Data Analysis (Identification & Quantification) Data->Analyze

Diagram 2: General workflow for GC-MS analysis.

Safety and Toxicology

1,2-Dichloro-3-nitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.[2][8]

Table 3: GHS Hazard and Precautionary Statements

TypeCodeStatementSource(s)
Hazard H301Toxic if swallowed.[2]
Hazard H312Harmful in contact with skin.[2]
Hazard H317May cause an allergic skin reaction.[2]
Hazard H331Toxic if inhaled.[2]
Hazard H411Toxic to aquatic life with long lasting effects.[2]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[19]
Precaution P273Avoid release to the environment.[19]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[19]
Precaution P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[20]
Precaution P302+P352IF ON SKIN: Wash with plenty of soap and water.
  • Handling: Use in a well-ventilated area or in a closed system.[8][21] Avoid contact with skin, eyes, and clothing.[8] Wash thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidants.[8][19]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, appropriate protective gloves, and protective clothing.[8] A NIOSH-approved respirator should be used when necessary.[1]

  • Toxicology: The toxicological properties have not been fully investigated, but it is known to be toxic via oral, dermal, and inhalation routes.[2][8] It showed genotoxic effects in an in-vitro chromosomal aberration test.[3] It is not readily biodegradable.[3]

References

Spectroscopic Profile of 2,3-Dichloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dichloronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits a complex pattern in the aromatic region. The chemical shifts for the three aromatic protons are closely spaced and show second-order coupling effects, making a simple first-order analysis challenging.

Chemical Shift (ppm)Multiplicity
7.70Complex multiplet
7.69Complex multiplet
7.37Complex multiplet

Note: The assignments of these chemical shifts to specific protons on the benzene (B151609) ring require advanced analytical methods such as 2D NMR or spectral simulation programs like LAOCN.[1][2]

¹³C NMR Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. While a complete peak-by-peak assignment is not available, the key vibrational modes are identifiable.

Wavenumber (cm⁻¹)Vibrational Mode
~3100 - 3000Aromatic C-H Stretch
~1600 - 1585Aromatic C=C Stretch
~1550 - 1475Asymmetric NO₂ Stretch
~1500 - 1400Aromatic C=C Stretch
~1360 - 1290Symmetric NO₂ Stretch
~850 - 550C-Cl Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak is prominent, and the isotopic pattern characteristic of two chlorine atoms is observable.

m/zIon IdentityRelative Intensity
191[M]⁺ (³⁵Cl₂)High
193[M+2]⁺ (³⁵Cl³⁷Cl)High
195[M+4]⁺ (³⁷Cl₂)Moderate
145[M-NO₂]⁺High
109[C₆H₃Cl]⁺High
133[M-NO₂-Cl+H]⁺Moderate

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Mass Range: m/z 40-400.

  • Scan Speed: Dependant on the instrument and sample introduction method.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in CDCl3 for NMR Sample->Dissolution Grinding Grind with KBr for IR Sample->Grinding Dilution Dilute in Solvent for MS Sample->Dilution NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Grinding->IR_Spec MS_Spec Mass Spectrometer (EI) Dilution->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values) MS_Spec->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Structural Information IR_Data->Structure_Elucidation Functional Group Identification MS_Data->Structure_Elucidation Molecular Weight & Fragmentation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloronitrobenzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document presents quantitative spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data has been compiled from various spectral databases and is presented with assignments corresponding to the IUPAC numbering of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits signals for the three aromatic protons.

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
H-67.70Doublet of doublets (dd)
H-47.69Doublet of doublets (dd)
H-57.37Triplet (t)

Note: Specific coupling constants (J values) were not available in the referenced public databases.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring.[1] The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AssignmentChemical Shift (δ) [ppm]
C-3148.6
C-1133.8
C-5131.3
C-2130.8
C-4128.0
C-6121.5

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

  • Dissolution: Weigh approximately 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the NMR tube can be degassed by several freeze-pump-thaw cycles before being sealed.

¹H NMR Spectroscopy

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

    • Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually adequate.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

    • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to the signal.

¹³C NMR Spectroscopy

  • Instrument Setup: The same sample and a properly tuned and shimmed spectrometer are used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The data processing steps are similar to those for ¹H NMR: Fourier transform, phasing, baseline correction, and referencing (using the solvent signal or TMS).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the logical relationships of the NMR data and a general experimental workflow.

Caption: Correlation of this compound structure with its NMR signals.

A Sample Preparation (Dissolution, Filtration) B NMR Spectrometer Setup (Tuning, Shimming) A->B C Acquisition of FID (Pulse Sequence, Scans) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectrum Analysis (Referencing, Integration, Peak Picking) D->E F Structural Elucidation E->F

Caption: General experimental workflow for NMR spectroscopy.

References

Solubility of 2,3-Dichloronitrobenzene in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloronitrobenzene in water and various organic solvents. The information is compiled to assist researchers and professionals in handling, processing, and developing applications for this compound.

Executive Summary

This compound, a key intermediate in the chemical industry, exhibits low solubility in aqueous solutions and significantly higher solubility in organic solvents. This document details its solubility characteristics, presenting available quantitative data and outlining the experimental methodologies for solubility determination. A generalized experimental workflow is also provided for clarity.

Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The following sections summarize the available data.

Aqueous Solubility

This compound is generally reported as insoluble or having very low solubility in water. Various sources provide slightly different quantitative values, which are summarized in the table below. This variation may be attributed to different experimental conditions and methods.

Solubility in WaterTemperature (°C)MethodSource
< 0.1 mg/mL25Not SpecifiedNTP, 1992[1][2]
62.4 mg/L20Not SpecifiedPubChem[3]
66.8 mg/LNot SpecifiedNot SpecifiedChemicalBook[4][5]
74.1 mg/LNot SpecifiedNot SpecifiedOECD SIDS[6]
Solubility in Organic Solvents

This compound is significantly more soluble in organic solvents. One source indicates it is "very soluble in organic solvents"[3]. A specific study measured its solubility in a range of organic solvents at various temperatures using the gravimetric method[4]. While the specific data points from this study are not publicly available in the retrieved search results, the solvents studied are listed below. The solubility was observed to increase with temperature in all tested solvents[4].

SolventTemperature Range (K)
Ethyl Acetate278.15 to 303.15
Tetrachloromethane278.15 to 303.15
Cyclohexane278.15 to 303.15
Hexane278.15 to 303.15
Heptane278.15 to 303.15
1-Propanol278.15 to 303.15
2-Propanol278.15 to 303.15
1-Butanol278.15 to 303.15

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections describe the methodologies relevant to the data presented.

Gravimetric Method for Organic Solvents

The gravimetric method is a widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass of the solvent.

General Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the desired organic solvent in a sealed vessel.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can be achieved using a shaker bath or a magnetic stirrer.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation, or by filtration through a membrane filter compatible with the solvent.

  • Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the solution, often under reduced pressure or in a controlled-temperature oven, leaving behind the dissolved this compound.

  • Mass Determination: The container with the solid residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container. The mass of the solvent is calculated from the difference between the mass of the saturated solution and the mass of the dissolved solute.

  • Calculation: The solubility is then expressed as mass of solute per mass of solvent (e.g., g/100 g solvent) or converted to other units such as mole fraction.

OECD Guideline 105: Water Solubility (Shake-Flask Method)

For determining the solubility of substances in water, the OECD Guideline 105 provides a standardized protocol. The shake-flask method is suitable for substances with a water solubility greater than 10 mg/L.

General Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Apparatus: A constant temperature bath or shaker, glass vessels with sufficient volume, and an analytical method for quantifying the concentration of this compound in water are required.

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a glass vessel.

    • The vessel is sealed and agitated in a constant temperature bath (e.g., at 20 °C) until equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

    • The time to reach equilibrium is determined from the preliminary test, but is typically 24 to 48 hours.

  • Phase Separation: The saturated aqueous solution is separated from the undissolved solid by centrifugation, and the clear supernatant is collected for analysis.

  • Concentration Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Reporting: The water solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent using the gravimetric method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Solute and Solvent B Combine in Sealed Vessel A->B C Agitate at Constant Temperature B->C D Allow to Settle C->D E Separate Saturated Solution D->E F Weigh Aliquot of Solution E->F G Evaporate Solvent F->G H Weigh Residue (Solute) G->H I Calculate Solubility H->I

Caption: Gravimetric method workflow for solubility determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,3-Dichloronitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate determination of these fundamental physical properties is crucial for process control, purity assessment, and safety management in a laboratory and industrial setting.

Physicochemical Data of this compound

This compound is a crystalline solid at standard conditions, appearing as colorless to light yellow crystals.[1] Its key physical properties are summarized in the table below.

PropertyValueUnitSource(s)
Melting Point 60 - 62°C[2][3][4][5][6]
142 - 144°F[2]
Boiling Point 257 - 258°C[1][2][3][6]
495 - 496°F[2]
Molecular Formula C₆H₃Cl₂NO₂-[1]
Molecular Weight 192.00 g/mol [1][5]
Density 1.7g/cm³[1]
Flash Point 123°C[1]
255°F[2][4]
Water Solubility Insoluble-[1][3]

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure for the characterization and purity assessment of chemical compounds. The following sections detail standard laboratory methodologies for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid crystalline compound.[3][7] It relies on heating a small sample packed into a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a modern digital instrument)[3]

  • Thermometer (calibrated)

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8][9]

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the sample is immersed in the oil.[5]

  • Heating: The side arm of the Thiele tube is heated gently with a small flame.[2][5] The unique shape of the tube promotes convection currents, ensuring uniform temperature distribution throughout the oil. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid turns into a transparent liquid is recorded as the end of the melting range.[2][8] For a pure substance, this range is typically narrow (0.5-1.0°C).

Determination of Boiling Point (Microscale Method)

For determining the boiling point of small quantities of a substance, the Siwoloboff method provides an accurate and efficient approach.[1] This technique observes the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a similar heating bath[11]

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • Sample Preparation: The sample of this compound is first melted by gentle heating. Approximately 0.5 mL of the molten liquid is placed into the small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end pointing downwards.[1][11] This assembly is then attached to a thermometer and immersed in the heating bath of a Thiele tube.[11]

  • Heating: The apparatus is heated gradually. Initially, air trapped in the capillary tube will expand and evolve as bubbles.[1] As the temperature rises and the liquid begins to boil, a vigorous and continuous stream of bubbles will emerge from the capillary tube.[6][12]

  • Observation and Recording: Once a steady stream of bubbles is observed, the heating is stopped. The bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[1][11][13] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[14]

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of the melting and boiling points of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Obtain dry, pure sample of this compound prep2 Finely powder the solid sample prep1->prep2 prep3 Pack sample into capillary tube (2-3 mm height) prep2->prep3 setup1 Attach capillary tube to thermometer prep3->setup1 setup2 Insert assembly into Thiele tube / melting point apparatus setup1->setup2 setup3 Ensure sample is aligned with thermometer bulb and immersed in oil setup2->setup3 meas1 Heat apparatus slowly (1-2°C/min near melting point) setup3->meas1 meas2 Observe for first liquid droplet formation meas1->meas2 meas3 Record T1 (start of melting range) meas2->meas3 meas4 Observe until all solid becomes liquid meas3->meas4 meas5 Record T2 (end of melting range) meas4->meas5 result1 Report melting point as range T1 - T2 meas5->result1 BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Gently melt solid this compound prep2 Place ~0.5 mL of molten liquid into a fusion tube prep1->prep2 prep3 Insert a sealed-end capillary tube (open end down) prep2->prep3 setup1 Attach fusion tube assembly to thermometer prep3->setup1 setup2 Immerse in Thiele tube heating bath setup1->setup2 meas1 Heat apparatus gently setup2->meas1 meas2 Observe for a rapid, continuous stream of bubbles from capillary meas1->meas2 meas3 Stop heating meas2->meas3 meas4 Allow apparatus to cool slowly meas3->meas4 meas5 Observe when liquid is drawn into the capillary tube meas4->meas5 result1 Record temperature as the boiling point meas5->result1 result2 Record ambient atmospheric pressure result1->result2

References

An In-depth Technical Guide to the Health and Safety Hazards of 2,3-Dichloronitrobenzene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloronitrobenzene (CAS No. 3209-22-1) is a chemical intermediate used in the synthesis of various products, including dyes and agricultural chemicals.[1] This guide provides a comprehensive overview of the known health and safety hazards associated with exposure to this compound, compiled from available toxicological data and safety assessments. It is intended to serve as a technical resource for professionals in research, development, and manufacturing who may handle this compound. This document details its physicochemical properties, toxicological profile, metabolic pathways, and genotoxic potential. It also outlines standardized experimental protocols for toxicity testing and provides visual representations of key biological pathways and experimental workflows.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to assessing its hazard potential and implementing appropriate safety measures.

PropertyValueReference
Molecular Formula C₆H₃Cl₂NO₂[1][2]
Molecular Weight 192.00 g/mol [2]
Appearance Light yellow crystals or yellow crystalline solid[2]
Melting Point 61 °C[1]
Boiling Point 257-258 °C[1]
Flash Point 123 °C[1]
Water Solubility 74.1 mg/L[1]
log Kow (Octanol-Water Partition Coefficient) 3.05[2]
Vapor Pressure 0.3 hPa[1]

Toxicological Profile

Exposure to this compound can lead to a range of adverse health effects, from irritation to systemic toxicity. The primary routes of occupational exposure are inhalation and dermal contact.[2]

Acute Toxicity

Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory tract.[3] Ingestion may lead to irritation of the digestive tract.[3]

EndpointSpeciesRouteValueReference
LD50Rat (male)Oral381 mg/kg[2][3]
LD50Rat (female)Oral512 mg/kg[2]
LD50RatDermal> 2500 mg/kg[4]
Chronic Toxicity and Sub-chronic Exposure

Prolonged or repeated exposure to this compound may cause damage to organs.[3] A study in rats involving oral gavage for 42 days (males) and from 14 days before mating through day 3 of lactation (females) established a No-Observed-Adverse-Effect Level (NOAEL).[1][2]

EndpointSpeciesRouteValueStudy DetailsReference
NOAELRatOral5 mg/kg/day42-day study in males and from 14 days before mating through day 3 of lactation in females.[1][2]
Genotoxicity

This compound has shown genotoxic effects in in vitro studies. Specifically, it induced chromosomal aberrations in Chinese hamster lung (CHL) cells, both with and without metabolic activation.[1]

Metabolism and Toxicokinetics

Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of toxicity. Studies in rabbits have shown that the compound undergoes extensive biotransformation.[2]

Following oral administration in rabbits, approximately 84% of the dose was recovered in the urine as various metabolites, while about 5% was found in the feces as the parent compound and dichloroaniline.[2] The major urinary metabolites were glucuronides (47% of the dose) and sulfates (17% of the dose) of amino- and nitrodichlorophenols.[2]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds like this compound is often linked to their metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. A unifying mechanism involves electron transfer, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.[5]

The nitro group of nitroaromatic compounds can be reduced by various flavoenzymes to form a nitro anion radical.[6] This radical can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates superoxide (B77818) radicals and other ROS.[6] These ROS can lead to lipid peroxidation, DNA damage, and protein modification, ultimately resulting in cellular dysfunction and toxicity. This process can upregulate stress-response signaling pathways, such as those involving p53.[6]

Toxicity_Pathway This compound This compound Metabolic Activation (Nitroreductases) Metabolic Activation (Nitroreductases) This compound->Metabolic Activation (Nitroreductases) Nitro Anion Radical Nitro Anion Radical Metabolic Activation (Nitroreductases)->Nitro Anion Radical Redox Cycling Redox Cycling Nitro Anion Radical->Redox Cycling Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Redox Cycling->Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage DNA Damage DNA Damage Cellular Damage->DNA Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation p53 Activation p53 Activation DNA Damage->p53 Activation Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest p53 Activation->Apoptosis/Cell Cycle Arrest

Generalized toxicity pathway for nitroaromatic compounds.

Experimental Protocols

The assessment of the toxicological properties of this compound relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[7][8]

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for classification of the substance into a toxicity class.[7]

  • Test Animals: Typically, rats are used.[7]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of animals (usually 3) is dosed with the starting dose.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The number of mortalities in a step determines the subsequent step:

      • If mortality is high, the dose for the next step is lowered.

      • If no mortality occurs, the dose for the next step is increased.

    • The procedure is continued until the criteria for classification are met.

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards from repeated oral exposure over a 28-day period.[9][10]

  • Principle: The test substance is administered orally in graduated daily doses to several groups of animals for 28 days.[10]

  • Test Animals: Rats are the preferred species.[9]

  • Procedure:

    • At least three dose groups and a control group are used, with at least 10 animals (5 male, 5 female) per group.

    • The substance is administered daily by gavage or in the diet/drinking water.

    • Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.

    • At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

    • All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[11]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal.[11]

  • Test Animals: The albino rabbit is the preferred species.[11]

  • Procedure:

    • The fur is clipped from a small area on the back of the animal.

    • 0.5 g of the solid substance (moistened if necessary) is applied to the skin and covered with a gauze patch.[11]

    • The patch is removed after a 4-hour exposure period.[11]

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

    • The severity of the reactions is scored, and the substance is classified based on the scores.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations.[13][14]

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and grow on a minimal medium.[15]

  • Procedure:

    • The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix).[16]

    • Two methods can be used: the plate incorporation method or the pre-incubation method.[16]

    • After incubation, the mixture is plated on a minimal agar (B569324) medium.

    • After 2-3 days of incubation, the number of revertant colonies is counted.[16]

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[15]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[17][18]

  • Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.[19]

  • Cell Types: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures can be used.[19]

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation.[17]

    • After an appropriate incubation period, a metaphase-arresting substance is added.

    • Cells are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.

    • A substance is considered clastogenic if it induces a dose-dependent and statistically significant increase in the number of cells with chromosomal aberrations.[17]

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase & Analysis Protocol Design Protocol Design Dose Selection Dose Selection Protocol Design->Dose Selection Animal Acclimatization Animal Acclimatization Dose Selection->Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Clinical Observations Clinical Observations Dosing->Clinical Observations Body Weight & Food Consumption Body Weight & Food Consumption Dosing->Body Weight & Food Consumption Blood Collection Blood Collection Clinical Observations->Blood Collection Body Weight & Food Consumption->Blood Collection Necropsy & Organ Weights Necropsy & Organ Weights Blood Collection->Necropsy & Organ Weights Histopathology Histopathology Necropsy & Organ Weights->Histopathology Data Analysis & Reporting Data Analysis & Reporting Histopathology->Data Analysis & Reporting

Workflow for an in vivo repeated dose toxicity study.

Safety Precautions and Handling

Given the hazardous nature of this compound, strict safety protocols must be followed during handling and use.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[3]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound presents significant health and safety hazards, including acute toxicity, organ damage upon repeated exposure, and genotoxicity. A thorough understanding of its toxicological profile, combined with strict adherence to safety protocols and the use of appropriate personal protective equipment, is essential to minimize the risk of exposure for researchers, scientists, and other professionals. The experimental protocols outlined in this guide provide a framework for the continued evaluation of the safety of this and similar chemical compounds. Further research into the specific signaling pathways affected by this compound would provide a more complete picture of its mechanism of toxicity.

References

Toxicological Profile of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloronitrobenzene (2,3-DCNB), CAS No. 3209-22-1, is a chemical intermediate used in the synthesis of agricultural chemicals and other agents.[1] This document provides a comprehensive toxicological profile of 2,3-DCNB, summarizing key data on its toxicity, detailing experimental methodologies, and illustrating relevant biological and procedural pathways. The toxicological data indicates that 2,3-DCNB possesses moderate acute oral toxicity and is a skin irritant. The primary toxic effects following repeated exposure are observed in the liver, kidneys, and spleen, consistent with hemolytic anemia.[2] While it does not appear to affect reproductive performance, it has shown weak genotoxic potential in an in vitro chromosomal aberration test.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1] Key physicochemical properties are summarized below, which influence its environmental fate and toxicokinetics.

PropertyValueReference
Molecular Formula C₆H₃Cl₂NO₂[1]
Molecular Weight 192.00 g/mol [1]
Melting Point 61-62 °C (142-144 °F)[1][3]
Boiling Point 257-258 °C (495-496 °F)[1][3]
Water Solubility 62.4 - 74.1 mg/L at 20°C[1][3]
Log Kow (Octanol-Water Partition Coefficient) 3.05[1]
Vapor Pressure 0.00505 mmHg[1]

Toxicokinetics: Absorption, Metabolism, and Excretion

Studies in rabbits have shown that this compound is extensively absorbed and metabolized following oral administration.[1] After a 0.1 g/kg oral dose, approximately 84% of the dose was recovered in the urine and 5% in the feces within 72 hours.[1] The primary metabolic pathway involves the reduction of the nitro group and hydroxylation of the aromatic ring. Major urinary metabolites include glucuronide (47%) and sulfate (B86663) (17%) conjugates of amino- and nitro-dichlorophenols, as well as free (15%) and conjugated (5%) dichloroaniline.[1] This metabolic activation, particularly the reduction of the nitro group, is central to its mechanism of toxicity.

parent This compound (2,3-DCNB) nitroso 2,3-Dichloro-nitrosobenzene parent->nitroso phenols Amino/Nitro Dichlorophenols parent->phenols Hydroxylation hydroxylamine N-(2,3-Dichlorophenyl) hydroxylamine nitroso->hydroxylamine aniline 2,3-Dichloroaniline hydroxylamine->aniline Reduction ros Reactive Oxygen Species (ROS) hydroxylamine->ros Redox Cycling metHb Methemoglobin Formation hydroxylamine->metHb Hemoglobin Oxidation adducts DNA & Protein Adducts hydroxylamine->adducts Electrophilic Attack aniline->phenols Hydroxylation conjugates Glucuronide & Sulfate Conjugates phenols->conjugates Phase II Conjugation excretion Urinary Excretion conjugates->excretion

Caption: Metabolic activation pathway of this compound.

Toxicological Endpoints

Acute Toxicity

2,3-DCNB exhibits moderate acute toxicity via the oral route. No data is available for the inhalation route. It is reported to be a skin irritant.[1][4] Symptoms of overexposure may include methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[5]

EndpointSpecies / StrainSexRouteValueReference
LD₅₀ Rat / Crj:CD (SD)MaleOral381 mg/kg[1][2][3]
LD₅₀ Rat / Crj:CD (SD)FemaleOral512 mg/kg[1][2][3]
LD₅₀ Rat-Dermal> 2500 mg/kg[6]
LC₅₀ --InhalationNo Data Available-
Skin Irritation Rabbit / New Zealand Albino-DermalIrritant[1]
Repeated Dose Toxicity

Sub-chronic exposure to 2,3-DCNB primarily affects the liver, kidneys, and spleen. The observed effects, including hemosiderosis, suggest toxicity secondary to hemolytic anemia.

Study DurationSpeciesRouteNOAELLOAELKey Findings at LOAELReference
42 days (males), up to ~50 days (females)Rat / Crj:CD (SD)Oral (gavage)5 mg/kg/day25 mg/kg/dayIncreased liver/kidney weights, hepatocellular swelling, renal hyaline droplets, splenic hemosiderosis.[1][2][3]
Genotoxicity

2,3-DCNB has demonstrated weak clastogenic potential in mammalian cells in vitro. An Ames test result was reported as weakly positive.

Assay TypeTest SystemMetabolic ActivationResultCommentsReference
Bacterial Reverse Mutation (Ames) Salmonella typhimuriumWith & Without S9Weakly Positive-[1]
In Vitro Chromosomal Aberration Chinese Hamster Lung (CHL) CellsWithout S9Positive Induced aberrations at ≥ 0.12 mg/mL.[2][3]
In Vitro Chromosomal Aberration Chinese Hamster Lung (CHL) CellsWith S9Negative-[3]
Polyploidy Induction Chinese Hamster Lung (CHL) CellsWithout S9Positive Induced polyploidy after 48h continuous treatment.[2]
Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test, 2,3-DCNB did not produce adverse effects on reproductive performance or offspring development at doses up to 100 mg/kg/day.

Study TypeSpeciesRouteNOAEL (Reproduction & Development)Key FindingsReference
Combined Repeat Dose and Reproductive/Developmental Toxicity Screening TestRat / Crj:CD (SD)Oral (gavage)100 mg/kg/dayNo toxic effects on reproduction or development observed.[1][2][3]
Carcinogenicity

No long-term carcinogenicity bioassays for this compound are available. However, its positive result in an in vitro chromosomal aberration assay suggests a potential for genotoxic carcinogenicity. Several related compounds, such as other chloronitrobenzene isomers, are classified by IARC as "Possibly carcinogenic to humans" (Group 2B), warranting caution.[7][8]

Experimental Protocols

Acute Oral Toxicity (OECD TG 401)

The acute oral toxicity (LD₅₀) of 2,3-DCNB was determined in compliance with OECD Test Guideline 401.[2][3]

  • Test Species: Rat, Crj:CD (SD) strain.[2]

  • Animal Housing: Animals were housed under standard laboratory conditions with controlled temperature and humidity, and a 12-hour light/dark cycle.

  • Test Substance Administration: The test substance, with a purity of 99.15%, was administered by oral gavage.[2] Groups of 5 male and 5 female rats were used for each dose level.[2] Doses administered ranged from 190 to 850 mg/kg.[2]

  • Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.

  • Endpoint: The LD₅₀ was calculated based on the number of mortalities observed at each dose level.

In Vitro Chromosomal Aberration Test (OECD TG 473)

The genotoxic potential was assessed using an in vitro chromosomal aberration test, which identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[3][9]

start Start: Prepare CHL Cell Cultures exposure Expose Cells to 2,3-DCNB (≥0.12 mg/mL) start->exposure s9_split Metabolic Activation? exposure->s9_split with_s9 Short Exposure (e.g., 3-6h) + S9 Mix s9_split->with_s9 Yes without_s9 Short & Continuous Exposure (e.g., 24h, 48h) - S9 Mix s9_split->without_s9 No colcemid Add Mitotic Inhibitor (e.g., Colcemid) with_s9->colcemid without_s9->colcemid harvest Harvest Cells colcemid->harvest prep Chromosome Preparation: - Hypotonic Treatment - Fixation & Spreading harvest->prep stain Stain Slides (e.g., Giemsa) prep->stain analyze Microscopic Analysis: Score Metaphase Spreads for Aberrations stain->analyze end End: Data Analysis & Report analyze->end

Caption: Experimental workflow for the In Vitro Chromosomal Aberration Test.
  • Test System: Chinese Hamster Lung (CHL) cells were used.[2][3]

  • Exposure Conditions: The test was conducted both with and without an exogenous metabolic activation system (S9 mix).[3] Cells were exposed to various concentrations of 2,3-DCNB, with positive results observed at 0.12 mg/mL and above.[2] Both short-term (e.g., 3-6 hours) and continuous (e.g., 24-48 hours) exposure protocols were followed.

  • Metaphase Arrest: A mitotic spindle inhibitor (e.g., colcemid) was added to the cultures to arrest cells in the metaphase stage of division.

  • Harvesting and Slide Preparation: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes were stained (e.g., with Giemsa), and metaphase spreads were analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges) and numerical aberrations (polyploidy).

Hazard Identification and Risk Assessment

The available data for this compound allows for a preliminary hazard identification and risk assessment. The logical framework for this process is outlined below.

A Hazard Identification B Dose-Response Assessment A->B C Exposure Assessment A->C sub_A1 Acute Toxicity Data (Oral LD50: 381-512 mg/kg) A->sub_A1 sub_A2 Repeated Dose Toxicity (Liver, Kidney, Spleen) A->sub_A2 sub_A3 Genotoxicity (In Vitro Clastogen) A->sub_A3 sub_A4 Reproductive Toxicity (No Effects Observed) A->sub_A4 D Risk Characterization B->D sub_B1 Identify NOAEL / LOAEL (NOAEL: 5 mg/kg/day) B->sub_B1 sub_B2 Model Dose-Response Curve (for non-threshold effects) B->sub_B2 C->D sub_C1 Identify Exposure Sources (Occupational, Environmental) C->sub_C1 sub_C2 Quantify Exposure Levels (e.g., mg/kg/day) C->sub_C2 sub_D1 Compare Exposure to NOAEL (Margin of Safety) D->sub_D1 sub_D2 Qualitative Risk Summary (e.g., for genotoxicity) D->sub_D2

Caption: Framework for Hazard Identification and Risk Assessment.
  • Hazard Identification: 2,3-DCNB is identified as moderately toxic by ingestion, a skin irritant, a target organ toxicant (liver, kidney, spleen) on repeated exposure, and a weak in vitro genotoxic agent.

  • Dose-Response: A clear NOAEL of 5 mg/kg/day has been established for repeated dose toxicity in rats.[1][2]

  • Exposure Assessment: Occupational exposure via dermal contact and inhalation is possible at manufacturing sites.[1] Consumer exposure is expected to be negligible as it is an industrial intermediate.[3]

  • Risk Characterization: For systemic, non-cancer effects, the risk is characterized by comparing estimated human exposure levels to the established NOAEL. Given the positive genotoxicity finding, a potential non-threshold risk for carcinogenesis exists, although this cannot be quantified without long-term bioassay data. Appropriate control measures are necessary in occupational settings to minimize exposure.

Conclusion

This compound presents a toxicological profile characterized by moderate acute toxicity and significant target organ effects following repeated administration, driven by a mechanism likely involving reductive metabolism and oxidative stress. The positive in vitro genotoxicity result is a key finding that warrants cautious handling and suggests the need for further investigation, particularly regarding its carcinogenic potential. The established NOAEL values for repeated dose and reproductive toxicity provide critical benchmarks for risk assessment and the establishment of safe handling procedures in occupational settings.

References

Environmental Fate and Persistence of 2,3-Dichloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of 2,3-Dichloronitrobenzene (2,3-DCNB). The information is curated to assist researchers, scientists, and professionals in drug development in understanding the environmental behavior of this compound. This document summarizes key physicochemical properties, abiotic and biotic degradation pathways, mobility, and bioaccumulation potential, supported by detailed experimental protocols and visual diagrams.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and partitioning in various environmental compartments. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₃Cl₂NO₂[1]
Molecular Weight 192.00 g/mol [1]
Appearance Light yellow crystals or yellow crystalline solid[1]
Water Solubility 62.4 mg/L at 20 °C[1][2]
Vapor Pressure 0.00505 mmHg (0.67 Pa) at 25 °C[1]
Log Kow (Octanol-Water Partition Coefficient) 3.05[1][2]
Organic Carbon-Water (B12546825) Partition Coefficient (Koc) Estimated at 1,100[1]
Henry's Law Constant Estimated at 1.2 x 10⁻⁵ atm-m³/mol[1]
Melting Point 61-62 °C (142-144 °F)[1]
Boiling Point 258 °C (496 °F) at 760 mmHg[1]

Environmental Fate and Persistence

The environmental persistence of this compound is governed by a combination of abiotic and biotic degradation processes, as well as its mobility and potential for bioaccumulation.

Abiotic Degradation

Abiotic degradation pathways for 2,3-DCNB primarily include photolysis, with hydrolysis playing a negligible role.

This compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9) due to the stability of the aromatic ring and the carbon-chlorine bonds.[2][3] The estimated half-life for hydrolysis is greater than one year.[2]

This compound can undergo direct photolysis in the atmosphere and in water. It absorbs light at wavelengths greater than 290 nm, indicating its potential to be degraded by sunlight. The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 321 days. In water, the estimated photodegradation half-life is 36 days.[3] The quantum yield for its disappearance in water by photolysis under solar irradiation has been estimated to be 0.01.[3]

Biotic Degradation

The biodegradation of this compound is a critical process influencing its persistence in the environment. While it is generally considered resistant to rapid degradation by mixed microbial populations, specific microorganisms have been identified that can utilize it as a sole source of carbon and nitrogen.

Standard ready biodegradability tests, such as the OECD 301C test, have shown that this compound is "not readily biodegradable," with degradation rates of 0-5% over 28 days.[3] However, specialized bacteria are capable of its complete mineralization.

A key organism identified in the aerobic biodegradation of 2,3-DCNB is Diaphorobacter sp. strain JS3051.[4][5] This bacterium initiates the degradation via an oxidative pathway, as depicted in the diagram below. The initial step involves a multicomponent dioxygenase enzyme system that hydroxylates the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) and the formation of 3,4-dichlorocatechol.[4] This intermediate is then further degraded through ring cleavage and subsequent metabolic pathways.

Aerobic_Degradation_of_2_3_DCNB DCNB This compound DCC 3,4-Dichlorocatechol DCNB->DCC This compound dioxygenase (DcbAaAbAcAd) RingCleavage Ring Cleavage Products DCC->RingCleavage Chlorocatechol 1,2-dioxygenase (DccA) TCA TCA Cycle Intermediates RingCleavage->TCA Further enzymatic degradation

Aerobic degradation pathway of this compound.

Mobility and Transport

The mobility of this compound in the environment is primarily dictated by its partitioning behavior between soil/sediment and water.

With an estimated organic carbon-water partition coefficient (Koc) of 1,100, 2,3-DCNB is expected to have low mobility in soil.[1] This suggests a tendency to adsorb to soil organic matter and sediment, reducing its potential to leach into groundwater. However, its mobility can be influenced by soil type, organic matter content, and pH.

Volatilization from moist soil and water surfaces is expected to be a significant transport process, governed by its Henry's Law constant.[1]

Bioaccumulation

The potential for this compound to accumulate in living organisms is a key consideration in its environmental risk assessment. The bioconcentration factor (BCF) is a commonly used metric for this purpose.

Experimental studies have reported BCF values for 2,3-DCNB in fish ranging from 82 to 151.[1] These values suggest a moderate to high potential for bioconcentration in aquatic organisms.

Experimental Protocols

This section outlines general methodologies for key experiments used to assess the environmental fate and persistence of this compound. These are based on standardized guidelines and common practices in environmental science.

Aerobic Biodegradation Study (based on OECD 301)

This protocol provides a framework for assessing the ready biodegradability of 2,3-DCNB in an aqueous aerobic medium.

Biodegradation_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation & Analysis cluster_results Data Interpretation Media Prepare Mineral Salts Medium TestVessels Set up Test Vessels: - 2,3-DCNB + Inoculum - Inoculum only (Blank) - Reference Substance + Inoculum Media->TestVessels Inoculum Prepare Inoculum (e.g., activated sludge) Inoculum->TestVessels TestSubstance Prepare 2,3-DCNB Stock Solution TestSubstance->TestVessels Incubate Incubate at 20-25°C in the dark for 28 days TestVessels->Incubate Sampling Periodically sample and analyze for: - Dissolved Organic Carbon (DOC) - CO₂ Evolution - O₂ Consumption Incubate->Sampling Analysis Analyze 2,3-DCNB concentration (e.g., by GC-MS or HPLC) Sampling->Analysis Calculate Calculate % Biodegradation Analysis->Calculate Compare Compare to pass levels (e.g., >60% for CO₂ evolution) Calculate->Compare

General workflow for an aerobic biodegradation study.

Methodology:

  • Test System: A mineral salts medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Test Substance Concentration: 2,3-DCNB is added as the sole carbon source at a concentration that is not inhibitory to the microorganisms (typically in the low mg/L range).

  • Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The test vessels are incubated under aerobic conditions in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

  • Analysis: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption. The concentration of 2,3-DCNB can be measured at intervals using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: The percentage of biodegradation is calculated and compared to the pass levels for ready biodegradability as defined in the OECD guidelines (e.g., >60% of theoretical CO₂ evolution within a 10-day window).

Soil Adsorption/Desorption Study (based on OECD 106)

This protocol describes a batch equilibrium method to determine the adsorption and desorption coefficients of 2,3-DCNB in soil.

Methodology:

  • Soil Preparation: Representative soil samples are collected, air-dried, and sieved. Key soil properties (pH, organic carbon content, texture) are determined.

  • Test Solution: A solution of 2,3-DCNB in a 0.01 M CaCl₂ solution is prepared at several concentrations.

  • Adsorption Phase: A known mass of soil is equilibrated with a known volume of the test solution in a sealed container by shaking at a constant temperature.

  • Equilibrium and Analysis: After an equilibration period (e.g., 24 hours), the suspension is centrifuged, and the concentration of 2,3-DCNB in the supernatant is measured.

  • Calculation of Adsorption Coefficient (Kd): The amount of 2,3-DCNB adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil adsorption coefficient (Kd) is then calculated as the ratio of the concentration of 2,3-DCNB in the soil to the concentration in the aqueous phase at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) can be calculated by dividing Kd by the fraction of organic carbon in the soil.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh 0.01 M CaCl₂ solution, and the soil is re-suspended and equilibrated again to determine the amount of 2,3-DCNB that desorbs.

Bioconcentration Study in Fish (based on OECD 305)

This protocol outlines a flow-through method to determine the bioconcentration factor (BCF) of 2,3-DCNB in fish.

Methodology:

  • Test Organisms: A suitable fish species (e.g., rainbow trout or zebrafish) is acclimated to the test conditions.

  • Exposure (Uptake) Phase: Fish are exposed to a constant, sublethal concentration of 2,3-DCNB in a flow-through system for a defined period (e.g., 28 days) or until a steady state is reached. Water and fish tissue concentrations are monitored at regular intervals.

  • Depuration (Elimination) Phase: After the exposure phase, the fish are transferred to a clean, flowing water system, and the elimination of 2,3-DCNB from their tissues is monitored over time.

  • Analysis: The concentration of 2,3-DCNB in water and fish tissue samples is determined using appropriate analytical methods (e.g., GC-MS).

  • Calculation of BCF: The BCF is calculated as the ratio of the concentration of 2,3-DCNB in the fish tissue to the concentration in the water at a steady state.

Summary of Quantitative Data

The following tables summarize the available quantitative data on the environmental fate and persistence of this compound.

Table 2: Environmental Persistence Data

ParameterMediumValueConditionsReference
Hydrolysis Half-life Water> 1 yearpH 4.0, 7.0, 9.0 at 25°C[2]
Atmospheric Half-life Air~321 daysReaction with OH radicals[1]
Photodegradation Half-life Water36 days (estimated)Solar irradiation[3]
Ready Biodegradability Water0-5% in 28 daysOECD 301C[3]

Table 3: Partitioning and Bioaccumulation Data

ParameterValueMethod/OrganismReference
Log Koc ~3.04Estimated from Log Kow[1]
Bioconcentration Factor (BCF) 82Guppy (Poecilia reticulata)[1]
Bioconcentration Factor (BCF) 151Rainbow Trout (Oncorhynchus mykiss)[1]

Conclusion

This compound exhibits moderate persistence in the environment. Its low water solubility and moderate Kow suggest a tendency to partition to organic matter in soil and sediment, leading to low mobility in the subsurface. While resistant to hydrolysis and not readily biodegradable by mixed microbial populations, it is susceptible to atmospheric photolysis and can be completely mineralized by specialized microorganisms under aerobic conditions. Its BCF values indicate a moderate to high potential for bioaccumulation in aquatic organisms. This technical guide provides a foundational understanding for researchers and professionals to assess the environmental risks associated with this compound and to inform the development of strategies for its safe handling and potential remediation. Further research into its anaerobic degradation pathways and its fate in complex environmental matrices would provide a more complete picture of its environmental behavior.

References

An In-depth Technical Guide to the Isomers of Dichloronitrobenzene: Properties, Synthesis, and Core Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dichloronitrobenzene, crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. This document details their fundamental physicochemical properties, explores their electronic characteristics, and furnishes detailed experimental protocols for their synthesis and key transformations.

Isomers of Dichloronitrobenzene

Dichloronitrobenzene (C₆H₃Cl₂NO₂) exists in six constitutional isomers, distinguished by the substitution pattern of the two chlorine atoms and one nitro group on the benzene (B151609) ring. The strategic positioning of these groups dictates the molecule's reactivity and physical properties.

The six isomers are:

G

Physicochemical Properties

The physical and chemical properties of the dichloronitrobenzene isomers vary based on their substitution patterns, which influence crystal packing, polarity, and intermolecular forces. A summary of key quantitative data is presented below for easy comparison.

Property2,3-Dichloro2,4-Dichloro2,5-Dichloro2,6-Dichloro3,4-Dichloro3,5-Dichloro
CAS Number 3209-22-1611-06-389-61-2601-88-799-54-7618-62-2
Molecular Weight ( g/mol ) 192.00192.00192.00192.00192.00192.00
Melting Point (°C) 61[1][2]29-3252-56[3][4]71[5][6]39-41[7][8]64-65
Boiling Point (°C) 257-258[1][2]258267[3][4]130 (at 8 mmHg)[9]255-256[7][8]~260
Density (g/cm³) 1.7[2]1.551 (at 70°C)1.669 (at 22°C)[3]1.6031.48 (at 55°C)[7]1.40
Water Solubility (mg/L) 74.1 (at 20°C)[1]200 (at 25°C)[10]95 (at 25°C)[3]Insoluble151 (at 20°C)[7][8]Insoluble[11]
logP (Octanol/Water) 3.05[2]3.073.09[3]N/A3.12[12]3.09[11]

Electronic Properties and Basicity

Dichloronitrobenzenes are not considered basic compounds. The presence of three potent electron-withdrawing groups (two chlorine atoms and one nitro group) significantly decreases the electron density of the aromatic ring. This deactivation makes the lone pairs of electrons on the oxygen atoms of the nitro group unavailable for protonation under typical aqueous conditions. Consequently, pKa or pKb values for these compounds are not reported.[10]

The primary chemical utility of dichloronitrobenzenes stems from their role as precursors to dichloroanilines through the reduction of the nitro group.[13] Unlike their nitro counterparts, dichloroanilines are basic, and their basicity is a critical parameter in subsequent synthetic steps. The basicity of the dichloroaniline isomers, expressed as the pKa of their conjugate acids, is summarized below.

Dichloroaniline IsomerpKa of Conjugate Acid (at 25°C)[14]
2,3-Dichloroaniline 1.94
2,4-Dichloroaniline 2.05[15]
2,5-Dichloroaniline 1.57
2,6-Dichloroaniline -0.45
3,4-Dichloroaniline 3.02
3,5-Dichloroaniline 2.50

Synthesis and Key Reactions

The principal route for synthesizing most dichloronitrobenzene isomers is the electrophilic aromatic substitution (nitration) of a corresponding dichlorobenzene. The synthesis of the 2,6-isomer is a notable exception, typically achieved through the oxidation of 2,6-dichloroaniline.[9]

// Nodes DCB [label="Dichlorobenzene\n(e.g., 1,4-Dichlorobenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration [label="Electrophilic Nitration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DCNB [label="Dichloronitrobenzene\n(e.g., 2,5-Dichloronitrobenzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., Catalytic Hydrogenation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aniline [label="Dichloroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substituted [label="Substituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DCB -> Nitration [label="HNO₃ / H₂SO₄"]; Nitration -> DCNB [label="Purification"]; DCNB -> Reduction [label="H₂, Catalyst\n(e.g., Pd/C)"]; DCNB -> SNAr [label="Nucleophile\n(e.g., NH₃, RO⁻)"]; Reduction -> Aniline; SNAr -> Substituted; } enddot Caption: General workflow from dichlorobenzene to key downstream products.

The true synthetic value of these isomers lies in two primary transformations:

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline) functionality, a cornerstone reaction for producing building blocks for dyes and pharmaceuticals. This is commonly achieved via catalytic hydrogenation or with reducing metals in acidic media.[16]

  • Nucleophilic Aromatic Substitution (SₙAr): The powerful electron-withdrawing effect of the nitro group activates the chlorine atoms (particularly those ortho and para to it) towards substitution by nucleophiles.[13] This allows for the introduction of a wide range of functional groups.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, transformation, and analysis of dichloronitrobenzene isomers.

Protocol 1: Synthesis of 2,5-Dichloronitrobenzene via Nitration

This protocol describes the nitration of 1,4-dichlorobenzene (B42874) using a mixed acid approach.

Materials:

  • 1,4-Dichlorobenzene

  • Concentrated Nitric Acid (95%)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (B78521) solution (5% w/v)

  • Deionized Water

  • Ethanol (B145695) (for recrystallization)

  • Reaction flask with overhead stirrer, dropping funnel, and thermometer

  • Ice bath

Procedure:

  • Acid Mixture Preparation: In the reaction flask, carefully add 200 mL of concentrated sulfuric acid. Cool the acid to 0-5°C using an ice bath.

  • Nitrating Mixture: Slowly add 66.68g of 1,4-dichlorobenzene to the stirred, cold sulfuric acid, maintaining the temperature below 10°C.[17]

  • Reaction: To this suspension, add a pre-mixed and cooled nitrating mixture of concentrated nitric acid and sulfuric acid dropwise over 2-3 hours. Maintain the reaction temperature between 35-45°C.[17][18]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The solid crude product will precipitate.

  • Purification: Filter the crude product and wash thoroughly with cold water until the washings are neutral. Neutralize any remaining acid by washing with a 5% sodium hydroxide solution, followed by a final water wash.

  • Isolation: Recrystallize the crude solid from absolute ethanol to yield pure 2,5-dichloronitrobenzene. Dry the product under vacuum.[18]

Protocol 2: Catalytic Reduction to 3,4-Dichloroaniline

This protocol outlines the reduction of 3,4-dichloronitrobenzene using catalytic hydrogenation.

Materials:

  • 3,4-Dichloronitrobenzene

  • Methanol or Toluene (solvent)

  • Palladium on Carbon (Pd/C, 5% or 10%)

  • Hydrogen Gas (H₂)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Reactor Charging: In a high-pressure reaction vessel, charge 3,4-dichloronitrobenzene (10-30% of the total solvent amount), the chosen solvent (e.g., methanol), and the Pd/C catalyst (typically 1-5 mol% Pd).[13]

  • Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: While stirring vigorously, introduce hydrogen gas into the vessel. Pressurize the reactor to 3-30 MPa and maintain the temperature between 20-100°C.[13]

  • Reaction: Continue the reaction, maintaining hydrogen pressure, for 6-16 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Work-up: After cooling and carefully venting the excess hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3,4-dichloroaniline. Further purification can be achieved by recrystallization or distillation.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)

This protocol provides a general method for the substitution of an activated chlorine atom, using the synthesis of 4-chloro-2-nitroaniline (B28928) from 2,5-dichloronitrobenzene as an example.

Materials:

  • 2,5-Dichloronitrobenzene (1,4-dichloro-2-nitrobenzene)

  • Aqueous Ammonia (B1221849) (NH₃·H₂O) or liquid ammonia

  • Xylene or other suitable high-boiling solvent

  • Autoclave

Procedure:

  • Reactor Charging: In a stainless steel autoclave, add 2,5-dichloronitrobenzene and a solvent such as xylene.[19]

  • Inerting: Seal the apparatus and purge with nitrogen gas to remove oxygen.

  • Reagent Addition: Add an excess of aqueous or liquid ammonia to the vessel.

  • Reaction: Heat the sealed mixture to 170-180°C with stirring. The internal pressure will build significantly. Maintain this temperature for several hours.

  • Work-up: After the reaction period, cool the autoclave to room temperature. Carefully vent any excess ammonia.

  • Isolation: The product, 4-chloro-2-nitroaniline, can be isolated from the solvent, typically by cooling to induce crystallization, followed by filtration.

// Nodes Crude [label="Crude Product\n(from work-up)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Column Chromatography\n(if necessary)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Purified Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=document, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Structure [label="Structural Confirmation", shape=document, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Crude -> TLC [label="Reaction Monitoring\n& Purity Check"]; TLC -> Column [label="Impure"]; Crude -> Column [style=dotted]; Column -> Pure; TLC -> Pure [label="Pure"]; Pure -> GCMS; Pure -> NMR; GCMS -> Purity; NMR -> Structure; } enddot Caption: A typical workflow for the purification and analysis of reaction products.

Protocol 4: Purity and Structural Analysis

This protocol outlines general methods for assessing the purity and confirming the structure of dichloronitrobenzene isomers and their derivatives.

Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • TLC plates (silica gel), development chamber, and UV lamp

  • Appropriate deuterated solvents (e.g., CDCl₃)

Procedure:

  • Thin Layer Chromatography (TLC): Dissolve a small sample of the crude and purified product in a suitable solvent (e.g., ethyl acetate). Spot on a silica (B1680970) gel TLC plate alongside the starting material. Develop the plate in an appropriate eluent system (e.g., Hexane:Ethyl Acetate mixtures). Visualize the spots under a UV lamp to assess purity and calculate the Retention Factor (Rf).[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the purified product in a volatile solvent. Inject into the GC-MS system. The resulting chromatogram will indicate the purity of the sample (ideally a single peak), and the mass spectrum will provide the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns of the protons in the ¹H spectrum, along with the number and chemical shifts of the signals in the ¹³C spectrum, provide definitive structural confirmation.

Conclusion

The six isomers of dichloronitrobenzene are foundational building blocks in modern organic synthesis. Their utility is derived from the predictable reactivity imparted by the chloro and nitro substituents. Through well-established transformations like electrophilic nitration for their synthesis, followed by catalytic reduction and nucleophilic aromatic substitution, these compounds are converted into vital intermediates for the pharmaceutical, agrochemical, and dye industries. A thorough understanding of the distinct properties and reaction protocols for each isomer is therefore essential for professionals in chemical and drug development.

References

Thermal Decomposition of 2,3-Dichloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of Potential Decomposition Pathways and Products for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloronitrobenzene is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals. An understanding of its thermal stability and decomposition products is critical for ensuring safety, predicting environmental fate, and optimizing manufacturing processes. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of this compound. Due to a notable absence of specific experimental studies on the thermal decomposition of this compound in publicly available literature, this guide synthesizes information from related chlorinated nitroaromatic compounds and established analytical methodologies. It outlines the expected decomposition products, proposes a detailed experimental protocol for their identification and quantification, and presents potential decomposition pathways.

Introduction

This guide aims to bridge this gap by providing a scientifically grounded framework for understanding the potential thermal decomposition of this compound. The information presented herein is based on the known chemistry of similar chlorinated nitroaromatic compounds and serves as a robust starting point for further experimental investigation.

Anticipated Thermal Decomposition Products

Based on the thermal decomposition of related chlorinated and nitroaromatic compounds, the pyrolysis of this compound is anticipated to yield a complex mixture of products. The primary decomposition pathways are expected to involve the cleavage of the C-NO2 and C-Cl bonds, followed by a series of secondary reactions.

Table 1: Anticipated Thermal Decomposition Products of this compound

Product Class Specific Compounds (Examples) Anticipated Formation Temperature Range Expected Yield
Inorganic Gases Nitrogen oxides (NO, NO2), Hydrogen chloride (HCl), Carbon monoxide (CO), Carbon dioxide (CO2)Broad range, starting at lower decomposition temperaturesHigh
Chlorinated Benzenes 1,2-Dichlorobenzene, Monochlorobenzene, BenzeneModerate to high temperaturesModerate
Chlorinated Phenols Dichlorophenols, MonochlorophenolsModerate to high temperatures, potentially from reactions involving oxygenLow to Moderate
Polychlorinated Biphenyls (PCBs) Dichlorobiphenyls, TrichlorobiphenylsHigh temperatures, through radical condensation reactionsLow
Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs) Dichlorodibenzodioxin, DichlorodibenzofuranHigh temperatures, particularly in the presence of a catalyst or oxygenTrace

Note: The formation temperature ranges and expected yields are hypothetical and require experimental verification.

Proposed Experimental Protocol for Definitive Analysis

To definitively identify and quantify the thermal decomposition products of this compound, a systematic study employing Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is proposed.

Objective

To identify and quantify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound at various temperatures in an inert atmosphere.

Materials and Instrumentation
  • Sample: this compound (>99% purity)

  • Instrumentation:

    • Pyrolyzer (e.g., CDS Model 6200 Pyroprobe) capable of flash and ramped pyrolysis up to at least 1000°C.

    • Gas Chromatograph (GC) with a capillary column suitable for separating chlorinated and aromatic compounds (e.g., DB-5ms).

    • Mass Spectrometer (MS) detector (e.g., Quadrupole or Time-of-Flight).

  • Carrier Gas: Helium (99.999% purity)

  • Calibration Standards: Certified reference materials for anticipated decomposition products.

Experimental Procedure
  • Sample Preparation: A small, accurately weighed sample of this compound (approximately 100 µg) is placed into a quartz pyrolysis tube.

  • Pyrolysis: The sample is pyrolyzed at a series of controlled temperatures (e.g., 300°C, 400°C, 500°C, 600°C, 700°C, 800°C, and 900°C) in an inert helium atmosphere. A heating rate of 20°C/ms with a hold time of 20 seconds at the setpoint is recommended.

  • GC Separation: The pyrolysis products are swept directly into the GC injection port. The GC oven temperature program should be optimized to separate the expected products, for example:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/minute.

    • Ramp 2: Increase to 300°C at 20°C/minute, hold for 5 minutes.

  • MS Detection: The mass spectrometer is operated in full scan mode over a mass range of m/z 35-550 to identify all eluting compounds.

  • Data Analysis:

    • Qualitative Analysis: The mass spectrum of each chromatographic peak is compared against the NIST Mass Spectral Library for tentative identification. Confirmation is achieved by comparing retention times and mass spectra with those of authentic standards.

    • Quantitative Analysis: A multi-point calibration curve is generated for each identified compound using certified reference standards. The concentration and yield of each product are then calculated based on the peak area in the sample chromatogram.

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the definitive analysis of this compound thermal decomposition products.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing weigh Weigh ~100 µg of This compound load Load into Quartz Tube weigh->load pyrolyzer Pyrolyzer (300-900°C) load->pyrolyzer gc Gas Chromatograph (Separation) pyrolyzer->gc ms Mass Spectrometer (Detection) gc->ms qualitative Qualitative Analysis (Library Matching) ms->qualitative quantitative Quantitative Analysis (Calibration Curves) qualitative->quantitative report Final Report (Tables & Pathways) quantitative->report

Caption: Proposed experimental workflow for Py-GC-MS analysis.

Potential Decomposition Pathways

The thermal decomposition of this compound likely proceeds through a series of radical reactions. The initial steps involve the homolytic cleavage of the weakest bonds in the molecule.

Decomposition_Pathways cluster_primary Primary Decomposition cluster_intermediates Radical Intermediates cluster_products Secondary Products DCNB This compound path1 C-NO2 Bond Cleavage DCNB->path1 path2 C-Cl Bond Cleavage DCNB->path2 radical1 Dichlorophenyl Radical + •NO2 path1->radical1 radical2 Chloronitrophenyl Radical + •Cl path2->radical2 NOx NOx radical1->NOx ChlorinatedBenzenes Chlorinated Benzenes radical1->ChlorinatedBenzenes ChlorinatedPhenols Chlorinated Phenols radical1->ChlorinatedPhenols + O2 HCl HCl radical2->HCl radical2->ChlorinatedBenzenes PCDD_PCDF PCDD/PCDFs ChlorinatedBenzenes->PCDD_PCDF Condensation ChlorinatedPhenols->PCDD_PCDF Condensation

Caption: Potential thermal decomposition pathways of this compound.

Conclusion and Future Directions

This technical guide has synthesized the available information to provide a comprehensive overview of the anticipated thermal decomposition of this compound. While specific experimental data is currently lacking, the proposed decomposition products and pathways, along with the detailed experimental protocol, provide a solid foundation for future research.

It is strongly recommended that experimental studies, such as the Py-GC-MS protocol outlined herein, be conducted to validate these hypotheses. Such research is crucial for a complete understanding of the thermal behavior of this compound, which will enhance safety protocols, inform environmental risk assessments, and aid in the development of more robust and efficient manufacturing processes for the pharmaceutical and agrochemical industries.

Chemical Stability of 2,3-Dichloronitrobenzene Under Normal Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2,3-dichloronitrobenzene under normal laboratory and storage conditions. The information is compiled from safety data sheets, chemical databases, and regulatory information.

Overview and General Stability

This compound is a light yellow to light brown crystalline solid.[1][2] It is generally considered stable under normal temperatures and pressures.[3] However, its stability can be compromised by exposure to certain conditions and incompatible materials, leading to decomposition and the release of hazardous substances.

Physicochemical Properties Relevant to Stability

A substance's physical and chemical properties are fundamental to understanding its stability.

PropertyValueSource
Molecular FormulaC6H3Cl2NO2[3][4]
Molecular Weight192.00 g/mol [3][4]
Physical StateNeedles or crystalline solid[3][5]
ColorColorless to yellow or slightly brown[3][4][6]
Melting Point61.00 - 62.00 °C[3]
Boiling Point257-258 °C @ 760 mmHg[3][4]
Flash Point123 °C[4]
SolubilityInsoluble in water. Slightly soluble in ethanol.[3][5]
Density1.4490 g/cm³[3]

Conditions to Avoid and Incompatible Materials

To ensure the integrity and safety of this compound, the following conditions and materials should be avoided:

  • Excess Heat, Open Flames, and Hot Surfaces: The compound is combustible and can decompose upon heating, producing toxic and corrosive fumes.[4][6][7] Finely dispersed particles can form explosive mixtures in air.[4]

  • Dust Generation: Creating dust should be avoided as it can lead to explosive mixtures with air.[3][4][7]

  • Incompatible Materials: Contact with the following substances can lead to vigorous reactions or decomposition:

    • Strong oxidizing agents[3][4][5][6]

    • Strong bases[4][6]

    • Acids[6]

    • Amines[6]

    • Non-noble metals[6]

Hazardous Decomposition Products

When subjected to high heat or fire, this compound can decompose and release hazardous substances, including:

  • Hydrogen chloride[3][4]

  • Nitrogen oxides (NOx)[3][4][6]

  • Carbon monoxide (CO)[3]

  • Carbon dioxide (CO2)[3]

  • Other irritating and toxic fumes and gases[3][4]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability of this compound and ensuring laboratory safety.

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible substances, food, and feedstuffs.[3][4][8]

  • Some sources recommend refrigeration.[5]

Handling:

  • Use with adequate ventilation to minimize inhalation of dust or vapors.[3][7]

  • Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][7][9]

  • Wash hands thoroughly after handling.[3][7]

  • Prevent the formation of dust.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][7]

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for this compound were not found in the initial search, a general workflow for assessing the chemical stability of a compound like it can be outlined. This typically involves subjecting the compound to stress conditions and analyzing for degradation.

General Workflow for Chemical Stability Testing:

G cluster_0 Phase 1: Sample Preparation and Initial Analysis cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis of Stressed Samples cluster_3 Phase 4: Data Interpretation and Reporting A Prepare solutions/samples of This compound in relevant solvents (e.g., ethanol, acetonitrile) B Perform initial analysis (e.g., HPLC, GC-MS) to establish baseline purity and concentration A->B C Thermal Stress (Elevated Temperatures) B->C D Photolytic Stress (Exposure to UV/Vis Light) B->D E Oxidative Stress (e.g., H2O2) B->E F pH Stress (Acidic and Basic Conditions) B->F G Analyze stressed samples at specific time points using chromatographic methods (HPLC, GC) C->G D->G E->G F->G H Identify and quantify degradation products using mass spectrometry (MS) or other spectroscopic techniques (NMR, IR) G->H I Calculate degradation rates H->I J Propose degradation pathways I->J K Determine shelf-life and recommend storage conditions J->K

General workflow for assessing chemical stability.

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow for ensuring the safe handling of this compound based on its known stability characteristics.

G cluster_assessment Hazard Assessment cluster_controls Control Measures Start Handling This compound Assess_Stability Stable under normal conditions? Start->Assess_Stability Use_PPE Use appropriate PPE (gloves, goggles, lab coat) Start->Use_PPE Use_Ventilation Ensure adequate ventilation Start->Use_Ventilation Assess_Incompat Potential for reaction with incompatible materials? Assess_Stability->Assess_Incompat Yes Store_Properly Store in cool, dry, well-ventilated area away from incompatibles Assess_Stability->Store_Properly Assess_Decomp Risk of thermal decomposition? Assess_Incompat->Assess_Decomp Yes Assess_Incompat->Store_Properly Avoid_Heat Avoid heat, sparks, and open flames Assess_Decomp->Avoid_Heat End Safe Handling Achieved Store_Properly->End Avoid_Heat->End Use_PPE->End Use_Ventilation->End

Logical workflow for safe handling procedures.

References

Methodological & Application

Application Notes and Protocols for the Nitration of 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nitration of 1,2-dichlorobenzene (B45396) to produce dichloronitrobenzene isomers. The primary products of this electrophilic aromatic substitution are 3,4-dichloronitrobenzene (B32671) and 2,3-dichloronitrobenzene, valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document outlines the standard mixed-acid nitration procedure, a modified method to influence isomer distribution, and a protocol for the separation of the resulting isomers.

Overview of the Reaction

The nitration of 1,2-dichlorobenzene is a classic example of electrophilic aromatic substitution. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The two chlorine atoms on the benzene (B151609) ring are ortho, para-directing but also deactivating. The substitution pattern is therefore a result of the interplay between electronic and steric effects. The major product is 3,4-dichloronitrobenzene, with this compound formed as a minor isomer.[2]

Reaction Pathway

Nitration of 1,2-Dichlorobenzene 1,2-Dichlorobenzene 3,4-Dichloronitrobenzene 1,2-Dichlorobenzene->3,4-Dichloronitrobenzene Major Product This compound 1,2-Dichlorobenzene->this compound Minor Product Nitrating Agent HNO₃ / H₂SO₄

Caption: General reaction scheme for the nitration of 1,2-dichlorobenzene.

Quantitative Data: Isomer Distribution

The ratio of the dichloronitrobenzene isomers is highly dependent on the reaction conditions, particularly the composition of the nitrating agent.

Nitrating AgentTemperature (°C)Ratio of 3,4- to 2,3-isomerOverall Yield (%)Reference
HNO₃ / H₂SO₄35 - 60~90 : 10~98.5[2][3]
HNO₃ / H₂SO₄45 - 508.2 : 198[3]
HNO₃ / H₂SO₄ / H₃PO₄30 - 180Shifted in favor of 2,3-isomer-[3]

Experimental Protocols

Protocol 1: Standard Nitration with Mixed Acid (Favoring 3,4-Dichloronitrobenzene)

This protocol is adapted from established industrial processes for the synthesis of 3,4-dichloronitrobenzene.[3]

Materials:

  • 1,2-Dichlorobenzene (1.36 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 98%)

  • Sodium Carbonate Solution (dilute)

  • Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of the Reaction Mixture: In the three-necked flask, introduce 1.64 mol of 80.5% sulfuric acid. To this, add 1.36 mol of 1,2-dichlorobenzene.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a mixture of 1.38 mol of 98% nitric acid and 1.31 mol of 98% sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: With vigorous stirring, add the cold nitrating mixture dropwise to the 1,2-dichlorobenzene solution over a period of 1.5 hours. Maintain the reaction temperature between 45-50°C using a water bath for cooling or gentle heating as needed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 45-50°C for an additional 2 hours.

  • Work-up:

    • Allow the reaction mixture to cool slightly and transfer it to a separatory funnel.

    • Separate the lower aqueous phase.

    • Wash the organic phase with a dilute sodium carbonate solution until neutral, followed by a final wash with water.

    • Dry the organic phase over anhydrous magnesium sulfate (B86663) and filter.

    • The solvent can be removed under reduced pressure to yield the crude product mixture of dichloronitrobenzene isomers.

Protocol 2: Modified Nitration (Increasing the Yield of this compound)

This protocol utilizes phosphoric acid to alter the regioselectivity of the nitration in favor of the 2,3-isomer.[3]

Materials:

  • 1,2-Dichlorobenzene

  • Anhydrous Nitric Acid

  • Concentrated Sulfuric Acid

  • Phosphoric Acid

Procedure:

  • Nitrating Mixture: Prepare an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid. The molar ratio of sulfuric acid to phosphoric acid can range from 0.05 to 3 mol of H₂SO₄ per 1 mol of H₃PO₄.

  • Reaction: The nitration is carried out at a reaction temperature between 30°C and 180°C. The nitric acid is used in a molar ratio of 0.7 to 1.4 relative to 1 mol of 1,2-dichlorobenzene.

  • Work-up: The work-up procedure is similar to Protocol 1, involving separation of the organic phase and washing to neutrality.

Protocol 3: Separation of Isomers by Fractional Crystallization

This protocol is based on the principle of selectively crystallizing the major 3,4-dichloronitrobenzene isomer from the reaction mixture.[4]

Materials:

  • Crude mixture of dichloronitrobenzene isomers

  • Sulfuric Acid (65-90%)

  • Ice-water

Equipment:

  • Beaker

  • Stirring rod

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dilution and Crystallization: To the crude nitration mass, slowly add sufficient water with stirring to dilute the sulfuric acid concentration to between 65-90% by weight. This will cause the 1,2-dichloro-4-nitrobenzene to selectively crystallize.

  • Isolation: Cool the mixture in an ice bath to ensure complete crystallization. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold 65-90% sulfuric acid.

  • Neutralization and Final Product: Reslurry the filter cake in ice water, filter, and wash with cold water until the washings are neutral. The resulting solid is primarily 1,2-dichloro-4-nitrobenzene. The filtrate will contain the 2,3-isomer and some remaining 3,4-isomer.

Experimental Workflow and Logic

The following diagram illustrates the overall workflow from the nitration reaction to the separation of the isomers.

Experimental Workflow cluster_reaction Nitration Reaction cluster_workup Work-up cluster_separation Isomer Separation Start 1,2-Dichlorobenzene Add_Mixed_Acid Add Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Add_Mixed_Acid Reaction_Control Control Temperature (45-50°C) Add_Mixed_Acid->Reaction_Control Stirring Stir for 2 hours Reaction_Control->Stirring Crude_Product Crude Dichloronitrobenzene Isomer Mixture Stirring->Crude_Product Phase_Separation Separate Organic Layer Crude_Product->Phase_Separation Washing Wash with Na₂CO₃ and H₂O Phase_Separation->Washing Drying Dry Organic Layer Washing->Drying Crystallization Fractional Crystallization Drying->Crystallization Product_1 3,4-Dichloronitrobenzene (Solid) Crystallization->Product_1 Product_2 This compound (in Filtrate) Crystallization->Product_2

Caption: Workflow for the synthesis and separation of dichloronitrobenzene isomers.

References

Application Notes and Protocols: 2,3-Dichloronitrobenzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction 2,3-Dichloronitrobenzene (2,3-DCNB) is a key chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its chemical formula is C₆H₃Cl₂NO₂ and its CAS Number is 3209-22-1.[3] The reactivity of the nitro group and the two chlorine atoms on the benzene (B151609) ring allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. These application notes provide an overview of its synthesis, key reactions, and detailed experimental protocols for its use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[4]
Molecular Weight 192.00 g/mol [5]
Appearance Light yellow crystals or yellow crystalline solid[5]
Melting Point 61 °C (142-144 °F)[4][5]
Boiling Point 257 °C (495-496 °F)[4][5]
Flash Point 123 °C (255 °F)[5]
Water Solubility 62.4 - 74.1 mg/L at 20 °C[4][5]
Log Kow 3.05 - 3.2[4][5]

Application Note 1: Synthesis of this compound

This compound is typically produced as a co-isomer during the nitration of 1,2-dichlorobenzene.[4][6] Traditional methods using a mixture of nitric and sulfuric acid favor the formation of the 3,4-isomer.[1] However, market demand for the 2,3-isomer has led to the development of improved synthetic methods that enhance its yield.[2]

A patented process demonstrates that using an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid can significantly shift the product ratio in favor of this compound.[1][2] This method improves the isomer ratio while maintaining a high overall yield, often exceeding 95%.[1]

Quantitative Data: Nitration of 1,2-Dichlorobenzene

The choice of nitrating agent significantly impacts the isomer ratio and overall yield.

ParameterConventional Method (H₂SO₄/HNO₃)Improved Method (H₃PO₄/H₂SO₄/HNO₃)
Isomer Ratio (3,4- : 2,3-) ~8.2 : 1~5.45 : 1
Overall Yield ~98.5%>95%
Reaction Temperature 45 - 50 °C75 - 125 °C (preferred)
Key Advantage High yieldFavorable 2,3-isomer ratio

Data sourced from patent literature describing the processes.[1][2]

Application Note 2: Transformations of this compound

2,3-DCNB serves as a foundational molecule for introducing a dichloronitrophenyl moiety into larger structures. The primary reaction pathways involve the reduction of the nitro group and nucleophilic aromatic substitution of one of the chlorine atoms.

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amine, forming 2,3-dichloroaniline. This aniline (B41778) derivative is a crucial precursor for many dyes and pharmaceutical compounds.

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic attack. This allows for the substitution of a chlorine atom with various nucleophiles such as ammonia (B1221849) (amination), alkoxides (etherification), or cyanides (cyanation).

The following protocols, while using a closely related starting material (2,3,4-trichloronitrobenzene), exemplify the key industrial transformations of amination and cyanation that are applicable to the dichloronitrobenzene core.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented process designed to increase the yield of the 2,3-isomer.[2]

Materials:

  • 1,2-Dichlorobenzene (1.36 mol)

  • 98% Sulfuric Acid (H₂SO₄)

  • 104% Phosphoric Acid (H₃PO₄, containing pyrophosphoric acid)

  • 98% Nitric Acid (HNO₃)

  • Dilute Sodium Carbonate (Na₂CO₃) solution

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) for extraction

Procedure:

  • Charge a suitable reactor with 1.36 moles of 1,2-dichlorobenzene, 0.38 moles of 98% H₂SO₄, and 1.305 moles of 104% H₃PO₄.

  • Prepare the nitrating acid mixture by combining 1.38 mol of 98% HNO₃, 0.38 mol of 98% H₂SO₄, and 1.305 mol of 104% H₃PO₄.

  • With rapid stirring, heat the reactor contents to 105-110 °C.

  • Add the nitrating acid mixture dropwise to the reactor over a period of 1.5 hours, maintaining the temperature at 105-110 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

  • Allow the mixture to settle and separate the organic phase from the acid phase while still warm.

  • Wash the organic phase with a dilute Na₂CO₃ solution, followed by a water wash until neutral.

  • Extract the aqueous phases with CH₂Cl₂ to recover any residual product.

  • Combine all organic phases and concentrate under reduced pressure to yield the crude product mixture, which can be further purified by distillation.

Protocol 2: Example Transformation - Synthesis of 2,3-Dichloro-6-nitroaniline

This is a generalized protocol based on a patented method for the amination of a related compound, 2,3,4-trichloronitrobenzene (B101362), which illustrates a key synthetic transformation.[7]

Materials:

  • 2,3,4-Trichloronitrobenzene

  • Ammonia (aqueous or gaseous)

  • Sulfur-containing catalyst (e.g., p-hydroxybenzenesulfonic acid)

  • Solvent (e.g., water, alcohol)

Procedure:

  • Charge a high-pressure autoclave with 2,3,4-trichloronitrobenzene, the chosen solvent, and the sulfur-containing catalyst.

  • Seal the autoclave and introduce ammonia until the pressure reaches 0.2-0.5 MPa.

  • Heat the mixture to the reaction temperature, typically between 60-100 °C (e.g., 80 °C).

  • Maintain the reaction under constant pressure and temperature with stirring for several hours until the reaction is complete (monitored by GC or HPLC).

  • Cool the reactor, vent the excess ammonia, and transfer the reaction mixture.

  • The product, 2,3-dichloro-6-nitroaniline, can be isolated by filtration if it precipitates or by extraction after solvent removal.

  • Further purification can be achieved by recrystallization. A reported yield of >99% can be achieved under optimized conditions.[7]

Protocol 3: Example Transformation - Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

This protocol for cyanation is based on a procedure using 2,3,4-trichloronitrobenzene as the starting material.[7]

Materials:

  • 2,3,4-Trichloronitrobenzene (1 mol)

  • Cuprous Cyanide (CuCN) (1 mol)

  • Pyridine (B92270) (0.52 mol)

  • Toluene (B28343)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Methanol (B129727) for recrystallization

Procedure:

  • Under a nitrogen atmosphere, combine 1 mol of 2,3,4-trichloronitrobenzene and 1 mol of cuprous cyanide in a reaction vessel.

  • Slowly add 0.52 mol of pyridine to the mixture.

  • Heat the mixture to 100 °C. It should become stirrable.

  • Gradually increase the temperature to 165 °C over 1.5 hours and maintain this temperature for 30 minutes.

  • Cool the reaction mixture, then add concentrated HCl and toluene.

  • Stir the resulting mixture vigorously for 1.5 hours.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous phase with toluene.

  • Combine all toluene extracts and wash sequentially with concentrated HCl, water, and saturated aqueous NaCl.

  • Dry the toluene solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from methanol to achieve high purity (>99%). The initial yield is reported to be around 85-87%.[7]

References

Applications of 2,3-Dichloronitrobenzene in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloronitrobenzene is a significant chemical intermediate, primarily utilized in the synthesis of a variety of agrochemicals. Its structural features, including the nitro group and chlorine atoms on the benzene (B151609) ring, provide a reactive scaffold for the construction of complex molecules with desired biological activities. This document provides a detailed account of its applications in the synthesis of herbicides and fungicides, complete with experimental protocols and mechanistic insights.

Key Synthetic Transformation: Reduction to 2,3-Dichloroaniline

The primary step in the utilization of this compound for agrochemical synthesis is its reduction to 2,3-dichloroaniline. This aniline (B41778) derivative serves as a crucial building block for the introduction of the dichlorophenyl moiety into the final agrochemical structure.

Experimental Protocol: Catalytic Hydrogenation of this compound

A common and efficient method for the reduction of this compound is catalytic hydrogenation.

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • A high-pressure autoclave is charged with this compound and methanol.

  • The Pd/C catalyst is added to the mixture.

  • The autoclave is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • The reaction mixture is stirred and heated to the desired temperature (typically 50-80°C) under hydrogen pressure (typically 1-5 bar).

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released and replaced with nitrogen.

  • The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield crude 2,3-dichloroaniline.

  • The crude product can be further purified by distillation or recrystallization.

Quantitative Data:

ParameterValue
Typical Yield >95%
Purity >99% (after purification)

Application in Herbicide Synthesis: The Case of Aclonifen (B195272)

A notable application of a this compound derivative is in the synthesis of the herbicide aclonifen. The synthesis proceeds via 2,3-dichloro-6-nitroaniline (B1587157), which is obtained from the ammonolysis of 2,3,4-trichloronitrobenzene.[1][] Aclonifen is a diphenyl ether herbicide effective against a broad range of weeds.[3]

Synthetic Workflow for Aclonifen

Aclonifen_Synthesis DCNB This compound TCNB 2,3,4-Trichloronitrobenzene DCNB->TCNB Chlorination DCNA 2,3-Dichloro-6-nitroaniline TCNB->DCNA Ammonolysis Aclonifen Aclonifen DCNA->Aclonifen Etherification with Potassium Phenolate (B1203915)

Caption: Synthetic route to the herbicide Aclonifen.

Experimental Protocol: Synthesis of Aclonifen from 2,3-Dichloro-6-nitroaniline

Materials:

  • 2,3-Dichloro-6-nitroaniline

  • Potassium phenolate

  • Acetonitrile

  • Copper catalyst (optional, for Ullmann condensation)

Procedure:

  • In a reaction vessel, 2,3-dichloro-6-nitroaniline and potassium phenolate are dissolved in acetonitrile.

  • A copper catalyst may be added to facilitate the Ullmann ether synthesis.

  • The mixture is heated to reflux and stirred for several hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude aclonifen is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Reported Yield High (specific yields vary depending on the patented process)
Purity >98%
Mode of Action of Aclonifen

Recent research has elucidated that aclonifen possesses a novel mode of action, targeting the enzyme solanesyl diphosphate (B83284) synthase (SPS).[4][5] SPS is involved in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene (B131915) desaturase in the carotenoid biosynthesis pathway. Inhibition of SPS leads to a deficiency in these essential molecules, resulting in the characteristic bleaching of the affected weeds.[4][5]

Aclonifen_MOA Aclonifen Aclonifen SPS Solanesyl Diphosphate Synthase (SPS) Aclonifen->SPS Plastoquinone Plastoquinone Biosynthesis SPS->Plastoquinone Carotenoid Carotenoid Biosynthesis (via Phytoene Desaturase) Plastoquinone->Carotenoid Bleaching Weed Bleaching Carotenoid->Bleaching SDHI_Fungicide_MOA Anilide_Fungicide Anilide Fungicide (e.g., SDHI) SDH Succinate Dehydrogenase (Complex II) Anilide_Fungicide->SDH ETC Mitochondrial Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Fungal_Growth Fungal Growth ATP->Fungal_Growth

References

Application Notes and Protocols: 2,3-Dichloronitrobenzene as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols demonstrating the utility of 2,3-dichloronitrobenzene as a versatile precursor in the synthesis of complex pharmaceutical compounds. The strategic placement of chloro and nitro functionalities on the benzene (B151609) ring allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry.

Introduction

This compound is a key aromatic building block in the synthesis of numerous organic molecules, including active pharmaceutical ingredients (APIs). Its chemical reactivity, governed by the electron-withdrawing nitro group and the two chlorine atoms, enables a range of synthetic transformations such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and subsequent diazotization reactions. These reactions are fundamental in constructing the complex molecular architectures of modern pharmaceuticals.

This document will focus on a synthetic pathway from this compound to a key precursor for the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in cancer therapy. Additionally, a summary of the synthesis of Alectinib, another ALK inhibitor, is provided to illustrate the broader context of complex API synthesis where similar chlorinated aromatic precursors are employed.

Synthetic Application: Pathway to a Crizotinib Precursor

Crizotinib is a potent tyrosine kinase inhibitor. A key intermediate in its synthesis is (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. While the industrial synthesis of Crizotinib may start from different precursors, a plausible and illustrative synthetic route commencing from this compound can be devised, highlighting several key organic transformations.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis from this compound to the Crizotinib precursor, 2,6-dichloro-3-fluoroacetophenone.

Synthetic_Workflow_Crizotinib_Precursor start This compound step1 Reduction start->step1 intermediate1 2,3-Dichloroaniline (B127971) step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 intermediate2 1,2-Dichloro-3-fluorobenzene step2->intermediate2 step3 Friedel-Crafts Acylation intermediate2->step3 product 2,6-Dichloro-3-fluoroacetophenone step3->product

Synthetic pathway to a key Crizotinib precursor.
Experimental Protocols and Data

The following sections provide detailed protocols for each step of the synthesis.

The reduction of the nitro group to an amine is a fundamental step. Catalytic hydrogenation is a common and efficient method.[1][2]

Protocol:

  • Charge a high-pressure reactor with this compound (1.0 eq), a suitable solvent such as methanol (B129727) or ethanol, and a catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reactor, vent the hydrogen gas, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 2,3-dichloroaniline, which can be purified by distillation or chromatography.

ParameterValueReference
ReactantsThis compound, H₂[1][2]
CatalystPd/C[1]
SolventMethanol[2]
Temperature100 °C[2]
Pressure2.0 MPa[2]
Reaction Time4 h[2]
Yield ~99% [2]

The Sandmeyer reaction allows for the conversion of the amino group to a fluorine atom via a diazonium salt intermediate.[3][4]

Protocol:

  • Dissolve 2,3-dichloroaniline (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (B80452) (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of a fluoride (B91410) source, such as copper(I) fluoride or by using the Balz-Schiemann reaction (thermal decomposition of the diazonium tetrafluoroborate).

  • Slowly add the cold diazonium salt solution to the fluoride source solution.

  • Allow the reaction to warm to room temperature or gently heat to initiate the decomposition of the diazonium salt and formation of the aryl fluoride.

  • Monitor the reaction for the cessation of nitrogen gas evolution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

ParameterValueReference
Reactants2,3-Dichloroaniline, NaNO₂, HBF₄[3][4]
Reaction TypeDiazotization followed by fluorination[3][4]
Yield Variable (typically 40-70%) General Literature

This reaction introduces the acetyl group to form the target acetophenone.[5][6]

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) in a dry, inert solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) at 0 °C, add acetyl chloride (1.0-1.2 eq) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.

  • Add 1,2-dichloro-3-fluorobenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 2,6-dichloro-3-fluoroacetophenone by recrystallization or column chromatography.

ParameterValueReference
Reactants1,2-Dichloro-3-fluorobenzene, Acetyl chloride[5][6]
CatalystAnhydrous AlCl₃[5][6]
SolventDichloromethane[5]
Temperature0 °C to room temperature[5]
Yield Variable (typically 60-80%) General Literature

Synthesis of Crizotinib from 2,6-Dichloro-3-fluoroacetophenone

The following workflow outlines the subsequent synthesis of Crizotinib.

Crizotinib_Synthesis start 2,6-Dichloro-3-fluoroacetophenone step1 Asymmetric Reduction start->step1 intermediate1 (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol step1->intermediate1 step2 Mitsunobu Reaction intermediate1->step2 intermediate2 (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine step2->intermediate2 step3 Nitro Reduction intermediate2->step3 intermediate3 (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine step3->intermediate3 step4 Bromination intermediate3->step4 intermediate5 Boc-protected Crizotinib step4->intermediate5 intermediate4 5-Bromo derivative step5 Suzuki Coupling step6 Boc Deprotection intermediate5->step6 product Crizotinib step6->product

Synthetic route to Crizotinib.

A detailed experimental protocol for these steps is extensive and can be found in the cited literature.[7][8][9] Key transformations and typical yields are summarized below:

StepTransformationKey ReagentsTypical YieldReference
1Asymmetric Reduction(S)-diphenylprolinol, TMSCl, NaBH₄98% (96% ee)[7]
2Mitsunobu Reaction3-Hydroxy-2-nitropyridine, DIAD, PPh₃Low Yield (undisclosed)[7]
3Nitro ReductionFe, NH₄Cl96%[8]
4BrominationNBSNot specified[7]
5Suzuki CouplingPyrazole boronate ester, Pd catalystNot specified[7]
6Boc DeprotectionHCl in DioxaneQuantitative[10]

Biological Target and Signaling Pathway of Crizotinib

Crizotinib is an inhibitor of the ALK and c-Met receptor tyrosine kinases. In certain cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK) that result in constitutively active ALK, driving tumor growth and survival. Similarly, aberrant c-Met signaling can promote tumorigenesis. Crizotinib binds to the ATP-binding pocket of these kinases, inhibiting their activity and downstream signaling.

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling Cascades EML4_ALK EML4-ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EML4_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

ALK signaling pathway and Crizotinib's mechanism of action.
c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Crizotinib Crizotinib Crizotinib->cMet Inhibits Tumor_Progression Tumor Growth, Invasion, & Angiogenesis RAS_MAPK->Tumor_Progression PI3K_AKT->Tumor_Progression STAT->Tumor_Progression

c-Met signaling pathway and Crizotinib's mechanism of action.

Synthesis of Alectinib

Alectinib is another potent and selective ALK inhibitor. While a direct synthetic route from this compound is not as straightforward to delineate from public literature, its synthesis involves the construction of a complex carbazole (B46965) core and highlights the use of modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction. The synthesis of Alectinib serves as an excellent example of the intricate molecular architectures required for modern targeted therapies, often built upon functionalized aromatic precursors.

A reported synthesis of Alectinib involves key steps such as a Suzuki-Miyaura cross-coupling and a reductive cyclization.[11] The complexity of this synthesis underscores the importance of having a diverse toolbox of well-characterized and readily available starting materials, a role that dichloronitrobenzene isomers can fulfill in various synthetic strategies.

Conclusion

This compound and its isomers are invaluable precursors in the synthesis of pharmaceutical compounds. Their rich chemistry allows for the introduction of various functional groups, enabling the construction of complex molecular scaffolds. The illustrative synthetic pathway to a key Crizotinib precursor demonstrates the practical application of fundamental organic reactions starting from this versatile building block. The provided protocols and data serve as a guide for researchers in the design and execution of synthetic routes towards novel therapeutic agents. The understanding of the biological targets and signaling pathways of the final compounds, such as Crizotinib, is crucial for rational drug design and development.

References

Application Notes and Protocols for the Hydrogenation of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 2,3-dichloronitrobenzene to 2,3-dichloroaniline, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The presence of chlorine substituents on the aromatic ring necessitates careful selection of hydrogenation conditions to ensure high chemoselectivity and minimize undesired dehalogenation side reactions. This document outlines three distinct and effective protocols: catalytic hydrogenation using palladium on carbon, reduction with Raney Nickel, and a metal-mediated reduction using iron in acetic acid.

Comparative Summary of Hydrogenation Protocols

The following table summarizes the key quantitative parameters for the three detailed protocols, allowing for a direct comparison of their primary reagents, reaction conditions, and expected outcomes.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Raney Nickel ReductionProtocol 3: Iron-Mediated Reduction
Primary Reagents This compound, 10% Pd/C, Hydrogen Gas (H₂)This compound, Raney® Nickel, Hydrogen Gas (H₂)This compound, Iron powder, Acetic Acid
Solvent Methanol (B129727)/Water mixtureEthanol (B145695)Ethanol/Water mixture
Temperature 100°C[1]40 - 60°C80 - 100°C
Pressure 2.0 MPa (approx. 20 atm)[1]Atmospheric to 3 MPaAtmospheric
Reaction Time 4 hours[1]3 - 5 hours2 - 4 hours
Catalyst/Reagent Loading 20 mg catalyst per 1 mmol substrate[1]0.2 g catalyst per 80 mL of 10g/L substrate solution3 - 5 equivalents of Iron powder
Reported Yield Up to 99%[1]High (specific yield data for this substrate not found, but generally effective for chloronitrobenzenes)High (specific yield data for this substrate not found, but a common and effective method)
Key Advantages High yield, well-established method.Mild conditions, high efficiency.Cost-effective, avoids high-pressure hydrogenation.
Potential Disadvantages Requires high-pressure equipment, potential for dehalogenation.Pyrophoric catalyst requires careful handling.Stoichiometric use of iron leads to significant waste, acidic conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using a palladium on carbon catalyst under a hydrogen atmosphere in a high-pressure reactor. This method is known for its high efficiency and yields.

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol

  • Deionized Water

  • Nitrogen Gas (N₂)

  • Hydrogen Gas (H₂)

  • 50 mL High-Pressure Autoclave with magnetic stirring

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Procedure:

  • To a 50 mL high-pressure autoclave, add this compound (1.0 mmol, 192.01 mg).

  • Add 20 mg of 10% Pd/C catalyst to the autoclave.

  • Add 5 mL of methanol and 5 mL of deionized water to the vessel.[1]

  • Seal the autoclave and purge the system three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.[1]

  • Pressurize the reactor with hydrogen gas to 2.0 MPa.[1]

  • Commence stirring at 800 rpm and heat the reaction mixture to 100°C.[1]

  • Maintain these conditions for 4 hours, monitoring the pressure drop to gauge hydrogen uptake.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • The product can be analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2,3-dichloroaniline. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol utilizes Raney® Nickel, a highly active hydrogenation catalyst, for the reduction of this compound under milder conditions compared to some noble metal catalysts.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol

  • Hydrogen Gas (H₂)

  • Three-necked flask equipped with a magnetic stirrer, gas inlet, and condenser

  • Hydrogen balloon or regulated hydrogen supply

  • Filtration apparatus (e.g., Celite® on a sintered glass funnel)

Procedure:

  • In a 100 mL three-necked flask, dissolve this compound (e.g., 0.8 g in 80 mL ethanol for a 10 g/L solution).

  • Carefully add approximately 0.2 g of Raney® Nickel catalyst to the reaction flask under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the pyrophoric catalyst.

  • Seal the flask and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon or a regulated supply at low pressure, up to 3 MPa for more robust setups) and stir the reaction mixture vigorously (e.g., 1500 rpm).

  • Heat the reaction to a gentle reflux (40-60°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the reaction to room temperature and purge the system with nitrogen gas.

  • Carefully filter the catalyst through a pad of Celite® that has been wetted with ethanol. Caution: Do not allow the Raney® Nickel to dry on the filter paper as it can ignite in air. Keep the filter cake wet with solvent.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,3-dichloroaniline. Purify as needed.

Protocol 3: Metal-Mediated Reduction with Iron in Acetic Acid

This classical reduction method uses a stoichiometric amount of iron powder in an acidic medium and is a reliable alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Celite® pad)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a solvent mixture of ethanol and water.

  • Add glacial acetic acid to the mixture.

  • With vigorous stirring, add iron powder (3-5 eq) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate twice.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2,3-dichloroaniline. Purify as needed by column chromatography or recrystallization.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification A This compound D Reactor A->D B Catalyst/Reagent (Pd/C, Raney Ni, or Fe) B->D C Solvent C->D E Set Temperature & Pressure D->E F Stirring & Reaction Time E->F G Cooling & Depressurization F->G H Filtration (Catalyst Removal) G->H I Solvent Removal H->I J Crude Product (2,3-Dichloroaniline) I->J K Analysis (TLC, GC-MS, LC-MS) J->K L Purification (Chromatography/Recrystallization) J->L M Pure 2,3-Dichloroaniline L->M

Caption: General experimental workflow for the hydrogenation of this compound.

Caption: Chemical transformation from this compound to 2,3-Dichloroaniline.

References

Application Notes and Protocols for Studying the Biodegradation of 2,3-Dichloronitrobenzene by Diaphorobacter sp.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaphorobacter sp. strain JS3051 is a bacterium capable of utilizing the toxic and xenobiotic compound 2,3-dichloronitrobenzene (2,3-DCNB) as its sole source of carbon, nitrogen, and energy.[1][2] This capability makes it a subject of significant interest for bioremediation and enzymatic studies. The biodegradation of 2,3-DCNB by Diaphorobacter sp. JS3051 is initiated by a multi-component dioxygenase system that catalyzes the conversion of 2,3-DCNB to 3,4-dichlorocatechol (B1202523) (3,4-DCC), with the concomitant release of nitrite (B80452).[1][2] The resultant 3,4-DCC is then further metabolized via a modified ortho-cleavage pathway.[1][2]

This document provides detailed application notes and experimental protocols for researchers studying this biodegradation pathway. It includes methodologies for bacterial cultivation, enzyme assays, and metabolite analysis, along with a summary of key enzymatic data.

Data Presentation

Enzyme Specificity and Kinetic Parameters

The biodegradation of 2,3-DCNB is initiated by the this compound dioxygenase system (DcbAaAbAcAd), and the resulting intermediate, 3,4-dichlorocatechol, is processed by chlorocatechol 1,2-dioxygenase (DccA).[1][2] While detailed kinetic parameters for the initial dioxygenase on 2,3-DCNB are not fully elucidated, the specific activity has been reported. The kinetic parameters for DccA with various catecholic substrates have been characterized and are summarized below.

EnzymeSubstrateSpecific Activity (U/mg)Km (µM)Vmax (µM/min)kcat/Km (µM-1 min-1)Reference
DcbAaAbAcAdThis compoundActivity DetectedNot ReportedNot ReportedNot Reported[1]
DccA (cell extract)Catechol0.37Not ReportedNot ReportedNot Reported[1]
DccA (cell extract)3,4-Dichlorocatechol0.08 (76% relative activity)Not ReportedNot ReportedNot Reported[1]
Purified H6-DccA3-ChlorocatecholNot Reported1.1 ± 0.1129.4 ± 3.47.8[2]
Purified H6-DccA4-ChlorocatecholNot Reported0.8 ± 0.1149.3 ± 4.125.2[2]
Purified H6-DccA3-BromocatecholNot Reported1.9 ± 0.2108.2 ± 4.55.2[2]
Purified H6-DccA4-BromocatecholNot Reported0.9 ± 0.1120.7 ± 3.215.6[2]
Purified H6-DccA3-FluorocatecholNot Reported2.7 ± 0.312.3 ± 0.50.6[2]
Purified H6-DccA4-FluorocatecholNot Reported6.7 ± 0.935.2 ± 2.10.7[2]

Note: One unit of enzyme activity for DcbAaAbAcAd is defined as the amount of protein (mg) required for the production of one nmol of nitrite per minute. For DccA, activity is based on the conversion of the respective catechol substrate.

Experimental Protocols

Protocol 1: Cultivation of Diaphorobacter sp. strain JS3051

This protocol describes the cultivation of Diaphorobacter sp. strain JS3051 using 2,3-DCNB as the sole carbon, nitrogen, and energy source.

Materials:

  • Diaphorobacter sp. strain JS3051 culture

  • Half-strength Mineral Salts Broth (MSB), pH 7.0

  • This compound (2,3-DCNB)

  • Amberlite XAD-7 resin

  • Incubator shaker (30°C)

  • Spectrophotometer

Procedure:

  • Prepare half-strength MSB medium and autoclave.

  • After cooling, supplement the medium with 1 mM 2,3-DCNB (added from a stock solution in a suitable solvent, e.g., ethanol, ensuring the final solvent concentration is not inhibitory).

  • Add 3.5 g/L of sterile Amberlite XAD-7 resin to the medium to adsorb excess substrate and potential toxic byproducts.[1]

  • Inoculate the medium with a fresh culture of Diaphorobacter sp. strain JS3051.

  • Incubate the culture at 30°C with shaking (e.g., 200 rpm).

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).[3]

Protocol 2: Whole-Cell Biotransformation Assay

This protocol is for assessing the biotransformation of 2,3-DCNB to 3,4-DCC using E. coli cells expressing the 2,3-DCNB dioxygenase system (DcbAaAbAcAd).

Materials:

  • E. coli strain harboring the expression plasmid for dcbAaAbAcAd genes.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

  • This compound (2,3-DCNB).

  • Centrifuge.

  • Incubator shaker.

Procedure:

  • Grow the recombinant E. coli strain in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for a further 4-6 hours at a lower temperature (e.g., 25-30°C).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with phosphate buffer.

  • Resuspend the cells in the same buffer to a desired cell density (e.g., OD600 of 10).

  • Add 2,3-DCNB to the cell suspension to a final concentration of 1 mM.

  • Incubate the reaction mixture at 30°C with shaking.

  • At different time intervals, withdraw aliquots, centrifuge to remove cells, and analyze the supernatant for the disappearance of 2,3-DCNB and the formation of 3,4-DCC by HPLC and GC-MS.

Protocol 3: Enzyme Assay for Chlorocatechol 1,2-Dioxygenase (DccA)

This protocol describes the spectrophotometric assay for measuring the activity of chlorocatechol 1,2-dioxygenase.

Materials:

  • Cell-free extract of Diaphorobacter sp. JS3051 or purified DccA enzyme.

  • Tris-HCl buffer (50 mM, pH 7.5).

  • Catechol or chlorinated catechol substrates (e.g., 3,4-dichlorocatechol).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and the cell-free extract or purified enzyme in a quartz cuvette.

  • Initiate the reaction by adding the catechol substrate (e.g., final concentration of 100 µM).

  • Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the cis,cis-muconic acid derivative. For catechol, the product cis,cis-muconic acid can be monitored at 260 nm.[4] The specific wavelength for chlorinated muconic acids should be determined experimentally.

  • Calculate the enzyme activity based on the initial rate of change in absorbance and the molar extinction coefficient of the product.

Protocol 4: Analytical Methods

This section outlines the analytical methods for the detection and quantification of 2,3-DCNB and its metabolite 3,4-DCC.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To quantify the concentration of 2,3-DCNB and 3,4-DCC in culture or reaction samples.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid) is commonly used.

    • Detection: UV detector, with wavelength set to the absorbance maximum of the compounds of interest (e.g., around 210-260 nm).

    • Quantification: Based on a standard curve generated with known concentrations of 2,3-DCNB and 3,4-DCC.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To identify the biotransformation product (3,4-DCC).

  • Sample Preparation: The aqueous sample is typically extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and may be derivatized (e.g., silylation) to improve volatility and thermal stability.

  • Typical Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Splitless mode.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C).

    • Detection: Mass spectrometer operating in electron ionization (EI) mode.

    • Identification: The mass spectrum of the product is compared with that of an authentic standard of 3,4-DCC.

Mandatory Visualization

Biodegradation_Pathway cluster_0 Biodegradation of this compound DCNB This compound DCC 3,4-Dichlorocatechol DCNB->DCC DcbAaAbAcAd (2,3-DCNB Dioxygenase) + O2, - NO2- Muconate 2,3-Dichloro-cis,cis-muconate DCC->Muconate DccA (Chlorocatechol 1,2-Dioxygenase) + O2 Lactone Dienelactone Intermediate Muconate->Lactone DccB (Chloromuconate Cycloisomerase) TCA TCA Cycle Intermediates Lactone->TCA Further Degradation (DccD, DccE)

Caption: Biodegradation pathway of this compound by Diaphorobacter sp. JS3051.

Experimental_Workflow cluster_1 Experimental Workflow for Biodegradation Study start Start cultivation Cultivation of Diaphorobacter sp. JS3051 start->cultivation biotransformation Whole-Cell Biotransformation Assay cultivation->biotransformation enzyme_assay Enzyme Assays (Dioxygenases) cultivation->enzyme_assay analysis Metabolite Analysis (HPLC, GC-MS) biotransformation->analysis data Data Analysis (Kinetics, Pathway Elucidation) enzyme_assay->data analysis->data end End data->end

Caption: General experimental workflow for studying the biodegradation of 2,3-DCNB.

References

Application Notes and Protocols for the Microbial Degradation of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dichloronitrobenzene (2,3-DCNB) is a persistent and toxic environmental pollutant originating from industrial activities. The microbial degradation of this compound offers a promising avenue for bioremediation. A key player in this process is the bacterium Diaphorobacter sp. strain JS3051, which can utilize 2,3-DCNB as a sole source of carbon, nitrogen, and energy.[1][2][3] The initial and critical step in the degradation pathway is catalyzed by a multicomponent Rieske non-heme iron dioxygenase, specifically the this compound dioxygenase (DcbAaAbAcAd).[1][2][3] This enzyme catalyzes the dihydroxylation of the aromatic ring, leading to the formation of 3,4-dichlorocatechol (B1202523) (34DCC) and the release of the nitro group as nitrite (B80452).[1][2][3] Subsequent enzymatic reactions further break down 3,4-DCC, channeling it into central metabolic pathways.

These application notes provide an overview of the enzymatic degradation of 2,3-DCNB, along with detailed protocols for studying the key dioxygenase involved.

Degradation Pathway and Key Enzymes

The microbial degradation of 2,3-DCNB in Diaphorobacter sp. strain JS3051 is initiated by the DcbAaAbAcAd dioxygenase system. This enzyme is encoded by the dcb (B1662941) gene cluster.[1][2] The product, 3,4-dichlorocatechol, is then funneled into a downstream pathway encoded by the dcc gene cluster, which is homologous to the well-characterized clc operon for chlorocatechol degradation in Pseudomonas knackmussii B13.[1][2] The first enzyme in this lower pathway is a chlorocatechol 1,2-dioxygenase (DccA), which catalyzes the ring cleavage of 3,4-DCC.[1][3][4]

Key Enzymes in the Degradation of this compound:
EnzymeGene ClusterSubstrateProduct(s)
This compound Dioxygenase (DcbAaAbAcAd)dcbThis compound3,4-Dichlorocatechol, Nitrite
Chlorocatechol 1,2-Dioxygenase (DccA)dcc3,4-Dichlorocatechol2,3-Dichloro-cis,cis-muconate

Quantitative Data

Table 1: Kinetic Parameters of Chlorocatechol 1,2-Dioxygenase (DccA)

SubstrateKm (μM)kcat (s-1)kcat/Km (s-1μM-1)Reference
4-Chlorocatechol1.5 ± 0.225.3 ± 0.816.9[5]
4-Bromocatechol2.1 ± 0.328.7 ± 1.213.7[5]
3,4-Dichlorocatechol3.8 ± 0.418.5 ± 0.74.9[5]
4-Fluorocatechol4.2 ± 0.57.6 ± 0.31.8[5]
3-Fluorocatechol> 500--[5]

Data is presented as mean ± standard deviation where available.

Experimental Protocols

Protocol 1: Cultivation of Diaphorobacter sp. strain JS3051

This protocol describes the cultivation of Diaphorobacter sp. strain JS3051 using 2,3-DCNB as the sole carbon and nitrogen source.

Materials:

  • Diaphorobacter sp. strain JS3051 culture

  • Half-strength Mineral Salts Broth (MSB), pH 7.0

  • This compound (2,3-DCNB)

  • Amberlite XAD-7 resin

  • Sterile culture flasks

  • Incubator shaker (30°C)

Procedure:

  • Prepare half-strength MSB and autoclave.

  • To a sterile culture flask, add the sterile MSB.

  • Add 2,3-DCNB to a final concentration of 1 mM.

  • Add sterile Amberlite XAD-7 resin at a concentration of 3.5 g/liter to adsorb toxic substrate and metabolites.

  • Inoculate the medium with a fresh culture of Diaphorobacter sp. strain JS3051.

  • Incubate the culture at 30°C with shaking (e.g., 200 rpm).

  • Monitor growth by measuring the optical density at 600 nm (OD600).

  • Monitor the degradation of 2,3-DCNB and the formation of nitrite using appropriate analytical methods (see Protocols 3 and 4).

Protocol 2: Heterologous Expression of this compound Dioxygenase in E. coli

This protocol describes the expression of the DcbAaAbAcAd enzyme components in E. coli for subsequent activity assays.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector containing the dcbAaAbAcAd genes (e.g., pET-based vector)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., kanamycin (B1662678) or ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Incubator shaker (37°C and a lower temperature, e.g., 16-20°C)

  • Centrifuge

Procedure:

  • Transform the expression vector into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into LB medium containing the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture (e.g., 1:100 dilution).

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubate the culture at a lower temperature (e.g., 16-20°C) for several hours (e.g., 12-16 hours) to enhance protein solubility.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • The cell pellet can be stored at -80°C or used immediately for cell lysate preparation and enzyme assays.

Protocol 3: Whole-Cell Biotransformation Assay for Dioxygenase Activity

This protocol measures the activity of the this compound dioxygenase in whole E. coli cells by quantifying the amount of nitrite released.

Materials:

  • E. coli cells expressing DcbAaAbAcAd (from Protocol 2)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • This compound (substrate stock solution in a suitable solvent like ethanol (B145695) or DMSO)

  • Reaction tubes

  • Shaking incubator

  • Centrifuge

  • Reagents for nitrite determination (e.g., Griess reagent: sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Spectrophotometer

Procedure:

  • Resuspend the harvested E. coli cell pellet in phosphate buffer to a specific OD600 (e.g., 1.0).

  • Add a defined volume of the cell suspension to reaction tubes.

  • Initiate the reaction by adding 2,3-DCNB to a final concentration of, for example, 100 µM. Include a control reaction with cells but no substrate.

  • Incubate the reactions at a suitable temperature (e.g., 30°C) with shaking.

  • At different time points, take aliquots of the reaction mixture.

  • Immediately stop the reaction in the aliquots, for example, by centrifugation to pellet the cells.

  • Transfer the supernatant to a new tube for nitrite analysis.

  • To determine the nitrite concentration, mix the supernatant with the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

  • Express the specific activity as the rate of nitrite released per unit of biomass or protein.

Protocol 4: Analysis of 2,3-DCNB and Metabolites by HPLC

This protocol outlines a general method for the analysis of 2,3-DCNB and its degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase A: Water with 0.1% (v/v) acetic acid

  • Mobile phase B: Methanol

  • Acetonitrile (B52724) (for sample preparation)

  • Syringe filters (0.22 µm)

  • Standards of 2,3-DCNB and 3,4-dichlorocatechol

Procedure:

  • Sample Preparation:

    • Take a sample from the culture or reaction mixture.

    • Centrifuge to remove cells and debris.

    • Mix the supernatant with an equal volume of acetonitrile to precipitate proteins.

    • Centrifuge again and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the detector wavelength (e.g., 254 nm for 2,3-DCNB).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run a gradient elution program, for example:

      • 0-5 min: 20% B

      • 5-20 min: linear gradient from 20% to 90% B

      • 20-25 min: 90% B

    • Identify and quantify the compounds by comparing their retention times and peak areas with those of the analytical standards.

Visualizations

Microbial_Degradation_Pathway cluster_cell Diaphorobacter sp. JS3051 DCNB This compound DCC 3,4-Dichlorocatechol DCNB->DCC DcbAaAbAcAd (Dioxygenase) Nitrite Nitrite DCNB->Nitrite Muconate 2,3-Dichloro-cis,cis-muconate DCC->Muconate DccA (Dioxygenase) TCA TCA Cycle Intermediates Muconate->TCA Downstream Enzymes

Caption: Degradation pathway of this compound in Diaphorobacter sp. JS3051.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Analysis Cultivation Cultivation of Diaphorobacter sp. JS3051 Assay Whole-Cell Biotransformation Assay Cultivation->Assay Expression Heterologous Expression of Dioxygenase in E. coli Expression->Assay Analysis HPLC/GC-MS Analysis of Substrate and Metabolites Assay->Analysis Data Data Analysis and Kinetic Parameter Determination Analysis->Data

Caption: Experimental workflow for studying the microbial degradation of 2,3-DCNB.

References

Application Note: Analytical Methods for the Detection of 2,3-Dichloronitrobenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichloronitrobenzene (2,3-DCNB) is a synthetic organic compound used as an intermediate in the chemical industry for the manufacturing of dyes and pigments. Its potential release into the environment through industrial wastewater and other sources is a concern due to its persistence and potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental matrices such as water and soil to ensure environmental safety and regulatory compliance.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from environmental samples. The methodologies are primarily based on established U.S. Environmental Protection Agency (EPA) methods, utilizing gas chromatography with electron capture detection (GC-ECD) for sensitive quantification and gas chromatography-mass spectrometry (GC-MS) for confirmation.

Analysis of Water Samples

The analysis of 2,3-DCNB in water typically involves a liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the aqueous matrix, followed by instrumental analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) of Water Samples

This protocol is based on the principles of EPA Method 3510 for separatory funnel liquid-liquid extraction.

Materials and Reagents:

  • 1-liter glass separatory funnel with a Teflon stopcock

  • Glass sample bottles

  • Concentrator tube

  • Kuderna-Danish (K-D) apparatus

  • Water bath (80-90°C)

  • Dichloromethane (B109758) (DCM), pesticide grade or equivalent

  • Sodium sulfate, anhydrous, reagent grade (heated to 400°C for 4 hours)

  • 1N Sulfuric acid and 1N Sodium hydroxide (B78521) for pH adjustment

  • Methanol, pesticide grade

  • Hexane (B92381), pesticide grade

  • This compound analytical standard

  • Surrogate standards (e.g., 1-Chloro-3-nitrobenzene)[1]

Procedure:

  • Sample Collection & Preservation: Collect a 1-liter water sample in a clean glass bottle. If not extracted immediately, store at 4°C.

  • pH Adjustment: Measure the pH of the sample. For neutral/base extractable compounds like 2,3-DCNB, adjust the pH to a range of 5-9 using 1N H₂SO₄ or 1N NaOH if necessary.

  • Initial Extraction: Transfer the 1 L sample to the separatory funnel. Add 60 mL of dichloromethane (DCM).

  • Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.[2]

  • Phase Separation: Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Collect Organic Layer: Drain the lower DCM layer into a flask.

  • Repeat Extraction: Perform two more extractions using fresh 60 mL aliquots of DCM, combining all extracts in the same flask.

  • Drying the Extract: Pass the combined extract through a drying column containing 10 cm of anhydrous sodium sulfate. Collect the dried extract in a K-D concentrator tube.

  • Concentration: Concentrate the extract to approximately 1-2 mL using the K-D apparatus on a water bath. Further concentrate to the final volume (e.g., 1.0 mL) under a gentle stream of nitrogen.

  • Solvent Exchange: If necessary for the GC analysis, exchange the solvent to hexane by adding 1-2 mL of hexane and re-concentrating to the final volume.[3] The extract is now ready for GC-ECD analysis.

G cluster_prep Water Sample Preparation cluster_analysis Instrumental Analysis Sample 1L Water Sample Collection pH_Adjust pH Adjustment (5-9) Sample->pH_Adjust LLE1 Liquid-Liquid Extraction (3x 60mL DCM) pH_Adjust->LLE1 Dry Dry Extract (Anhydrous Na₂SO₄) LLE1->Dry Concentrate Concentrate Extract (K-D Apparatus) Dry->Concentrate Final_Vol Final Volume (1 mL) (Nitrogen Evaporation) Concentrate->Final_Vol GC_ECD GC-ECD Analysis Final_Vol->GC_ECD GC_MS GC-MS Confirmation GC_ECD->GC_MS If needed G cluster_prep Soil Sample Preparation cluster_analysis Instrumental Analysis Sample 30g Soil Sample Mix Mix with Anhydrous Na₂SO₄ Sample->Mix Ultrasonic Ultrasonic Extraction (3x with Solvent) Mix->Ultrasonic Separate Separate Extract (Filter / Centrifuge) Ultrasonic->Separate Concentrate Concentrate Combined Extracts Separate->Concentrate Cleanup Extract Cleanup (e.g., Silica Gel) Concentrate->Cleanup If needed GC_ECD GC-ECD Analysis Concentrate->GC_ECD Cleanup->GC_ECD G cluster_matrix Sample Matrix cluster_prep Extraction Protocol cluster_analysis Analysis & Confirmation Water Water Sample LLE Liquid-Liquid Extraction (Protocol 1) Water->LLE Soil Soil / Sediment Sample Ultrasonic Ultrasonic Extraction (Protocol 2) Soil->Ultrasonic Analysis GC-ECD / GC-MS (Protocol 3) LLE->Analysis Ultrasonic->Analysis

References

Application Note: Analysis of 2,3-Dichloronitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dichloronitrobenzene is a chemical intermediate used in the synthesis of various pharmaceuticals and agricultural chemicals.[1] Its purity and the presence of any impurities are critical factors that can affect the quality, safety, and efficacy of the final products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the identification and quantification of this compound and its potential impurities.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol outlines the sample preparation, instrumentation, and analytical conditions for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) by accurately weighing approximately 10 mg of a certified reference standard and dissolving it in 10 mL of a suitable volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.[2][4]

    • Prepare a series of working standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with the same solvent. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample to be analyzed.

    • Dissolve the sample in a known volume of the chosen solvent to achieve a concentration within the calibration range.

    • If necessary, filter the sample solution using a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument and laboratory conditions.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC SystemGas chromatograph coupled to a mass spectrometer
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][4]
Carrier GasHelium, 99.999% purity[2][4]
Flow Rate1.0 mL/min (constant flow)[2]
Inlet Temperature250 °C[2]
Injection Volume1 µL
Injection ModeSplit (e.g., 25:1 split ratio)
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C, hold for 5 minutes[2]
Mass Spectrometer
MS SystemMass selective detector (MSD)
Ionization ModeElectron Ionization (EI)[2]
Electron Energy70 eV[1]
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Scan Rangem/z 50-300[2]
Solvent Delay3 minutes

Data Analysis and Presentation

Compound Identification and Quantification
  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should exhibit the characteristic molecular ion and fragmentation pattern.

  • Quantification: A calibration curve is generated by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

Table 2: Quantitative Data for this compound

ParameterValue
Molecular Weight192.00 g/mol [5][6]
Retention Time (approx.)Dependent on specific GC conditions, but will be consistent under the same method.
Characteristic Mass Ions (m/z)
Molecular Ion [M]+191, 193
Major Fragment Ions161, 145, 110, 75

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filtration (Optional) dissolve->filter injection GC Injection dilute->injection filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection identification Compound Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis.

Data Analysis Logic

The following diagram outlines the logical steps involved in the data analysis process.

Data_Analysis_Logic start Acquire Raw Data integrate Integrate Chromatographic Peaks start->integrate rt_match Compare Retention Time with Standard integrate->rt_match ms_match Compare Mass Spectrum with Library/Standard rt_match->ms_match Match no_match Compound Not Identified rt_match->no_match No Match identify Compound Identified ms_match->identify Match ms_match->no_match No Match calibrate Generate Calibration Curve from Standards identify->calibrate quantify Calculate Concentration from Peak Area calibrate->quantify report Generate Report quantify->report

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloronitrobenzene is a valuable and versatile starting material in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring two chlorine atoms and a nitro group on an aromatic ring, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, enabling the selective substitution of the chlorine atoms. This document provides detailed application notes and experimental protocols for SNAr reactions of this compound with various nucleophiles, including amines, alkoxides, and fluoride (B91410) ions.

The regioselectivity of these reactions is a critical consideration. Due to the electronic and steric environment of the this compound molecule, nucleophilic attack preferentially occurs at the 2-position, which is ortho to the activating nitro group. This preferential substitution allows for the synthesis of a wide range of selectively functionalized intermediates.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the electron-deficient aromatic ring at the carbon atom bearing a chlorine atom, typically at the C-2 position. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of a chloride ion, yielding the substituted product.

Caption: General mechanism of the SNAr reaction on this compound.

Applications in Synthesis

The SNAr reactions of this compound are instrumental in the synthesis of key intermediates for various industries.

  • Pharmaceuticals: The resulting substituted nitroaromatics can be further modified, for instance, by reduction of the nitro group to an amine, to produce scaffolds for active pharmaceutical ingredients.

  • Agrochemicals: Many herbicides and fungicides are derived from functionalized nitroaromatic compounds.

  • Dyes and Pigments: The chromophoric properties of nitroaromatic compounds make them important precursors in the dye industry.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various nucleophilic aromatic substitution reactions on di- and trichloronitrobenzene derivatives, providing a comparative overview.

Table 1: Amination of Chloronitrobenzenes

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Pressure (MPa)Yield (%)Reference
2,3,4-Trichloronitrobenzene (B101362)Ammonia (B1221849) WaterWater80-0.3-0.4>99[1]
2,4-Dichloronitrobenzene (B57281)Anhydrous AmmoniaChlorobenzene (B131634)130203.65 - 5.3589.3[2]

Table 2: Halogen Exchange Reaction

Starting MaterialNucleophileCatalystTemperature (°C)Time (h)Conversion (%)ProductReference
This compoundPotassium FluorideTetramethylammonium (B1211777) chloride18019>703-Chloro-2-fluoronitrobenzene

Table 3: Reduction of Nitro Group

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Pressure (MPa)Yield (%)Reference
This compoundHydrogenMethanol/Water10042.099

Experimental Protocols

The following are detailed protocols for key nucleophilic aromatic substitution reactions involving this compound and related compounds.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitroaniline (B1587157) from 2,3,4-Trichloronitrobenzene

This protocol describes the high-yield synthesis of a key aniline (B41778) intermediate via amination.[1]

Materials:

  • 2,3,4-Trichloronitrobenzene

  • Ammonia water (25% solution)

  • p-Hydroxybenzenesulfonic acid (catalyst)

  • High-pressure autoclave

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Charge the high-pressure autoclave with 2,3,4-trichloronitrobenzene (1.0 eq).

  • Add water and a catalytic amount of p-hydroxybenzenesulfonic acid.

  • Seal the autoclave and begin stirring.

  • Introduce ammonia water into the autoclave.

  • Heat the reaction mixture to 80°C and maintain this temperature. The pressure will rise to 0.3-0.4 MPa.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, cool the autoclave to room temperature and carefully release the pressure.

  • Isolate the product by filtration, wash with water, and dry.

Expected Outcome:

A high yield (>99%) of 2,3-dichloro-6-nitroaniline is expected.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Autoclave with 2,3,4-Trichloronitrobenzene, Water, and Catalyst B Add Ammonia Water A->B C Heat to 80°C (Pressure: 0.3-0.4 MPa) B->C D Monitor Reaction C->D E Cool and Depressurize D->E F Filter and Wash Product E->F G Dry Product F->G

Caption: Workflow for the synthesis of 2,3-dichloro-6-nitroaniline.

Protocol 2: General Procedure for Amination of Dichloronitrobenzenes

This protocol is adapted from the amination of 2,4-dichloronitrobenzene and can be applied to this compound with appropriate optimization.[2]

Materials:

  • Dichloronitrobenzene (e.g., this compound)

  • Anhydrous ammonia

  • Chlorobenzene (solvent)

  • High-pressure autoclave

  • Stirring apparatus

  • Heating mantle

  • Steam distillation apparatus

Procedure:

  • In a high-pressure steel autoclave, charge the dichloronitrobenzene (1.0 mol) and chlorobenzene.

  • At room temperature, add anhydrous ammonia (8.0 mol) to the autoclave.

  • Seal the autoclave and begin stirring the mixture.

  • Heat the mixture to 130°C and maintain this temperature for 20 hours. The internal pressure will initially rise and then decrease as the reaction proceeds.

  • After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a suitable flask for steam distillation.

  • Perform steam distillation to remove the chlorobenzene solvent.

  • The product, the corresponding amino-chloronitrobenzene, will remain as the non-volatile component.

  • Isolate the product by filtration, wash with water, and dry.

Expected Outcome:

A high yield of the aminated product is expected. Optimization of temperature and reaction time may be necessary for this compound.

Protocol2_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Autoclave with Dichloronitrobenzene and Chlorobenzene B Add Anhydrous Ammonia A->B C Heat to 130°C for 20h B->C D Cool and Depressurize C->D E Steam Distill to Remove Solvent D->E F Filter, Wash, and Dry Product E->F

Caption: General workflow for the amination of dichloronitrobenzenes.

Protocol 3: Synthesis of 3-Chloro-2-fluoronitrobenzene

This protocol describes the halogen exchange reaction of this compound to produce 3-chloro-2-fluoronitrobenzene.

Materials:

  • This compound

  • Potassium fluoride (KF)

  • Tetramethylammonium chloride (catalyst)

  • Reaction vessel with a stirrer and heating capabilities

Procedure:

  • Charge the reaction vessel with this compound (1.1 mol), potassium fluoride (1.0 mol), and tetramethylammonium chloride (catalytic amount).

  • Heat the reaction mixture to 180°C with stirring.

  • Maintain the reaction at this temperature for 19 hours.

  • Monitor the reaction for the conversion of the starting material by a suitable analytical method (e.g., GC).

  • After the reaction, cool the mixture and isolate the product through appropriate work-up and purification techniques, such as distillation or crystallization.

Expected Outcome:

A conversion of over 70% to 3-chloro-2-fluoronitrobenzene is expected.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science. Careful optimization of reaction conditions will enable the efficient and selective synthesis of desired products for various applications.

References

Application Notes: 2,3-Dichloronitrobenzene as a Precursor in the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichloronitrobenzene is a significant intermediate in the synthesis of various organic compounds, notably finding application in the production of azo dyes and pigments. Its chemical structure allows for versatile transformations, primarily through the reduction of the nitro group to an amine, yielding 2,3-dichloroaniline (B127971). This aniline (B41778) derivative can then serve as a foundational building block for complex colorants. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the utility of this compound in this synthetic pathway.

A primary application of chloro-substituted nitroaromatic compounds in the dye and pigment industry is in the formation of diarylide pigments. These pigments are a class of azo compounds known for their vibrant colors, good lightfastness, and thermal stability. A key intermediate for many of these pigments is 3,3'-dichlorobenzidine (B165656) (DCB), which is a diamine that can be prepared from chloronitrobenzene precursors. The synthesis of diarylide pigments involves the tetrazotization of 3,3'-dichlorobenzidine, followed by a coupling reaction with one or more coupling agents.

Synthesis Pathway Overview

The general synthetic route from this compound to diarylide pigments involves two main stages:

  • Reduction of this compound: The nitro group of this compound is reduced to an amino group to form 2,3-dichloroaniline.

  • Formation of 3,3'-Dichlorobenzidine and Pigment Synthesis: While the direct conversion of 2,3-dichloroaniline to 3,3'-dichlorobenzidine is not the primary industrial route, 3,3'-dichlorobenzidine is a critical intermediate for a range of pigments and is synthesized from related chloronitrobenzene isomers. For the purpose of these notes, we will focus on the subsequent use of 3,3'-dichlorobenzidine in pigment synthesis, a key application for dichlorinated aromatic compounds. The synthesis of 3,3'-dichlorobenzidine typically proceeds from 2-chloronitrobenzene.

The following diagram illustrates the conceptual pathway from a dichloronitrobenzene precursor to a final diarylide pigment.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Pigment Synthesis This compound This compound 2,3-Dichloroaniline 2,3-Dichloroaniline This compound->2,3-Dichloroaniline Reduction (e.g., H2/Catalyst) 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Tetrazotized DCB Tetrazotized DCB 3,3'-Dichlorobenzidine->Tetrazotized DCB Diazotization (NaNO2, HCl) 2-Chloronitrobenzene 2-Chloronitrobenzene 2-Chloronitrobenzene->3,3'-Dichlorobenzidine Multi-step synthesis Diarylide Pigment Diarylide Pigment Tetrazotized DCB->Diarylide Pigment Coupling Reaction Coupling Component Coupling Component Coupling Component->Diarylide Pigment

General synthesis pathway from dichloronitrobenzene to diarylide pigments.

Experimental Protocols

Protocol 1: Reduction of this compound to 2,3-Dichloroaniline

This protocol describes the catalytic hydrogenation of this compound to produce 2,3-dichloroaniline.[1][2]

Materials:

  • This compound

  • Methanol (B129727)

  • Deionized water

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Palladium on carbon (Pd/C))

  • Nitrogen gas (N₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with this compound (1 mmol), deionized water (5 mL), methanol (5 mL), and the catalyst (20 mg).

  • Purge the autoclave with N₂ gas three times to remove air.

  • Subsequently, purge the autoclave with H₂ gas three times.

  • Pressurize the reactor with H₂ to 2.0 MPa.

  • Heat the reactor to 100°C while stirring at 800 rpm.

  • Maintain these conditions for 4 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ gas.

  • Collect a sample of the liquid phase and filter it.

  • Analyze the product by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to confirm the formation of 2,3-dichloroaniline and determine the yield.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
Product2,3-Dichloroaniline[1]
Yield99%[1]
Reaction Temperature100°C[1]
Hydrogen Pressure2.0 MPa (approx. 19.7 atm)[1]
Reaction Time4 hours[1]
Protocol 2: Synthesis of Pigment Yellow 12 from 3,3'-Dichlorobenzidine

This protocol outlines the synthesis of Pigment Yellow 12, a common diarylide yellow pigment, from 3,3'-dichlorobenzidine (DCB).[3][4][5]

Materials:

Procedure:

Step 1: Diazotization of 3,3'-Dichlorobenzidine

  • In a diazotization vessel, add 45-275 kg of sulfuric acid and begin stirring.

  • Add 286-515 kg of nitrosyl sulfuric acid and cool the mixture to 20°C.

  • Slowly add 253 kg of 3,3'-dichlorobenzidine over 2-3 hours, maintaining the temperature at 15-20°C.

  • After the addition is complete, allow the reaction to proceed for 2 hours at 15-20°C. The molar ratio of DCB:sulfuric acid:nitrosyl sulfuric acid should be approximately 1:0.5-3.0:0.99-1.05.[4]

  • Add a small amount of urea or sulfamic acid to destroy any excess nitrous acid.

  • Add an adsorbent like activated carbon, stir, and filter to obtain a clear diazo liquid.

Step 2: Preparation of the Coupling Solution

  • In a separate vessel, dissolve acetoacetanilide in an aqueous solution of tertiary sodium phosphate with stirring until completely dissolved. The molar ratio of DCB to acetoacetanilide should be 1:0.95-1.05.[4]

Step 3: Coupling Reaction

  • In a microreactor or a suitable reaction vessel, add 10-12 kg of water and cool to 5°C.

  • Begin the dropwise addition of the acetoacetanilide solution.

  • Simultaneously, start the dropwise addition of the filtered diazo liquid.

  • Control the rate of addition to maintain the reaction temperature and pH.

  • After the addition is complete, continue stirring for approximately 1 hour.

  • Heat the mixture to 90-95°C and hold for 1 hour to complete the pigmentation process.

  • Cool the slurry, filter the pigment, and wash with water until neutral.

  • Dry the pigment at a temperature below 60°C.

Quantitative Data for Pigment Yellow 12 Synthesis:

ParameterValue/RatioReference
Diazo Component3,3'-Dichlorobenzidine[4]
Coupling ComponentAcetoacetanilide[4]
Molar Ratio (DCB:Acetoacetanilide)1 : 0.95-1.05[4]
Diazotization AgentNitrosyl sulfuric acid[4]
Diazotization Temperature15-20°C[4]
Coupling Temperature~5°C (initial)[4]
Final Heating Temperature90-95°C[4]

The following diagram illustrates the workflow for the synthesis of Pigment Yellow 12.

G cluster_diazo Diazotization cluster_coupling Coupling cluster_reaction Reaction & Finishing DCB 3,3'-Dichlorobenzidine Diazo_Mix Mixing & Reaction (15-20°C) DCB->Diazo_Mix H2SO4 Sulfuric Acid H2SO4->Diazo_Mix NSA Nitrosyl Sulfuric Acid NSA->Diazo_Mix Diazo_Liquid Filtered Diazo Liquid Diazo_Mix->Diazo_Liquid Filtration Coupling_Reaction Coupling Reaction (~5°C) Diazo_Liquid->Coupling_Reaction AAA Acetoacetanilide Coupling_Sol Coupling Solution AAA->Coupling_Sol Na3PO4 Tertiary Sodium Phosphate Na3PO4->Coupling_Sol Coupling_Sol->Coupling_Reaction Pigmentation Heating (90-95°C) Coupling_Reaction->Pigmentation Filtration_Washing Filtration & Washing Pigmentation->Filtration_Washing Drying Drying (<60°C) Filtration_Washing->Drying PY12 Pigment Yellow 12 Drying->PY12

Workflow for the synthesis of Pigment Yellow 12.

Applications of Derived Pigments

Diarylide pigments derived from 3,3'-dichlorobenzidine, for which dichloronitrobenzene isomers are precursors, have a wide range of applications.

PigmentC.I. NameCoupling Component(s)Applications
Pigment Yellow 12 21090AcetoacetanilidePrinting inks, plastics, paints.[3][5]
Pigment Orange 13 211103-Methyl-1-phenyl-5-pyrazolonePrinting inks, plastics, rubber, textile printing.[6][7]
Pigment Red 38 21120Naphthol AS derivativePlastics.[8]

Note on Safety: 3,3'-Dichlorobenzidine is a suspected carcinogen, and appropriate safety precautions, including the use of personal protective equipment and engineering controls, must be implemented when handling this compound and its precursors.[9][10]

These application notes provide a foundational understanding and practical protocols for the synthesis of pigments derived from dichloronitrobenzene intermediates. Researchers can adapt and optimize these methods for specific applications and performance requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-dichloronitrobenzene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the nitration of 1,2-dichlorobenzene (B45396).

Issue 1: Low Overall Yield of Dichloronitrobenzene Isomers

  • Possible Cause: Incomplete reaction or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reactant Quality: Ensure the purity of 1,2-dichlorobenzene and the concentration of the nitrating acids (nitric acid and sulfuric acid).

    • Optimize Reaction Time and Temperature: The reaction time and temperature are critical. For a standard mixed acid (HNO₃/H₂SO₄) nitration, a temperature of 45-50°C for 1.5 to 2 hours is a common starting point.[1] For systems including phosphoric acid, temperatures can be higher (e.g., 85-125°C) to favor the 2,3-isomer.[1]

    • Ensure Efficient Mixing: Vigorous stirring is necessary to ensure proper mixing of the organic and acid phases, maximizing the interfacial area for reaction.

    • Check Molar Ratios: The molar ratio of nitric acid to 1,2-dichlorobenzene should be carefully controlled, typically in the range of 0.7 to 1.4:1.[1][2] An excess of nitric acid can lead to the formation of dinitrated byproducts.

Issue 2: Low Ratio of this compound to 3,4-Dichloronitrobenzene (B32671)

  • Possible Cause: The nitration of 1,2-dichlorobenzene kinetically favors the formation of the 3,4-isomer.

  • Troubleshooting Steps:

    • Incorporate Phosphoric Acid: The addition of phosphoric acid to the nitrating mixture is a key strategy to shift the isomer ratio in favor of this compound.[1][2] An anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to significantly improve the yield of the desired isomer.[1][2]

    • Optimize Reaction Temperature: Higher reaction temperatures (within the range of 30 to 180°C, preferably 75 to 125°C) can increase the proportion of the 2,3-isomer.[1][2]

    • Consider a Solid Acid Catalyst: Research has shown that solid acid catalysts, such as SZT-0.15, can influence the selectivity of the nitration reaction, although they may still favor the 3,4-isomer.[3] Further investigation into specific catalysts for 2,3-isomer selectivity may be warranted.

Issue 3: Formation of Dinitrated Byproducts

  • Possible Cause: Reaction conditions are too harsh, or the molar ratio of nitric acid is too high.

  • Troubleshooting Steps:

    • Control Nitric Acid Stoichiometry: Carefully control the molar ratio of nitric acid to 1,2-dichlorobenzene to be near stoichiometric (1.0 to 1.2:1 is a preferred range).[1][2]

    • Moderate Reaction Temperature: Avoid excessively high reaction temperatures, as this can promote further nitration.

    • Control Reaction Time: Do not extend the reaction time unnecessarily beyond what is required for the complete consumption of the starting material.

Issue 4: Difficult Separation of Isomers

  • Possible Cause: The similar physical properties of the 2,3- and 3,4-dichloronitrobenzene isomers make their separation challenging.

  • Troubleshooting Steps:

    • Fractional Crystallization: This technique can be used to selectively crystallize one isomer from the mixture. For instance, diluting the sulfuric acid solution with water can cause the selective crystallization of 1,2-dichloro-4-nitrobenzene.[4]

    • Distillation: While difficult due to close boiling points, fractional distillation under reduced pressure can be employed for separation.

    • Chromatography: Column chromatography is a viable, albeit less scalable, method for achieving high purity separation.

    • Adsorption: The use of adsorbents like ZSM-type zeolites can selectively adsorb one isomer, allowing for their separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution in the nitration of 1,2-dichlorobenzene with standard mixed acid?

In a conventional nitration using a mixture of nitric acid and sulfuric acid, the ratio of 3,4-dichloronitrobenzene to this compound is typically around 8.2:1.[1]

Q2: How does the addition of phosphoric acid improve the yield of this compound?

The use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid alters the reaction medium and the nature of the nitrating agent, which in turn influences the regioselectivity of the electrophilic aromatic substitution. This shifts the isomer ratio in favor of the 2,3-isomer.[1][2]

Q3: What are the key parameters to control for maximizing the yield of the 2,3-isomer?

The key parameters are:

  • Composition of the Nitrating Mixture: The molar ratio of sulfuric acid to phosphoric acid is a critical factor.[1]

  • Reaction Temperature: Higher temperatures within the optimal range (75-125°C) favor the 2,3-isomer.[1][2]

  • Molar Ratio of Nitric Acid: A slight excess of nitric acid (1.0 to 1.2 moles per mole of 1,2-dichlorobenzene) is often optimal.[1][2]

  • Anhydrous Conditions: The use of an anhydrous nitrating acid mixture is crucial for the effectiveness of the phosphoric acid-containing system.[1][2]

Q4: Are there any modern, more efficient methods for this synthesis?

Yes, the use of microchannel continuous flow reactors is a promising approach. This technology can offer better control over reaction parameters, improved safety due to smaller reaction volumes, and potentially higher yields and selectivity.[6]

Data Presentation

Table 1: Comparison of Nitration Conditions and Isomer Ratios

Nitrating AgentTemperature (°C)Molar Ratio (HNO₃:C₆H₄Cl₂)3,4-Isomer : 2,3-Isomer RatioOverall Yield (%)Reference
HNO₃ / H₂SO₄45-50~1.01:18.2:1~98.5[1]
Anhydrous HNO₃ / H₂SO₄ / H₃PO₄85-125~1.01:1Shifted in favor of 2,3-isomer>95[1]
Solid Acid Catalyst (SZT-0.15)Not specifiedNot specified96.5 : 3.4 (3,4- : 2,3-)98[3]

Experimental Protocols

Protocol 1: Standard Nitration with Mixed Acid (HNO₃/H₂SO₄)

This protocol is based on a typical industrial process.

  • Preparation of the Nitrating Mixture: In a suitable reactor, carefully add 1.38 mol of 98% nitric acid to 1.31 mol of 98% sulfuric acid while cooling and stirring.

  • Reaction Setup: Charge a separate reactor with 1.36 mol of 1,2-dichlorobenzene and 1.64 mol of 80.5% sulfuric acid.

  • Nitration: With rapid stirring, add the nitrating acid mixture dropwise to the 1,2-dichlorobenzene solution over 1.5 hours, maintaining the temperature between 45 and 50°C.

  • Reaction Completion: Continue stirring at 45-50°C for an additional 2 hours.

  • Work-up:

    • Stop stirring and allow the phases to separate while still warm.

    • Separate the upper organic phase from the lower acid phase.

    • Wash the organic phase with a dilute sodium carbonate solution until neutral, followed by a water wash.

    • The resulting organic phase contains the mixture of dichloronitrobenzene isomers.

Protocol 2: High-Yield Synthesis of this compound using a Phosphoric Acid-Containing Medium

This protocol is designed to favor the formation of the 2,3-isomer.

  • Preparation of the Initial Mixture: In a reactor, introduce 1.36 mol of 1,2-dichlorobenzene into a mixture of 0.42 mol of 98% sulfuric acid and 1.411 mol of 104% phosphoric acid.

  • Preparation of the Nitrating Mixture: Separately, prepare a nitrating acid mixture of 1.38 mol of 98% nitric acid, 0.327 mol of 98% sulfuric acid, and 1.127 mol of 104% phosphoric acid.

  • Nitration: With good stirring, add the nitrating acid mixture dropwise to the reactor containing the 1,2-dichlorobenzene solution over 1.5 hours. The reaction temperature should be maintained between 85°C and 125°C.

  • Reaction Completion: Continue stirring at 85-125°C for another 2 hours.

  • Work-up:

    • While the mixture is still warm, stop stirring and separate the aqueous phase from the organic phase.

    • Wash the organic phase with a dilute sodium carbonate solution until it is neutral, followed by a water wash.

    • The organic phase now contains the isomeric mixture with an enhanced proportion of this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Nitration Reaction cluster_products Products cluster_purification Purification 1,2-Dichlorobenzene 1,2-Dichlorobenzene Nitration Nitration 1,2-Dichlorobenzene->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration This compound This compound Nitration->this compound Desired 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene Nitration->3,4-Dichloronitrobenzene Side-product Separation Separation This compound->Separation 3,4-Dichloronitrobenzene->Separation Isolated 2,3-DCNB Isolated 2,3-DCNB Separation->Isolated 2,3-DCNB

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield Low Yield of 2,3-DCNB Low Yield of 2,3-DCNB Check Isomer Ratio Check Isomer Ratio Low Yield of 2,3-DCNB->Check Isomer Ratio High 3,4-Isomer High 3,4-Isomer Check Isomer Ratio->High 3,4-Isomer If high Low Overall Yield Low Overall Yield Check Isomer Ratio->Low Overall Yield If both low Add H3PO4 Add H3PO4 High 3,4-Isomer->Add H3PO4 Increase Temperature Increase Temperature High 3,4-Isomer->Increase Temperature Optimize Reaction Time Optimize Reaction Time Low Overall Yield->Optimize Reaction Time Check Reagent Purity Check Reagent Purity Low Overall Yield->Check Reagent Purity

Caption: Troubleshooting low yield of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of 1,2-dichlorobenzene (B45396).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 1,2-dichlorobenzene, offering potential causes and actionable solutions.

Q1: Why is the yield of my nitrated product low or non-existent?

Possible Causes:

  • Low Reaction Temperature: The reaction rate may be too slow if the temperature is too low.[1]

  • Insufficiently Strong Nitrating Agent: The concentration of the nitric and sulfuric acids may be too low, or the ratio may be incorrect.[1]

  • Decomposed Reagents: The nitric or sulfuric acid may have degraded over time.

  • Poor Mixing: Inadequate agitation can lead to poor mass transfer between the organic and acid phases, especially in viscous mixtures.[2][3]

  • Incomplete Reaction: The reaction time may not have been sufficient for the reaction to go to completion.

Solutions:

  • Temperature Adjustment: Cautiously increase the reaction temperature in small increments while carefully monitoring the reaction.[1] For the nitration of 1,2-dichlorobenzene, a temperature range of 45-50°C is often employed.[4]

  • Nitrating Agent Concentration: Use fresh, concentrated acids.[1] If using a nitric acid solution with a higher water content, the amount of sulfuric acid should be increased to absorb the excess water.[2]

  • Improve Agitation: Employ a powerful overhead stirrer, as a magnetic stirrer may not be sufficient for the viscous reaction mixture.[2]

  • Increase Reaction Time: After the addition of the nitrating mixture is complete, continue stirring for an additional period (e.g., 2 hours) to ensure the reaction is complete.[4][5]

Q2: My reaction is producing a high percentage of dinitro compounds or other by-products. How can this be minimized?

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote polynitration and the formation of oxidation by-products.[1]

  • Excess Nitric Acid: Using a large excess of nitric acid can lead to the formation of dinitro isomers.

  • Competing Sulfonation: At higher temperatures (e.g., 100-110°C), sulfonation can become a significant side reaction, reducing the yield of the desired nitro product.[2]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range. For mononitration, temperatures are typically kept below 60°C.[1][5] Using an ice bath to control the initial exotherm is advisable.

  • Control Stoichiometry: Use a molar ratio of nitric acid to 1,2-dichlorobenzene that is sufficient for mononitration but not excessively high. Ratios of around 1.0 to 1.2 moles of nitric acid per mole of dichlorobenzene are often used.[6]

  • Lower Reaction Temperature: To avoid sulfonation, conduct the nitration at a lower temperature, such as 30-40°C.[2]

Q3: The isomer ratio of my product is not what I expected. How can I control the regioselectivity?

Possible Causes:

  • Standard Nitrating Conditions: The standard nitration of 1,2-dichlorobenzene with a mixture of nitric and sulfuric acids typically yields a mixture of 3,4-dichloro-1-nitrobenzene and 2,3-dichloro-1-nitrobenzene, with the 3,4-isomer being the major product.[4][6] The ratio is often around 8.2:1 in favor of the 3,4-isomer.[6]

  • Reaction Temperature: Temperature can influence the isomer distribution.

Solutions:

  • Addition of Phosphoric Acid: The use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid can shift the isomer ratio in favor of the 2,3-dichloro-1-nitrobenzene isomer.[6]

  • Temperature Adjustment: Within the phosphoric acid system, higher reaction temperatures (e.g., 75-125°C) can further increase the proportion of the 2,3-isomer, although this may slightly reduce the overall yield.[6]

Q4: I am having difficulty isolating and purifying the final product. What are the best practices?

Possible Causes:

  • Incomplete Phase Separation: The organic and aqueous layers may not separate cleanly after the reaction.

  • Product Precipitation Issues: The product may not solidify upon quenching in water, or it may form an oil.

  • Contamination with Isomers and Starting Material: The crude product will likely contain both isomers and unreacted 1,2-dichlorobenzene.

Solutions:

  • Quenching: After the reaction is complete, pour the reaction mixture onto ice water to precipitate the crude product.[2]

  • Washing: Wash the crude product with water to remove residual acid, followed by a wash with a dilute sodium carbonate solution to neutralize any remaining acid.[2][4]

  • Purification by Recrystallization: Recrystallization from a suitable solvent, such as isopropanol, can effectively purify the desired isomer.[2]

  • Purification by Sulfonation: For purifying 1,2-dichloro-4-nitrobenzene, a method involving sulfonation of the impurities with fuming sulfuric acid can be employed. The desired product is less reactive and can be separated from the sulfonated impurities.[5]

  • Fractional Crystallization: In some cases, fractional crystallization directly from the reaction mixture can be achieved by carefully diluting the sulfuric acid with water to a concentration of 65-90%, which causes the 1,2-dichloro-4-nitrobenzene to selectively crystallize.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected product distribution in the nitration of 1,2-dichlorobenzene?

The nitration of 1,2-dichlorobenzene typically yields two primary isomers: 3,4-dichloro-1-nitrobenzene and 2,3-dichloro-1-nitrobenzene.[4] Under standard conditions using a mixture of concentrated nitric and sulfuric acids, the substitution is favored at the less sterically hindered position, resulting in the 3,4-isomer as the major product.[4] The ratio of 3,4-dichloro-1-nitrobenzene to 2,3-dichloro-1-nitrobenzene is approximately 8.2:1.[6]

Q2: What is the role of sulfuric acid in this reaction?

Sulfuric acid serves two main purposes in the nitration of aromatic compounds. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[8][9] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the products and maintain the concentration of the nitrating agent.[3]

Q3: What are the critical safety precautions to consider during this nitration?

The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: The reaction can become a runaway reaction if the temperature is not controlled.[1] Use an ice bath to manage the temperature, especially during the addition of the nitrating agent.

  • Slow Addition: Add the nitrating agent slowly and dropwise to the substrate to control the rate of heat generation.[1]

  • Quenching: Quench the reaction by carefully pouring the reaction mixture onto a large amount of ice. Never add water directly to the concentrated acid mixture.

Q4: Can the spent acid from the reaction be reused?

Yes, it is possible to reuse the nitration mixture. After the reaction and phase separation, the acid layer can be recovered. By adding a small amount of fresh nitric acid to replenish what was consumed, the mixture can be used for subsequent nitration batches.[11] This approach can make the process more economical and reduce waste.

Data Presentation

Table 1: Typical Reaction Conditions for Mononitration of 1,2-Dichlorobenzene

ParameterConditionReference
Substrate 1,2-Dichlorobenzene[4]
Nitrating Agent Mixture of concentrated nitric acid and concentrated sulfuric acid[4]
Molar Ratio (HNO₃:Substrate) ~1.01:1[4]
Reaction Temperature 45-50°C[4]
Reaction Time 1.5 hours for addition, followed by 2 hours of stirring[4]
Major Product 3,4-Dichloro-1-nitrobenzene[4]
Minor Product 2,3-Dichloro-1-nitrobenzene[4]

Table 2: Effect of Acid Mixture on Isomer Ratio

Nitrating Acid MixtureIsomer Ratio (3,4- : 2,3-)YieldReference
HNO₃ / H₂SO₄8.2 : 1~98.5%[6]
Anhydrous HNO₃ / H₂SO₄ / H₃PO₄Shifts in favor of the 2,3-isomerNot specified[6]
Anhydrous HNO₃ / 104% H₃PO₄5.45:1 to 5.95:1~80%[6]

Experimental Protocols

Protocol 1: Standard Nitration of 1,2-Dichlorobenzene

This protocol is adapted from established procedures for the synthesis of a mixture of 3,4-dichloro-1-nitrobenzene and 2,3-dichloro-1-nitrobenzene.[4]

Materials:

  • 1,2-Dichlorobenzene (1.36 mol)

  • 80.5% Sulfuric acid (1.64 mol)

  • 98% Nitric acid (1.38 mol)

  • 98% Sulfuric acid (1.31 mol)

  • Ice

  • Dilute sodium carbonate solution

  • Water

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a dropping funnel, add 1.64 mol of 80.5% sulfuric acid.

  • To the stirred sulfuric acid, add 1.36 mol of 1,2-dichlorobenzene.

  • Prepare the nitrating mixture by carefully and slowly adding 1.38 mol of 98% nitric acid to 1.31 mol of 98% sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the dichlorobenzene-sulfuric acid mixture over 1.5 hours. Maintain the reaction temperature between 45-50°C with rapid stirring. Use a cooling bath as necessary to control the exotherm.

  • After the addition is complete, continue stirring at 45-50°C for an additional 2 hours.

  • While the mixture is still warm, stop stirring and allow the layers to separate. Separate the upper organic phase from the lower aqueous phase.

  • Wash the organic phase with water until it is acid-free (check with pH paper), followed by a wash with a dilute sodium carbonate solution, and then a final wash with water.

  • The crude product can be purified by recrystallization or distillation.

Protocol 2: Influencing Isomer Ratio with Phosphoric Acid

This protocol describes a method to increase the relative amount of 2,3-dichloro-1-nitrobenzene.[6]

Materials:

  • 1,2-Dichlorobenzene

  • Anhydrous nitric acid

  • Concentrated sulfuric acid

  • Concentrated phosphoric acid (e.g., 104% H₃PO₄)

Procedure:

  • Prepare an anhydrous nitrating mixture of phosphoric acid, sulfuric acid, and nitric acid. The molar ratio of sulfuric acid to phosphoric acid can range from 0.05 to 3 mol of H₂SO₄ per 1 mol of H₃PO₄.

  • The molar ratio of nitric acid to 1,2-dichlorobenzene should be between 0.7 to 1.4.

  • Add the 1,2-dichlorobenzene to the prepared acid mixture.

  • Carry out the nitration at a temperature between 30°C and 180°C. To favor the 2,3-isomer, a higher temperature range of 75°C to 125°C is preferable.

  • After the reaction is complete, allow the mixture to cool and separate into two phases.

  • Isolate the organic phase and wash it until neutral as described in Protocol 1.

Visualizations

experimental_workflow start Start prep_reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_reagents setup_reactor Charge Reactor with 1,2-Dichlorobenzene & H₂SO₄ start->setup_reactor nitration Add Nitrating Mixture (Control Temperature 45-50°C) prep_reagents->nitration setup_reactor->nitration stirring Continue Stirring (2 hours) nitration->stirring separation Phase Separation stirring->separation quench Quench Organic Phase in Ice Water separation->quench wash Wash with Water & Na₂CO₃ Solution quench->wash purification Product Purification (e.g., Recrystallization) wash->purification end End purification->end troubleshooting_low_yield start Low Product Yield check_temp Is Temperature Too Low? start->check_temp check_reagents Are Reagents Fresh & Concentrated? check_temp->check_reagents No increase_temp Cautiously Increase Temperature check_temp->increase_temp Yes check_mixing Is Agitation Sufficient? check_reagents->check_mixing Yes use_fresh_reagents Use Fresh, Concentrated Acids check_reagents->use_fresh_reagents No check_time Is Reaction Time Adequate? check_mixing->check_time Yes improve_stirring Use Overhead Stirrer check_mixing->improve_stirring No increase_time Increase Stirring Time check_time->increase_time No isomer_selectivity factors Factors Influencing Isomer Ratio acid_mixture Acid Mixture Composition factors->acid_mixture temperature Reaction Temperature factors->temperature standard_acid Standard HNO₃/H₂SO₄ (Favors 3,4-isomer) acid_mixture->standard_acid phosphoric_acid Addition of H₃PO₄ (Increases 2,3-isomer) acid_mixture->phosphoric_acid high_temp Higher Temperature (Can Increase 2,3-isomer with H₃PO₄) temperature->high_temp

References

Technical Support Center: Dichloronitrobenzene Isomer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 1,2-dichlorobenzene (B45396). The focus is on controlling and minimizing the formation of the 3,4-dichloronitrobenzene (B32671) (3,4-DCNB) isomer in favor of the 2,3-dichloronitrobenzene (2,3-DCNB) isomer, as well as strategies for process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution when nitrating 1,2-dichlorobenzene using a standard mixed acid?

A1: In a conventional nitration process using a mixed acid of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the primary products are 3,4-dichloronitrobenzene (3,4-DCNB) and this compound (2,3-DCNB).[1][2] The 3,4-DCNB isomer is the major product, with typical isomer ratios of 3,4-DCNB to 2,3-DCNB ranging from approximately 8.2:1 to 9:1.[3][4] One process reported a ratio of about 83:17.[5]

Q2: My primary goal is to synthesize 2,3-DCNB. How can I minimize the formation of the 3,4-DCNB isomer?

A2: To shift the product ratio in favor of the 2,3-DCNB isomer, the composition of the nitrating acid must be modified. The use of an anhydrous mixture of phosphoric acid (H₃PO₄), sulfuric acid, and nitric acid has been shown to favor the formation of the 2,3-isomer.[3] By using concentrated (104%) phosphoric acid, which contains pyrophosphoric acid, and reducing or eliminating sulfuric acid, the ratio of 3,4-DCNB to 2,3-DCNB can be significantly lowered to values around 5.5:1.[3]

Q3: What is the effect of reaction temperature on the isomer distribution?

A3: Temperature is a critical parameter. For standard isothermal nitration aiming for 3,4-DCNB, temperatures are typically maintained between 40 and 70°C.[6] In processes designed to maximize 3,4-DCNB selectivity, such as with certain solid acid catalysts, increasing the temperature from 65°C to 95°C can lead to a slight decrease in selectivity.[5] In adiabatic processes, where the reaction temperature increases, higher final temperatures can lead to an increased formation of the undesired 2,3-DCNB byproduct.[6]

Q4: Can dinitration occur, and how can I prevent it?

A4: Yes, dinitration is a potential side reaction. To minimize the formation of undesirable dinitrated products, it is recommended to use a slight excess of the 1,2-dichlorobenzene starting material relative to nitric acid. A molar ratio of 1,2-dichlorobenzene to nitric acid between 1.0 and 1.5, particularly between 1.05 and 1.2, is preferable.[6]

Q5: How can I accurately analyze the isomer ratio in my product mixture?

A5: The most common and reliable analytical methods for quantifying dichloronitrobenzene isomers are gas chromatography (GC), often coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).[7][8] GC-MS is highly recommended for its excellent selectivity and sensitivity in distinguishing between isomers.[7]

Q6: The boiling points of the isomers are very close. What is the best method for separating them on a preparative scale?

A6: Due to the close boiling points, fractional distillation is generally inefficient for separating these isomers.[9][10] The most common industrial method for separation is fractional crystallization, which exploits the differences in the melting points of the isomers.[4][11] Other reported methods include solvent extraction and the use of ZSM-type zeolite adsorbents for selective adsorption.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired 2,3-DCNB isomer Standard H₂SO₄/HNO₃ mixed acid was used.Modify the nitrating medium. Introduce phosphoric acid (H₃PO₄) into the anhydrous acid mixture to shift selectivity. A higher H₃PO₄ to H₂SO₄ ratio favors the 2,3-isomer.[3]
High levels of dinitrated byproducts Molar ratio of nitric acid to 1,2-dichlorobenzene is too high.Adjust the stoichiometry. Use a molar ratio of 1,2-dichlorobenzene to HNO₃ between 1.05 and 1.2 to suppress dinitration.[6]
Reaction is too exothermic and difficult to control High concentration of HNO₃ in the mixed acid; inadequate heat removal.For better control, consider an adiabatic process where components are mixed at a low temperature (0-60°C) with intensive mixing, allowing the heat of reaction to raise the temperature in a controlled manner.[6] Alternatively, ensure the reaction vessel has sufficient cooling capacity.
Inconsistent isomer ratios between batches Variations in reaction temperature, acid concentration (especially water content), or reaction time.Strictly control all reaction parameters. Monitor and maintain a consistent temperature profile. Use anhydrous reagents and accurately measure all components. Standardize the reaction time based on monitored reaction completion.
Difficulty separating 3,4-DCNB and 2,3-DCNB isomers Ineffective purification method.Avoid fractional distillation. Employ fractional crystallization from a suitable solvent (e.g., ethanol) as the primary method of separation.[11][13] Explore solvent extraction or selective adsorption with zeolites for more challenging separations.[11][12]

Data Presentation

Table 1: Effect of Nitrating Acid Composition on Isomer Ratio

Nitrating Acid CompositionReactant3,4-DCNB : 2,3-DCNB RatioApprox. % 3,4-DCNBApprox. % 2,3-DCNBReference
HNO₃ / H₂SO₄ (Traditional)1,2-Dichlorobenzene8.2 : 189.1%10.9%[3]
HNO₃ / H₂SO₄ (Traditional)1,2-Dichlorobenzene~83 : 1783.0%17.0%[5]
Anhydrous HNO₃ / H₃PO₄ (104%)1,2-Dichlorobenzene5.45 : 184.5%15.5%[3]
Anhydrous HNO₃ / H₂SO₄ / H₃PO₄1,2-DichlorobenzeneVaries with H₂SO₄:H₃PO₄ ratio--[3]

Table 2: Effect of Reaction Conditions using SZT-0.15 Solid Acid Catalyst

ParameterCondition1,2-Dichlorobenzene Conversion (%)3,4-DCNB Selectivity (%)Reference
Reaction Temp. 65 °C->96%[5]
85 °CIncreasedSlightly Decreased[5]
95 °CDecreasedDecreased[5]
HNO₃ amount 1.05 equiv.HighHigh[5]
> 1.05 equiv.CompleteDecreased[5]
Catalyst amount > 5 wt%-~96%[5]

Experimental Protocols

Protocol 1: Standard Nitration of 1,2-Dichlorobenzene (Favors 3,4-DCNB)

This protocol is a general representation of a standard laboratory-scale nitration.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool the mixture to below 10°C in an ice bath.

  • Addition of Reactant: While maintaining the temperature between 40-50°C, slowly add 1,2-dichlorobenzene (e.g., 0.1 mol) dropwise from the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to keep the temperature within the desired range.

  • Reaction: After the addition is complete, continue stirring the mixture at 50-60°C for 2-3 hours to ensure the reaction goes to completion.[4][14] Monitor the reaction progress using a suitable analytical method like GC or TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice or ice-water (approx. 100 g).[14]

  • Isolation: The oily product layer will solidify upon cooling. Isolate the solid crude product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

  • Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol (B145695) to isolate the higher-melting 3,4-DCNB.

Protocol 2: Modified Nitration to Enhance 2,3-DCNB Formation

This protocol is based on the principle of using phosphoric acid to alter isomer selectivity.[3]

  • Preparation of Nitrating Acid: In a flask protected from atmospheric moisture, prepare an anhydrous nitrating mixture. The molar ratio of sulfuric acid to phosphoric acid can be varied from 0.05 to 3 mol of H₂SO₄ per 1 mol of H₃PO₄. For maximum effect, use 104% strength H₃PO₄ (containing pyrophosphoric acid) with minimal or no H₂SO₄.[3]

  • Reaction Setup: In a suitable reactor, charge the prepared anhydrous H₃PO₄/H₂SO₄ mixture.

  • Nitration: Heat the acid mixture to the desired reaction temperature (e.g., 30° to 180°C). Add 1,2-dichlorobenzene and nitric acid simultaneously or sequentially. The molar ratio of nitric acid relative to 1,2-dichlorobenzene should be between 0.7 and 1.4.[3]

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by GC until the desired conversion is achieved.

  • Work-up and Isolation: Follow a similar work-up procedure as in Protocol 1 (quenching on ice, filtration, and washing) to isolate the crude product mixture, which will be enriched in the 2,3-DCNB isomer compared to the standard method.

  • Purification: Further separation of the isomers will be required, typically via fractional crystallization.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1,2-Dichlorobenzene (Starting Material) reactor Nitration Reactor (Temp. Control: 40-70°C) reagents->reactor mixed_acid Mixed Acid (HNO3 + H2SO4) mixed_acid->reactor quench Quench in Ice-Water reactor->quench Reaction Mixture filtration Vacuum Filtration quench->filtration isomers Crude Product: 3,4-DCNB (major) 2,3-DCNB (minor) filtration->isomers separation Fractional Crystallization isomers->separation product_34 Pure 3,4-DCNB separation->product_34 product_23 Mother Liquor (Enriched in 2,3-DCNB) separation->product_23

Caption: Workflow for the standard nitration of 1,2-dichlorobenzene.

G cluster_params Controlling Parameters cluster_outcomes Reaction Outcomes temp Reaction Temperature selectivity Isomer Selectivity (3,4-DCNB vs 2,3-DCNB) temp->selectivity Higher temp may decrease 3,4-selectivity acid Acid Composition (H2SO4 vs H3PO4) acid->selectivity H3PO4 addition favors 2,3-DCNB formation ratio Reactant Molar Ratio (Aromatic : HNO3) side_reactions Side Reactions (e.g., Dinitration) ratio->side_reactions Excess HNO3 increases dinitration

Caption: Relationship between reaction parameters and outcomes.

G start Start: Nitration of 1,2-Dichlorobenzene q1 What is the primary desired isomer? start->q1 is_34 3,4-DCNB (Major Isomer) q1->is_34 3,4-DCNB is_23 2,3-DCNB (Minor Isomer) q1->is_23 2,3-DCNB proc_34 Use standard mixed acid (H2SO4 / HNO3) is_34->proc_34 temp_34 Maintain Temp. 40-70°C proc_34->temp_34 sep_34 Isolate via Crystallization temp_34->sep_34 proc_23 Use modified mixed acid (H3PO4 / H2SO4 / HNO3) is_23->proc_23 ratio_23 Increase H3PO4 content to shift selectivity proc_23->ratio_23 sep_23 Isolate from enriched mixture ratio_23->sep_23

Caption: Decision logic for synthesizing a target dichloronitrobenzene isomer.

References

Technical Support Center: Dichloronitrobenzene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the separation of dichloronitrobenzene isomers. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dichloronitrobenzene isomers so challenging?

A1: The primary challenge in separating the six isomers of dichloronitrobenzene lies in their similar chemical structures and physical properties.[1] Many isomers have very close boiling points, which renders conventional fractional distillation inefficient for achieving high purity, particularly when dealing with mixtures like 2,3- and 3,4-dichloronitrobenzene (B32671) or 2,4- and 2,6-dichloronitrobenzene.[2][3] This necessitates the use of more advanced or combined separation techniques.

Q2: What are the common methods used to separate dichloronitrobenzene isomers?

A2: The most effective separation methods exploit subtle differences in the isomers' physical and chemical properties. Common techniques include:

  • Fractional Crystallization: This method is effective when isomers have significantly different melting points.[2][4]

  • Extractive Distillation: This technique uses solvents to alter the relative volatilities of the isomers, making separation by distillation more feasible.[5][6]

  • Adsorption: Methods using molecular sieves or zeolites can separate isomers based on differences in their molecular shape and polarity.[2][3]

  • Selective Chemical Reactions: In some cases, one isomer can be chemically modified to allow for easier separation from the others.[7]

  • Chromatography: While potentially costly for large-scale separations, chromatography is a viable method for isolating pure isomers in a laboratory setting.[8][9]

Q3: Where do isomeric mixtures of dichloronitrobenzene originate?

A3: These mixtures are typically the result of electrophilic nitration of dichlorobenzene isomers.[10] For instance, the nitration of ortho-dichlorobenzene produces a mixture of 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene.[7][11] The specific ratio of isomers formed depends heavily on the starting material and the reaction conditions.[10]

Q4: Are there any safety precautions I should be aware of when handling dichloronitrobenzene isomers?

A4: Yes, dichloronitrobenzene isomers are hazardous compounds and should be handled with appropriate safety measures. They are combustible and may react vigorously with strong oxidizing agents and strong bases.[12][13] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for each specific isomer before use.

Troubleshooting Guide

Problem 1: Poor separation efficiency using fractional distillation.

  • Possible Cause: The boiling points of the target isomers are too close for the efficiency of the distillation column. This is a common issue, for example, with 3,4-DCNB (255-256°C) and 2,3-DCNB (257-258°C).[5][6]

  • Solution 1: Increase the column's efficiency by using a column with a higher number of theoretical plates or a more efficient packing material.

  • Solution 2: Switch to extractive distillation. The addition of a suitable solvent (e.g., triethylene glycol, 2-naphthyl ethyl ketone) can alter the relative volatilities of the isomers, enabling a more effective separation.[5][6]

  • Solution 3: Combine distillation with another method. Use fractional distillation to enrich the mixture in one isomer, followed by fractional crystallization to achieve final purity.[4]

Problem 2: Low yield or purity after fractional crystallization.

  • Possible Cause 1: The cooling rate is too fast, leading to the co-crystallization of impurities.

  • Solution 1: Decrease the cooling rate to allow for the formation of purer crystals. A slow, controlled cooling process is crucial for selective crystallization.[2]

  • Possible Cause 2: Inefficient removal of the mother liquor from the crystals.

  • Solution 2: Ensure thorough filtration. Consider washing the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[2]

  • Possible Cause 3: The initial mixture composition is close to a eutectic point, limiting the yield of the pure component.

  • Solution 3: Perform multiple recrystallization steps to improve purity.[2] Alternatively, use a different technique, such as extractive distillation, to first shift the composition of the mixture away from the eutectic point.[6]

Problem 3: Contamination of the desired isomer with other isomers after synthesis and initial work-up.

  • Possible Cause: The initial nitration reaction produced a complex mixture of isomers that are difficult to separate with a single technique.[7][14]

  • Solution 1 (Selective Reaction): If applicable, use a selective chemical reaction to convert the main contaminant into a more easily separable compound. For example, when separating 3,4-DCNB from 2,3-DCNB, the mixture can be heated with copper(I) cyanide in dimethylformamide. This selectively converts the 2,3-DCNB into a nitrile, which can then be easily removed, for instance, by steam distillation, leaving behind pure 3,4-DCNB.[7]

  • Solution 2 (Adsorption): Use a ZSM-type zeolite adsorbent, which can selectively adsorb certain isomers based on their molecular dimensions, allowing for their separation from the mixture.[3]

Data Presentation

Table 1: Physical Properties of Dichloronitrobenzene Isomers

IsomerStructureMelting Point (°C)Boiling Point (°C)CAS Number
This compound1-Nitro-2,3-dichlorobenzene60-61257-2583209-22-1
2,4-Dichloronitrobenzene1-Nitro-2,4-dichlorobenzene29-32258611-06-3[13][15]
2,5-Dichloronitrobenzene1-Nitro-2,5-dichlorobenzene53-5626689-61-2
2,6-Dichloronitrobenzene1-Nitro-2,6-dichlorobenzene63-6826989-64-5[11]
3,4-Dichloronitrobenzene1-Nitro-3,4-dichlorobenzene39-41255-25699-54-7[12]
3,5-Dichloronitrobenzene1-Nitro-3,5-dichlorobenzene63-65261618-62-2

Note: The physical properties, especially boiling points, highlight the difficulty of separation by standard distillation for several isomer pairs (e.g., 2,3- and 2,4-DCNB).

Experimental Protocols

Protocol 1: Purification of 2,5-Dichloronitrobenzene by Solvent Washing

This method is effective for separating 2,5-DCNB from its common impurity, 3,4-DCNB, by leveraging differences in their melting points and solubility in hot water.

  • Preparation: Place the crude 2,5-dichloronitrobenzene mixture (e.g., 97-98% 2,5-DCNB with 2-3% 3,4-DCNB) into a centrifuge equipped for heating and solvent washing.[16]

  • Washing: Add hot water at approximately 65°C to the centrifuge. A mass ratio of 1:5 (water to crude product) is recommended.[16] This temperature is sufficient to melt the 3,4-DCNB impurity without completely dissolving the desired 2,5-DCNB.

  • Centrifugation: Agitate the mixture to ensure thorough contact, then centrifuge the slurry while maintaining the temperature.

  • Separation: The molten impurity and water (mother liquor) are separated from the solid 2,5-DCNB crystals.[16]

  • Drying: The purified 2,5-DCNB crystals are dried.

  • Analysis: Analyze the product purity using gas chromatography (GC). The process can be repeated if the purity (target >99.5%) is not achieved.[16]

Protocol 2: Separation of 3,4-DCNB from 2,3-DCNB via Selective Reaction

This protocol details a method to purify 3,4-dichloronitrobenzene by chemically converting the 2,3-DCNB isomer.

  • Reactor Setup: In a reaction vessel equipped with a stirrer and reflux condenser, charge the isomeric mixture of 3,4-DCNB and 2,3-DCNB, copper(I) cyanide (CuCN), and dimethylformamide (DMF) as a solvent. The amount of CuCN should be at least equimolar to the 2,3-DCNB content in the mixture.[7]

  • Reaction: Heat the mixture to reflux (approximately 173°C) and maintain this temperature for 4-5 hours. During this time, the 2,3-DCNB reacts with CuCN to form 2-chloro-6-nitrobenzonitrile, while the 3,4-DCNB remains largely unreacted.[7]

  • Separation: After the reaction is complete, cool the mixture. The unreacted 3,4-DCNB can be separated from the newly formed nitrile and other reaction components by steam distillation. The 3,4-DCNB is volatile with steam, while the nitrile is not.[7]

  • Product Recovery: Collect the distillate, which contains the purified 3,4-dichloronitrobenzene. Further purification, if necessary, can be achieved by crystallization.

Visualizations

Separation_Workflow cluster_methods Separation Options start Dichlorobenzene Isomer nitration Electrophilic Nitration (Mixed Acid) start->nitration mixture Crude Isomer Mixture nitration->mixture separation Separation/Purification Technique mixture->separation cryst Fractional Crystallization separation->cryst dist Extractive Distillation separation->dist adsorp Adsorption separation->adsorp chem Selective Reaction separation->chem product Pure Dichloronitrobenzene Isomer cryst->product dist->product adsorp->product chem->product

Caption: General workflow from dichlorobenzene to a purified dichloronitrobenzene isomer.

Troubleshooting_Tree problem Poor Separation Purity q1 What is the primary separation method? problem->q1 dist Fractional Distillation q1->dist Distillation cryst Fractional Crystallization q1->cryst Crystallization cause_dist Cause: Close Boiling Points dist->cause_dist cause_cryst Cause: Fast Cooling / Eutectic cryst->cause_cryst sol_dist1 Use Extractive Distillation cause_dist->sol_dist1 sol_dist2 Increase Column Efficiency cause_dist->sol_dist2 sol_cryst1 Slow Cooling Rate cause_cryst->sol_cryst1 sol_cryst2 Perform Recrystallization cause_cryst->sol_cryst2

Caption: Troubleshooting decision tree for poor separation purity.

Selective_Reaction_Logic start Mixture: Isomer A + Isomer B reaction Add Reagent 'X' (Reacts only with B) start->reaction result Mixture: Isomer A + Product 'B-X' reaction->result separation Separate based on new, different properties (e.g., volatility, solubility) result->separation product_A Pure Isomer A separation->product_A product_BX Product B-X separation->product_BX

Caption: Logical diagram for separation using a selective chemical reaction.

References

Safe handling and storage procedures for 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2,3-Dichloronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible solid that can cause severe skin and eye irritation.[1] It may also cause irritation to the respiratory and digestive tracts.[1] In case of fire, it can release irritating and highly toxic gases.[1] High concentrations of its dust particles may form explosive mixtures with air.[2]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear impervious gloves and appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter, especially where weighing and diluting the neat chemical.[2][4]

Q4: How should I properly store this compound?

A4: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible substances such as oxidizing agents, acids, bases, amines, and non-noble metals.[1][2] Keep it away from sources of ignition.[2][4] Some sources recommend refrigeration.[4]

Q5: What should I do in case of a small spill?

A5: For small spills, first, remove all sources of ignition. Dampen the solid spill material with ethanol (B145695) and transfer it to a suitable container. Use absorbent paper dampened with ethanol to collect any remaining material. Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal. Wash all contaminated surfaces with ethanol followed by soap and water.[4]

Troubleshooting Guides

Issue: I am experiencing skin irritation after handling the compound.

  • Possible Cause: Direct skin contact with this compound.

  • Solution: As a first aid measure, immediately flush the affected skin with running water and soap if available.[3] Seek medical attention if irritation persists.[3] Review your handling procedures and ensure you are wearing the correct type of impervious gloves and protective clothing. Ensure gloves are inspected for tears or holes before use.

Issue: There is a faint, characteristic odor in the lab where this compound is used.

  • Possible Cause: Inadequate ventilation or a small, undetected spill.

  • Solution: Immediately check the ventilation in the area. Ensure that all work with the compound is conducted in a well-ventilated area or a chemical fume hood.[1][3] Carefully inspect the work area for any spills. If a spill is found, follow the appropriate spill cleanup procedure. If the odor persists, evacuate the area and contact your institution's environmental health and safety department.

Issue: The solid material appears to have discolored or changed in appearance.

  • Possible Cause: Potential contamination or degradation of the compound.

  • Solution: Do not use the material. Isolate the container and label it clearly. Contact the manufacturer or supplier for further guidance. Review your storage conditions to ensure they align with the recommended guidelines of a cool, dry, well-ventilated area away from incompatible substances.[1]

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular FormulaC6H3Cl2NO2
Molecular Weight192.00 g/mol [5]
AppearanceColorless to yellow solid; Light yellow crystals or yellow crystalline solid[2][6]
Melting PointApprox. 61.11°C (142°F)[2]
Boiling PointApprox. 260°C (500°F)[2]
Flash PointApprox. 123°C (253.4°F)[1][2]
Water SolubilityInsoluble[4][6]
Density1.449 g/mL at 25°C[6]

Fire Hazard Data

NFPA RatingValue
Health1
Flammability0
Instability0
Source:[1]

Experimental Protocols

Protocol 1: Safe Weighing and Handling of this compound

  • Preparation:

    • Ensure a calibrated analytical balance is located inside a chemical fume hood.

    • Verify that the fume hood is functioning correctly.

    • Don appropriate PPE: chemical safety goggles, impervious gloves, and a lab coat. A NIOSH-approved respirator is recommended.[2]

  • Procedure:

    • Place a clean, dry weighing vessel on the balance and tare it.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula.

    • Avoid generating dust.[1] If dust is generated, ensure it is contained within the fume hood.

    • Securely close the stock container immediately after use.

    • Record the weight.

  • Post-Handling:

    • Clean the spatula and any other utensils used.

    • Wipe down the balance and the surrounding area within the fume hood.

    • Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.[1][3]

Protocol 2: Emergency Spill Response (Small Spill)

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Remove all sources of ignition.[4]

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Put on appropriate PPE, including respiratory protection.

    • Dampen the spilled solid with ethanol to prevent dust generation.[4]

    • Carefully sweep or scoop the dampened material into a labeled, sealable container for hazardous waste.[4]

    • Use absorbent paper dampened with ethanol to wipe up any remaining residue.[4]

  • Decontamination and Disposal:

    • Place the used absorbent paper and any contaminated PPE into a sealed, vapor-tight plastic bag for disposal.[4]

    • Wash the spill area with ethanol, followed by a thorough wash with soap and water.[4]

    • Dispose of all waste materials according to institutional and local regulations.

Visualizations

SafeHandlingWorkflow prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe ventilation Ensure Proper Ventilation (Fume Hood) prep->ventilation handling Handling ppe->handling ventilation->handling weigh Weigh Compound in Fume Hood handling->weigh emergency Emergency Procedures handling->emergency avoid_dust Avoid Generating Dust weigh->avoid_dust close_container Keep Container Tightly Closed avoid_dust->close_container post_handling Post-Handling close_container->post_handling cleanup Clean Work Area and Utensils post_handling->cleanup disposal Dispose of Waste Properly cleanup->disposal wash_hands Wash Hands Thoroughly disposal->wash_hands spill In Case of Spill emergency->spill exposure In Case of Exposure emergency->exposure spill_response Follow Spill Response Protocol spill->spill_response first_aid Follow First Aid Measures exposure->first_aid

Caption: Workflow for the safe handling of this compound.

SpillResponseDecisionTree spill_detected Spill of this compound Detected assess_size Assess Spill Size spill_detected->assess_size small_spill Small Spill assess_size->small_spill Small & Controllable large_spill Large Spill / Uncontrolled Release assess_size->large_spill Large or Uncontrollable actions_small 1. Alert Personnel in Area 2. Remove Ignition Sources 3. Don PPE 4. Dampen with Ethanol 5. Collect in Labeled Container 6. Decontaminate Area small_spill->actions_small actions_large 1. Evacuate Immediate Area 2. Alert Others and Activate Alarm 3. Contact Emergency Response / EHS 4. Isolate the Area 5. Do Not Attempt to Clean Up large_spill->actions_large

Caption: Decision tree for responding to a this compound spill.

References

Incompatibilities of 2,3-Dichloronitrobenzene with other chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the safe handling and potential incompatibilities of 2,3-Dichloronitrobenzene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with strong oxidizing agents, strong bases (like sodium hydroxide (B78521) and potassium hydroxide), and some metals.[1] Contact with these substances can lead to vigorous or violent reactions, potentially causing a rapid increase in temperature and pressure, which may result in a runaway reaction.[2][3]

Q2: What happens when this compound is heated?

A2: this compound is combustible and will burn if ignited.[4] Upon heating to decomposition, it can release irritating and toxic fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1] Finely dispersed particles can also form explosive mixtures in air.[1]

Q3: Are there any known incidents involving dichloronitrobenzene compounds?

A3: Yes, incidents involving related compounds have been reported. For example, a runaway reaction and explosion occurred during the hydrogenation of 3,4-dichloronitrobenzene (B32671) due to the accumulation of an unstable intermediate.[2] This highlights the potential hazards associated with processing dichloronitrobenzene isomers, especially under conditions of contamination or operational error.

Q4: How does contamination affect the stability of this compound?

A4: Contamination, particularly with strong bases like caustic soda (sodium hydroxide), can significantly reduce the thermal stability of nitroaromatic compounds.[2] This can lower the onset temperature of decomposition and increase the risk of a runaway reaction, even at temperatures that would be considered safe for the pure substance.

Troubleshooting Guide

Issue: Unexpected temperature increase or gas evolution during a reaction with this compound.

Possible Cause: Incompatibility with another reactant, solvent, or contaminant.

Troubleshooting Steps:

  • Immediate Action: If safe to do so, immediately stop the addition of any further reagents and apply cooling to the reaction vessel. Prepare for an emergency shutdown if the temperature continues to rise uncontrollably.

  • Identify Potential Incompatibilities:

    • Review all chemicals in the reaction mixture. Are there any strong bases or oxidizing agents present?

    • Consider the possibility of contamination. Could a basic or oxidizing impurity have been introduced?

    • Review the pH of the reaction mixture if applicable.

  • Preventative Measures for Future Experiments:

    • Conduct a thorough literature search for all reactants before starting a new synthesis.

    • Perform a small-scale trial run with careful temperature monitoring.

    • Use thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to screen for potential exothermic reactions between this compound and other components of your reaction mixture.[5][6][7][8][9][10][11]

Issue: Discoloration of this compound upon addition of a basic solution.

Possible Cause: Formation of a Meisenheimer complex or other colored byproducts. While this may not always indicate a hazardous reaction, it is a sign of chemical interaction.

Troubleshooting Steps:

  • Observe Carefully: Note the color change and any accompanying temperature increase.

  • Analytical Assessment: If possible and safe, take a small sample for analysis (e.g., UV-Vis spectroscopy) to characterize the colored species.

  • Consult Literature: Research the reactivity of nitroaromatic compounds with the specific base being used to understand the nature of the colored product.

  • Proceed with Caution: A color change is an indication of reactivity. Proceed with the experiment at a small scale and with appropriate safety measures in place.

Quantitative Data on Incompatibilities

Incompatible SubstanceNitroaromatic CompoundObservationOnset Temperature of Decomposition (°C)Heat of Decomposition (kJ/kg)Data Source
Caustic Soda (NaOH)Nitrocumene isomer mixtureReduced thermal stabilityDecreases with increasing NaOH concentrationNot specified[2]
Hydrogenation Catalyst3,4-DichloronitrobenzeneFormation of unstable intermediateProcess dependentVery large heat of hydrogenation[2]
---Pure 2-NitrobenzaldehydeAutocatalytic decomposition~132Not specified[2]

Experimental Protocols

Protocol 1: Screening for Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of exothermic decomposition of this compound, both pure and in the presence of other chemicals.

Methodology: [12]

  • Sample Preparation:

    • For pure this compound: Accurately weigh 1-5 mg of the compound into a suitable DSC pan (e.g., gold-plated stainless steel for high pressure, or a glass ampoule).

    • For mixtures: Prepare a mixture of this compound and the test substance in the desired ratio. Accurately weigh 1-5 mg of the mixture into the DSC pan.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify the onset temperature of any significant exothermic event. This indicates the temperature at which decomposition or a reactive process begins.

    • Integrate the peak of the exotherm to determine the heat of reaction or decomposition.

Protocol 2: Assessing Runaway Reaction Potential using Accelerating Rate Calorimetry (ARC)

Objective: To determine the time-temperature-pressure relationship for an exothermic reaction involving this compound under adiabatic conditions, simulating a worst-case scenario.

Methodology: [7][8][9][10][11]

  • Sample Preparation:

    • Place a known amount of this compound or the reaction mixture into a spherical titanium or other inert ARC bomb.

  • ARC Analysis:

    • The ARC instrument uses a "Heat-Wait-Search" mode. The sample is heated in steps, and after each step, the instrument waits and searches for any self-heating.

    • Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

  • Data Analysis:

    • The instrument records the temperature and pressure as a function of time.

    • From this data, key safety parameters can be determined, including:

      • Onset temperature of self-accelerating decomposition.

      • Adiabatic time to maximum rate (TMR).

      • Temperature of no return (TNR).

      • Self-accelerating decomposition temperature (SADT).

Visualizations

Incompatibility_Decision_Tree start Start: Proposed Experiment with this compound check_reagents Are any reactants or solvents strong bases or strong oxidizing agents? start->check_reagents is_metal_catalyzed Is the reaction catalyzed by or in direct contact with reactive metals? check_reagents->is_metal_catalyzed No thermal_analysis Perform thermal analysis (DSC, ARC) on the mixture. check_reagents->thermal_analysis Yes check_temp Will the reaction temperature exceed the known thermal stability limit? is_metal_catalyzed->check_temp No is_metal_catalyzed->thermal_analysis Yes small_scale_test Conduct small-scale experiment with careful monitoring. check_temp->small_scale_test No redesign Redesign experiment to avoid incompatible materials. check_temp->redesign Yes proceed_caution Proceed with caution, ensure adequate cooling and emergency procedures. small_scale_test->proceed_caution thermal_analysis->small_scale_test No Significant Exotherm thermal_analysis->redesign Hazardous Exotherm Detected end End: Safe Experimental Design proceed_caution->end redesign->start

Caption: Decision tree for assessing the compatibility of this compound.

Runaway_Reaction_Workflow cluster_Initiation Initiation Phase cluster_Propagation Propagation Phase cluster_Consequence Consequence Phase incompatibility Incompatible Mixture (e.g., with Strong Base) exotherm Initial Exothermic Reaction incompatibility->exotherm heating External Heating or Inadequate Cooling heating->exotherm temp_increase Temperature Increase exotherm->temp_increase rate_increase Reaction Rate Accelerates temp_increase->rate_increase rate_increase->temp_increase Self-heating cycle gas_generation Gas Generation & Pressure Buildup rate_increase->gas_generation runaway Thermal Runaway gas_generation->runaway explosion Vessel Rupture/ Explosion runaway->explosion

Caption: Logical workflow of a potential runaway reaction.

References

Managing side reactions in the synthesis of 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 2,3-dichloroaniline (B127971).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,3-dichloroaniline?

A1: The most prevalent and industrially applied method for the synthesis of 2,3-dichloroaniline is the catalytic hydrogenation of 2,3-dichloronitrobenzene.[1] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere.

Q2: What are the primary side reactions to be aware of during the synthesis of 2,3-dichloroaniline?

A2: The main side reactions of concern are:

  • Formation of Isomeric Impurities: The presence of other dichloroaniline isomers (e.g., 2,4-, 2,5-, 3,4-dichloroaniline) is a common issue, often stemming from impurities in the this compound starting material.[2][3]

  • Incomplete Reduction: Residual this compound may remain in the product mixture if the hydrogenation reaction does not go to completion.

  • Dehalogenation: The loss of one or both chlorine atoms can occur, leading to the formation of monochloroanilines (e.g., 2-chloroaniline, 3-chloroaniline) or aniline.[4][5]

  • Formation of Azo and Azoxy Compounds: Under certain conditions, condensation between nitro and amino groups can lead to the formation of colored dimeric impurities.

Q3: How can I minimize the formation of isomeric impurities?

A3: The key to minimizing isomeric impurities in the final product is to start with high-purity this compound. The isomeric purity of the starting material is determined during the nitration of 1,2-dichlorobenzene. The ratio of 2,3- to 3,4-dichloronitrobenzene (B32671) can be influenced by the nitrating agent and reaction conditions.[6][7] It is crucial to source a starting material with a low content of other dichloronitrobenzene isomers.

Q4: What are the best analytical methods for detecting impurities in my 2,3-dichloroaniline product?

A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for separating and quantifying 2,3-dichloroaniline and its potential impurities.[8][9] Mass spectrometry (GC-MS or LC-MS) can be used for definitive identification of the side products.[9][10]

Troubleshooting Guides

Problem 1: Presence of Other Dichloroaniline Isomers in the Final Product

Symptoms:

  • GC or HPLC analysis shows multiple peaks corresponding to different dichloroaniline isomers.[2]

  • The melting point of the product is broad and lower than the expected 23-24°C for pure 2,3-dichloroaniline.[11]

Possible Causes:

  • The this compound starting material contains other dichloronitrobenzene isomers.

Troubleshooting Steps:

  • Analyze the Starting Material: Before starting the synthesis, analyze the this compound for isomeric purity using GC or HPLC.

  • Source High-Purity Starting Material: If the starting material is impure, obtain a higher purity grade.

  • Purification of the Final Product: If isomeric impurities are already present in the product, purification can be achieved through fractional distillation or crystallization. The different isomers often have distinct melting points, which can aid in their separation.[2]

Problem 2: Incomplete Reduction of this compound

Symptoms:

  • A peak corresponding to this compound is observed in the GC or HPLC chromatogram of the product.

  • The reaction mixture may have a yellowish tint.

Possible Causes:

  • Insufficient reaction time or hydrogen pressure.

  • Deactivated or insufficient amount of catalyst.

  • Presence of catalyst poisons in the reaction mixture.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Increase the reaction time, hydrogen pressure, or reaction temperature according to established protocols.

  • Check Catalyst Activity: Use fresh, active catalyst. Ensure the correct catalyst loading is used.

  • Remove Catalyst Poisons: Ensure all solvents and reagents are pure and free from potential catalyst poisons like sulfur or thiol compounds.

Problem 3: Formation of Dehalogenated Byproducts (Monochloroanilines)

Symptoms:

  • GC-MS analysis reveals the presence of 2-chloroaniline, 3-chloroaniline, or aniline.[4]

Possible Causes:

  • Overly aggressive reaction conditions (high temperature or pressure).

  • Use of a highly active catalyst that promotes hydrodechlorination.[5]

  • Acidic conditions can sometimes promote dehalogenation.

Troubleshooting Steps:

  • Moderate Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure.

  • Catalyst Selection: Consider using a less active catalyst or a catalyst with a modifier to suppress dehalogenation. Modulating the electronic properties of the Pd catalyst can enhance selectivity.[5]

  • Control pH: The addition of a small amount of a suitable base may help to suppress dehalogenation.

Data Presentation

Table 1: Physical Properties of Dichloroaniline Isomers

CompoundCAS NumberMelting Point (°C)
2,3-Dichloroaniline608-27-520–25
2,4-Dichloroaniline554-00-759–62
2,5-Dichloroaniline95-82-947–50
2,6-Dichloroaniline608-31-136–38
3,4-Dichloroaniline95-76-169–71
3,5-Dichloroaniline626-43-746–52
Data sourced from Wikipedia.[2]

Experimental Protocols

Key Experiment: Synthesis of 2,3-Dichloroaniline by Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Methanol (or other suitable solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add this compound and methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 5% Pd/C catalyst. The catalyst should be handled with care as it can be pyrophoric.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove any oxygen, followed by several purges with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring. The reaction is exothermic, and the temperature may need to be controlled.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for GC or HPLC analysis.

  • Work-up: Once the reaction is complete, depressurize the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,3-dichloroaniline.

  • Purification: If necessary, purify the crude product by vacuum distillation or recrystallization.

Visualizations

SynthesisWorkflow cluster_start Starting Material Preparation cluster_synthesis Synthesis of 2,3-Dichloroaniline cluster_purification Purification and Analysis 1_2_Dichlorobenzene 1,2-Dichlorobenzene Nitration Nitration (HNO3/H2SO4) 1_2_Dichlorobenzene->Nitration 2_3_Dichloronitrobenzene This compound (Starting Material) Nitration->2_3_Dichloronitrobenzene Isomeric_Impurities Isomeric Dichloronitrobenzenes (e.g., 3,4-) Nitration->Isomeric_Impurities Hydrogenation Catalytic Hydrogenation (H2, Pd/C) 2_3_Dichloronitrobenzene->Hydrogenation Crude_Product Crude 2,3-Dichloroaniline Hydrogenation->Crude_Product Purification Purification (Distillation/Crystallization) Crude_Product->Purification Final_Product Pure 2,3-Dichloroaniline Purification->Final_Product Analysis Analysis (GC/HPLC) Final_Product->Analysis

Caption: Synthesis workflow for 2,3-dichloroaniline.

TroubleshootingGuide Start Problem Detected in 2,3-Dichloroaniline Synthesis Impurity_Type Identify Impurity Type (GC/HPLC/MS) Start->Impurity_Type Isomeric_Impurities Isomeric Dichloroanilines Impurity_Type->Isomeric_Impurities Isomers Incomplete_Reduction Incomplete Reduction (Starting Material Present) Impurity_Type->Incomplete_Reduction Starting Material Dehalogenation Dehalogenation Products (Monochloroanilines) Impurity_Type->Dehalogenation Dehalogenation Action_Isomers Analyze Starting Material Source High-Purity Reactant Purify Final Product Isomeric_Impurities->Action_Isomers Action_Reduction Optimize Reaction Conditions (Time, Pressure, Temp) Check Catalyst Activity Ensure Pure Reagents Incomplete_Reduction->Action_Reduction Action_Dehalogenation Moderate Reaction Conditions Select Appropriate Catalyst Control pH Dehalogenation->Action_Dehalogenation End Pure 2,3-Dichloroaniline Action_Isomers->End Action_Reduction->End Action_Dehalogenation->End

Caption: Troubleshooting logic for 2,3-dichloroaniline synthesis.

References

Troubleshooting low yield in the reduction of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical reduction of 2,3-Dichloronitrobenzene to 2,3-Dichloroaniline (B127971).

Troubleshooting Flowchart

This workflow provides a logical sequence for diagnosing the root cause of low reaction yield.

Troubleshooting_Workflow start Low Yield of 2,3-Dichloroaniline check_reaction 1. Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? (Starting Material Remains) check_reaction->incomplete side_products Side Products Detected? check_reaction->side_products no_product No Desired Product & No Starting Material? check_reaction->no_product incomplete->side_products No incomplete_sol Troubleshoot: - Extend Reaction Time - Increase Temperature/Pressure - Check Catalyst Activity - Verify Reagent Stoichiometry incomplete->incomplete_sol Yes side_products->no_product No side_products_sol Troubleshoot: - Optimize Reaction Conditions - Use a More Selective Catalyst - Check for Contaminants side_products->side_products_sol Yes no_product_sol Troubleshoot: - Verify Purity of Starting Materials - Confirm Reagent/Catalyst Viability - Check for Product Decomposition - Review Work-up Procedure no_product->no_product_sol Yes workup 2. Review Work-up & Purification no_product->workup No incomplete_sol->workup dechlorination Hydrodechlorination Products? (e.g., 2-Chloroaniline) side_products_sol->dechlorination azo_azoxy Azo/Azoxy/Hydrazo Products? side_products_sol->azo_azoxy side_products_sol->workup no_product_sol->workup loss Product Loss During Work-up? workup->loss loss_sol Troubleshoot: - Optimize Extraction pH - Perform Multiple Extractions - Check for Emulsion Formation - Assess Purification Method loss->loss_sol Yes end Yield Optimized loss->end No loss_sol->end

Caption: A step-by-step workflow for troubleshooting low-yield chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and a significant amount of this compound remains. What should I do?

An incomplete reaction is often the simplest cause of low yield. Before investigating more complex issues, consider the following adjustments:

  • Reaction Time: Insufficient time can lead to an incomplete reaction. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[1]

  • Temperature and Pressure: The reduction of nitroarenes can be sensitive to temperature and hydrogen pressure (for catalytic hydrogenation). A moderate increase in temperature or pressure can significantly increase the reaction rate. However, excessive heat may promote side reactions.[2]

  • Catalyst Activity: The catalyst may be inactive or have low activity. This is a common issue in catalytic hydrogenation. Refer to Q2 for more details on catalyst troubleshooting.

  • Reagent Stoichiometry: For reductions using chemical reagents (e.g., metal/acid) or transfer hydrogenation (e.g., ammonium (B1175870) formate), ensure the reducing agent is fresh and used in the correct stoichiometric excess.[2]

Q2: I suspect my catalyst is the problem in a catalytic hydrogenation. How can I troubleshoot this?

Catalyst performance is critical for successful hydrogenation. Common failure points include:

  • Catalyst Deactivation/Poisoning: Catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) are highly susceptible to poisoning.[3]

    • Sulfur and Nitrogen Compounds: Impurities containing sulfur or even certain nitrogen-containing compounds (including the aniline (B41778) product itself) can strongly adsorb to the catalyst's active sites and deactivate it.[2][4] Ensure high-purity starting materials and solvents.

    • Oxidation: Improper handling of catalysts like Raney® Nickel, which can be pyrophoric, or exposure of Pd/C to air can lead to oxidation and loss of activity.[2]

  • Insufficient Loading: The amount of catalyst may be too low for the reaction scale. A typical loading for Pd/C is 5-10 mol%, but this can vary. Try incrementally increasing the catalyst amount.

  • Poor Mixing (Mass Transfer Limitation): In heterogeneous catalysis, efficient agitation is crucial for contact between the substrate, hydrogen, and the solid catalyst. If the reaction mixture is not being stirred vigorously, the reaction rate will be limited by diffusion, not kinetics.[2]

Q3: My analysis shows the formation of side products. What are the likely culprits and how can I prevent them?

The formation of byproducts is a major cause of yield loss. For the reduction of dichloronitrobenzene, two primary side reactions are common:

  • Hydrodechlorination: This is the removal of one or both chlorine atoms from the aromatic ring, leading to chloroanilines or aniline.

    • Cause: This is particularly common with powerful hydrogenation catalysts like Palladium. The C-Cl bond can be susceptible to hydrogenolysis.

    • Solution: Optimize reaction conditions by lowering hydrogen pressure or temperature. Using a more selective catalyst system, sometimes with promoters like iron (Fe) or supported on different materials, can suppress hydrodechlorination.[5][6]

  • Formation of Condensation Products: Incomplete reduction can lead to intermediates that condense to form azoxy, azo, or hydrazo compounds.

    • Cause: These side products are often favored under specific conditions, such as certain pH ranges or when using specific reducing agents like sodium arsenite or dextrose in an alkaline medium.[7] The reaction temperature can also have a profound effect on which product is formed.[7]

    • Solution: Ensure sufficient reducing agent and optimal reaction conditions to drive the reaction to the desired aniline. The choice of solvent is also critical; for instance, using methanol (B129727) or ethanol (B145695) can influence the product distribution.[7]

Reaction_Pathway cluster_main Desired Pathway cluster_side Side Reactions start This compound intermediate Nitroso & Hydroxylamine Intermediates start->intermediate Reduction product 2,3-Dichloroaniline intermediate->product Reduction condensation Condensation (Azo/Azoxy Formation) intermediate->condensation Incomplete Reduction dechlorination Hydrodechlorination (Loss of Cl-) product->dechlorination Over-reduction

Caption: Simplified reaction pathway showing desired product and major side reactions.

Q4: My yield is low even after confirming a complete reaction with no major side products. Where else could I be losing my product?

If the reaction itself proceeds cleanly, the issue likely lies in the work-up and purification steps.

  • Inefficient Extraction: 2,3-dichloroaniline is a basic compound. To extract it into an organic solvent, the aqueous layer must be made basic (e.g., with NaOH, Na2CO3) to deprotonate the anilinium salt and ensure the aniline is in its neutral, more soluble form. Conversely, it can be extracted into an acidic aqueous layer from an organic solvent. Check the pH during extraction.[1]

  • Emulsion Formation: During extraction, emulsions can form, trapping the product between the aqueous and organic layers. Adding brine (saturated NaCl solution) can often help break up emulsions.[1]

  • Loss During Purification:

    • Distillation: If purifying by distillation, ensure the temperature is not too high, as this could cause decomposition.

    • Column Chromatography: The product may be partially or fully retained on the column. Ensure the chosen solvent system provides adequate elution.

    • Steam Distillation: For products like dichloroanilines, steam distillation can be an effective purification method, but recovery should be monitored.[8]

Quantitative Data Summary

The yield of chloroaniline products is highly dependent on the catalyst and reaction conditions. The following tables summarize findings from various studies on related compounds, illustrating the impact of these parameters.

Table 1: Effect of Catalyst Support on p-Chloronitrobenzene (p-CNB) Hydrogenation

CatalystSupportConversion (%)Selectivity to p-Chloroaniline (%)Time (h)Reference
PtZrO2/ZSM-5>99>991[9]
PtZrO2/MCM-22>99>991[9]
PdCoFe-LDHs97.493.32[10]
PdCarbon98.7-3[10]

Table 2: Effect of Reaction Conditions on Nitrobenzene Hydrogenation

ParameterConditionYield of Aniline (%)Reference
Temperature40 °C85[11]
Temperature50 °C96[11]
Temperature60 °C99[11]
SolventMethanol99[11]
SolventEthanol23[11]
SolventEthyl Acetate31[11]

Key Experimental Protocols

Protocol: General Procedure for Catalytic Hydrogenation of this compound

This protocol provides a general methodology for the reduction using a palladium-on-carbon (Pd/C) catalyst. Conditions should be optimized for your specific setup.

  • Setup:

    • To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq).

    • Add a suitable solvent, such as methanol or ethanol (typically 10-20 mL per gram of substrate).[2]

    • Carefully add the 5% or 10% Pd/C catalyst (typically 1-5 mol% of the substrate). The catalyst should be handled carefully, potentially under a stream of inert gas like nitrogen or argon, as dry Pd/C can be pyrophoric.[2]

  • Reaction:

    • Seal the reaction vessel.

    • Purge the vessel multiple times with nitrogen gas to remove all oxygen.

    • Purge the vessel multiple times with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-60 °C).[2]

  • Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots (after safely depressurizing and purging the vessel) for analysis by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The celite pad with the catalyst may be pyrophoric and should not be allowed to dry out. It should be quenched carefully with water.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 2,3-dichloroaniline can be purified by recrystallization, distillation under reduced pressure, or column chromatography on silica (B1680970) gel.

References

Technical Support Center: Purifying 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-dichloronitrobenzene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a crude reaction mixture containing this compound?

A1: The synthesis of this compound is most commonly achieved through the nitration of 1,2-dichlorobenzene (B45396). The resulting crude reaction mixture typically contains the desired product, this compound, along with the major isomeric impurity, 3,4-dichloronitrobenzene (B32671).[1] Unreacted 1,2-dichlorobenzene and smaller amounts of other dichloronitrobenzene isomers may also be present. The ratio of 2,3- to 3,4-dichloronitrobenzene can be influenced by the reaction conditions, with specific anhydrous acid mixtures potentially favoring the formation of the 2,3-isomer.[2][3]

Q2: What are the primary challenges in purifying this compound?

A2: The main challenge lies in the separation of this compound from its isomers, particularly 3,4-dichloronitrobenzene, due to their very similar physical properties, including close boiling points. This makes conventional fractional distillation difficult.[4] Additionally, achieving high purity is often crucial for subsequent synthetic steps in drug development and other applications.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: To accurately determine the purity of your this compound sample and identify impurities, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired isomer and identifying any residual starting materials or byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Crystallization
Issue Possible Cause(s) Recommended Solution(s)
Low or no crystal formation upon cooling. - Too much solvent was used, keeping the compound fully dissolved even at low temperatures.[5][6]- The solution is supersaturated and requires a nucleation site to initiate crystallization.[6]- Reduce the solvent volume by evaporation and attempt to recrystallize.[6][7]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6]
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the temperature of the saturated solution.[7]- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]- Consider a preliminary purification step (e.g., column chromatography) to remove a significant portion of the impurities before crystallization.
Purity does not improve significantly after crystallization. - The chosen solvent does not effectively differentiate between the desired product and the isomeric impurity, leading to co-crystallization.- The cooling process was too rapid, trapping impurities within the crystal lattice.[8]- Experiment with different solvent systems. Based on solubility data, ethanol (B145695) is a promising solvent.[9]- Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Poor recovery of the purified product. - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.[5][8]- The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[5]- Concentrate the mother liquor to recover a second crop of crystals.- Always use a minimal amount of ice-cold solvent to wash the crystals.[5]
Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of isomers. - The boiling points of 2,3- and 3,4-dichloronitrobenzene are very close, making standard fractional distillation inefficient.[4]- The distillation column has an insufficient number of theoretical plates.- Use a distillation column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).[4]- Optimize the distillation rate by maintaining a slow and steady heat input to ensure proper vapor-liquid equilibrium.[4]- Consider using vacuum distillation to lower the boiling points and potentially improve separation.- For industrial applications, extractive distillation with a suitable solvent can be employed to alter the relative volatilities of the isomers.[10]
Column flooding. - The heating rate is too high, causing excessive vaporization and liquid to be carried up the column.- Reduce the heating rate to allow the liquid to drain back into the distilling flask, then resume heating at a gentler rate.[11]
Temperature fluctuations at the thermometer. - The distillation rate is too fast or uneven.- The thermometer bulb is not correctly positioned.- Adjust the heating to achieve a slow, steady distillation rate of 1-2 drops per second.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

Data Presentation

Table 1: Physical Properties of Dichloronitrobenzene Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound3209-22-1192.0060-62257
3,4-Dichloronitrobenzene99-54-7192.0042-44255-256
1,2-Dichlorobenzene (Starting Material)95-50-1147.00-17180-183

Table 2: Solubility of this compound in Ethanol

Temperature (°C)Solubility ( g/100g Ethanol)
10~5
20~10
30~20
40~35
50~60
60~100
70~160

(Data are approximate and intended for guidance in developing a crystallization protocol.)

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol describes the purification of this compound from a mixture containing the 3,4-isomer using ethanol as the solvent.

Materials:

  • Crude this compound mixture

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound mixture into an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture with stirring until the solvent begins to boil. Continue to add small portions of ethanol until all the solid has just dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by HPLC or GC-MS to confirm purity.

Protocol 2: Purification by Laboratory-Scale Fractional Distillation

This protocol provides a general procedure for the fractional distillation of a dichloronitrobenzene isomer mixture. This method is challenging due to the close boiling points and should be performed with a highly efficient column.

Materials:

  • Crude dichloronitrobenzene mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude dichloronitrobenzene mixture and add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently. The goal is to establish a slow, steady rate of distillation.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for the establishment of a temperature gradient and the separation of the isomers.

  • Collecting Fractions: Collect the distillate in separate fractions based on the temperature readings. The first fraction will be enriched in the lower-boiling component (3,4-dichloronitrobenzene).

  • Monitoring: Monitor the temperature at the distillation head closely. A stable temperature indicates that a pure component is distilling. A rise in temperature signifies the beginning of the distillation of the next component.

  • Purity Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their composition and the effectiveness of the separation.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Nitration of 1,2-Dichlorobenzene mixture Crude Reaction Mixture (2,3-DCNB, 3,4-DCNB, etc.) start->mixture crystallization Fractional Crystallization mixture->crystallization distillation Fractional Distillation mixture->distillation chromatography Column Chromatography mixture->chromatography hplc_gcms HPLC / GC-MS crystallization->hplc_gcms distillation->hplc_gcms chromatography->hplc_gcms nmr NMR Spectroscopy hplc_gcms->nmr mp Melting Point Analysis nmr->mp pure_product Pure this compound mp->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_crystallization Troubleshooting Crystallization cluster_distillation Troubleshooting Distillation start Impure 2,3-DCNB after initial purification check_solvent Re-evaluate solvent system start->check_solvent Purity not improved? check_column Increase column efficiency start->check_column Poor separation? slow_cooling Ensure slow cooling check_solvent->slow_cooling seed_crystal Use seed crystal slow_cooling->seed_crystal recrystallize Perform second crystallization seed_crystal->recrystallize pure_product High Purity 2,3-DCNB recrystallize->pure_product optimize_rate Optimize heating rate check_column->optimize_rate vacuum Consider vacuum distillation optimize_rate->vacuum vacuum->pure_product

References

Preventing decomposition of 2,3-Dichloronitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-Dichloronitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in experimental settings.

Troubleshooting Guide

Unwanted decomposition of this compound can compromise reaction yield and purity. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Reaction mixture darkens, and unexpected byproducts are observed. Thermal Decomposition: this compound can decompose at elevated temperatures.Maintain strict temperature control. Use a reliable heating mantle with a thermocouple and a temperature controller. For exothermic reactions, ensure efficient heat dissipation through proper stirring and cooling baths. Consider running reactions at the lowest effective temperature.
Low yield of the desired product, with the formation of phenolic or other substituted compounds. Reaction with Strong Bases: Strong bases can lead to nucleophilic aromatic substitution (SNAr) or other decomposition pathways.Avoid the use of excessively strong bases where possible. If a base is necessary, consider using a weaker, non-nucleophilic base. If a strong base like NaOH or an alkoxide is required, use it in stoichiometric amounts and at low temperatures. Monitor the reaction closely to minimize side reactions.
Evidence of oxidation or denitration of the starting material. Reaction with Strong Oxidants: Strong oxidizing agents can degrade the nitroaromatic system.Choose milder and more selective oxidizing agents if oxidation is a necessary step in a subsequent transformation. Carefully control the stoichiometry of the oxidant and the reaction temperature.
Inconsistent reaction outcomes and byproduct profiles. Presence of Impurities: Impurities in the starting material or reagents can catalyze decomposition.Use high-purity this compound and reagents. Ensure all glassware is clean and dry to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability and handling of this compound in chemical reactions.

Q1: At what temperature does this compound start to decompose?

Q2: What is the mechanism of decomposition with strong bases?

This compound can react with strong bases, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH₃), via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. The hydroxide or methoxide ion can displace one of the chlorine atoms to form a dichlorophenol or dichloroanisole derivative, respectively.

The general mechanism involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the chloride ion.

Q3: The safety information for this compound mentions it is stable in alkaline solutions, yet also that it reacts with strong bases. Can you clarify this?

This apparent contradiction arises from the difference in the strength of the base and the reaction conditions. While this compound may be relatively stable in dilute, aqueous alkaline solutions at ambient temperature, it can react with strong bases, especially at elevated temperatures or in organic solvents where the nucleophilicity of the base is enhanced. The International Chemical Safety Card specifically warns that it "Reacts with strong oxidants and bases."[1] Therefore, for synthetic purposes, it is crucial to consider any basic reagent as potentially reactive and to control the reaction conditions carefully.

Q4: What are the recommended storage conditions for this compound to prevent decomposition?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, separated from bases, strong oxidants, and food and feedstuffs.[1] Keeping it in a tightly sealed container will prevent the absorption of moisture and contamination.

Q5: Are there any catalysts that can promote the decomposition of this compound?

While specific studies on catalytic decomposition of this compound are limited, certain catalysts could potentially promote its degradation. For instance, some metal catalysts, in the presence of a hydrogen source, can reduce the nitro group. Additionally, strong Lewis acids could potentially activate the aromatic ring, leading to unwanted side reactions. It is advisable to screen for catalyst compatibility in small-scale trials.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine (Illustrative Example)

This protocol provides a general guideline for reacting this compound with an amine, a common transformation in pharmaceutical and materials science.

Materials:

  • This compound

  • Amine of choice

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous polar aprotic solvent.

  • Add the non-nucleophilic base (1.5-2 equivalents).

  • Add the amine (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary, monitoring for any signs of decomposition).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a general protocol and the specific conditions (temperature, reaction time, choice of base and solvent) will need to be optimized for each specific amine.

Visualizations

Logical Workflow for Troubleshooting Decomposition

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Decomposition Decomposition Observed (e.g., dark color, low yield) HighTemp Excessive Temperature Decomposition->HighTemp StrongBase Strong Base Decomposition->StrongBase StrongOxidant Strong Oxidant Decomposition->StrongOxidant Impurities Impurities Decomposition->Impurities ControlTemp Improve Temperature Control HighTemp->ControlTemp Solution ModifyBase Modify Base Conditions StrongBase->ModifyBase Solution ModifyOxidant Modify Oxidant Conditions StrongOxidant->ModifyOxidant Solution Purify Purify Starting Materials Impurities->Purify Solution SNAr_Pathway Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Cl⁻ Intermediate->Products Elimination of Leaving Group

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,3-Dichloronitrobenzene vs. 3,4-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2,3-Dichloronitrobenzene and 3,4-Dichloronitrobenzene. Understanding the distinct behaviors of these isomers is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document synthesizes theoretical principles and experimental data to offer a clear comparison of their performance in key chemical transformations, particularly nucleophilic aromatic substitution (SNAr).

Executive Summary

The reactivity of dichloronitrobenzene isomers is predominantly dictated by the position of the electron-withdrawing nitro group relative to the chlorine atoms. In nucleophilic aromatic substitution (SNAr) reactions, the nitro group activates halogens at the ortho and para positions to a significantly greater extent than at the meta position. Consequently, 3,4-Dichloronitrobenzene, with a chlorine atom para to the nitro group, is generally more reactive towards nucleophiles than this compound, where the most activated chlorine is in the ortho position. The chlorine atom at the 3-position (meta to the nitro group) in both isomers is essentially unreactive under typical SNAr conditions.

Data Presentation: Comparison of Properties and Reactivity

Property/ReactionThis compound3,4-DichloronitrobenzeneKey Observations
Molecular Formula C₆H₃Cl₂NO₂C₆H₃Cl₂NO₂Isomers
Molar Mass 192.00 g/mol 192.00 g/mol Identical
Reactive Site for SNAr C2-Cl (ortho to NO₂)C4-Cl (para to NO₂)The position of the activatable chlorine differs.
Relative Reactivity in SNAr Less reactiveMore reactiveThe para position is generally more susceptible to nucleophilic attack than the ortho position due to steric hindrance at the ortho position.
Synthesis Minor product in the nitration of 1,2-dichlorobenzene.[1]Major product in the nitration of 1,2-dichlorobenzene.[1]Standard nitration favors the 3,4-isomer.

Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The greater reactivity of 3,4-Dichloronitrobenzene in SNAr reactions can be explained by the stability of the intermediate Meisenheimer complex. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The rate-determining step is the formation of the Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group.

In the case of a meta-positioned nitro group, this resonance stabilization is not possible, rendering the attached chlorine atom significantly less reactive.

Experimental Protocols

Below are representative experimental protocols for nucleophilic aromatic substitution reactions on dichloronitrobenzene isomers.

Protocol 1: Methoxylation of 3,4-Dichloronitrobenzene

This protocol describes the synthesis of 3-chloro-4-methoxynitrobenzene.

Materials:

  • 3,4-Dichloronitrobenzene

  • Sodium methoxide (B1231860) solution (25% in methanol)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-Dichloronitrobenzene in methanol.

  • Slowly add the sodium methoxide solution to the flask.

  • Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Amination of a Dichloronitrobenzene Isomer

This protocol provides a general method for the reaction of a dichloronitrobenzene isomer with an amine.

Materials:

  • Dichloronitrobenzene isomer (2,3- or 3,4-)

  • Amine (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, DMSO)

  • Base (e.g., potassium carbonate, triethylamine)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the dichloronitrobenzene isomer, the amine, the base, and the solvent.

  • Heat the mixture to the desired reaction temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates).

  • Stir the reaction mixture for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, or if no precipitate forms, extract the product with a suitable organic solvent.

  • Wash the product or the organic extract with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.

  • Purify the product by appropriate methods such as recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the reactivity of this compound and 3,4-Dichloronitrobenzene in nucleophilic aromatic substitution.

SNAr_Comparison cluster_34 3,4-Dichloronitrobenzene Reactivity cluster_23 This compound Reactivity 34_start 3,4-Dichloronitrobenzene 34_meisenheimer Meisenheimer Complex (para-attack) 34_start->34_meisenheimer + Nucleophile (para-attack) 34_meta_cl C3-Cl (meta) Unreactive 34_start->34_meta_cl 34_nu Nucleophile (e.g., MeO⁻) 34_product Substitution Product (at C4) 34_meisenheimer->34_product - Cl⁻ 34_cl_out Cl⁻ 23_start This compound 23_meisenheimer Meisenheimer Complex (ortho-attack) 23_start->23_meisenheimer + Nucleophile (ortho-attack) 23_meta_cl C3-Cl (meta) Unreactive 23_start->23_meta_cl 23_nu Nucleophile (e.g., MeO⁻) 23_product Substitution Product (at C2) 23_meisenheimer->23_product - Cl⁻ 23_cl_out Cl⁻ Reactivity_Order Overall Reactivity: 3,4-Dichloronitrobenzene > this compound

Caption: Comparative SNAr reactivity of dichloronitrobenzene isomers.

The following diagram illustrates the resonance stabilization of the Meisenheimer complex for para-attack, which underlies the high reactivity of 3,4-Dichloronitrobenzene.

Meisenheimer_Stabilization cluster_0 Resonance Stabilization of Meisenheimer Complex (para-attack) cluster_1 A Nucleophile attacks C4 B Negative charge on C1 A->B forms σ-complex C Charge delocalized to Nitro Group B->C Resonance D Negative charge on Oxygen C->D Delocalization E Stabilized Intermediate D->E leads to Note This extensive delocalization onto the electronegative oxygen atoms is key to the activating effect of the para-nitro group.

Caption: Resonance stabilization in para-nitro substituted SNAr intermediate.

Conclusion

References

Differentiating Dichloronitrobenzene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. The six isomers of dichloronitrobenzene, each with a distinct substitution pattern on the aromatic ring, present a unique challenge in structural elucidation. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating these isomers, supported by experimental data and detailed protocols.

The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy allows for the definitive identification of each dichloronitrobenzene isomer. The subtle differences in the chemical environment of the atoms within each molecule give rise to unique spectroscopic fingerprints.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the six isomers of dichloronitrobenzene, providing a basis for their differentiation.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful first-line technique for distinguishing between the isomers based on the number of signals, their chemical shifts (δ), and coupling constants (J). The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the aromatic protons, pushing them downfield.

IsomerStructureProton Signals & Chemical Shifts (δ, ppm)
2,3-DichloronitrobenzeneH-4: ~7.8 ppm (d)H-5: ~7.4 ppm (t)H-6: ~7.9 ppm (d)
2,4-DichloronitrobenzeneH-3: ~8.1 ppm (d)H-5: ~7.7 ppm (dd)H-6: ~7.5 ppm (d)
2,5-DichloronitrobenzeneH-3: ~8.0 ppm (d)H-4: ~7.6 ppm (dd)H-6: ~7.5 ppm (d)
2,6-DichloronitrobenzeneH-3: ~7.6 ppm (d)H-4: ~7.4 ppm (t)H-5: ~7.6 ppm (d)
3,4-DichloronitrobenzeneH-2: ~8.1 ppm (d)H-5: ~7.9 ppm (d)H-6: ~7.7 ppm (dd)
3,5-DichloronitrobenzeneH-2, H-6: ~7.8 ppm (d)H-4: ~7.6 ppm (t)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, dd = doublet of doublets.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy, particularly with proton decoupling, provides a clear indication of the number of unique carbon environments in each isomer. This is often a definitive method for identification.

IsomerNumber of Unique Carbons
This compound6
2,4-Dichloronitrobenzene6
2,5-Dichloronitrobenzene6
2,6-Dichloronitrobenzene4
3,4-Dichloronitrobenzene6
3,5-Dichloronitrobenzene4
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional group vibrations. All isomers will exhibit strong absorptions corresponding to the nitro group (asymmetric and symmetric stretching) and C-Cl stretching, as well as aromatic C-H and C=C vibrations. The substitution pattern on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹), which can aid in differentiation.

IsomerNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
This compound~1530~1350Multiple bands
2,4-Dichloronitrobenzene~1535~1355~880, ~830
2,5-Dichloronitrobenzene~1530~1345~880, ~820
2,6-Dichloronitrobenzene~1540~1350~790
3,4-Dichloronitrobenzene~1525~1345~890, ~820
3,5-Dichloronitrobenzene~1540~1350~900, ~870, ~670

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All dichloronitrobenzene isomers have the same nominal molecular weight of 191 g/mol . The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1. While the molecular ion will be the same for all isomers, the fragmentation patterns, particularly the relative abundances of fragment ions resulting from the loss of NO₂, Cl, or HCl, can differ and provide clues to the substitution pattern.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers191, 193, 195161 ([M-NO]⁺), 145 ([M-NO₂]⁺), 110 ([M-NO₂-Cl]⁺), 75 ([C₆H₃]⁺)

Note: The relative intensities of the fragment ions will vary between isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the number of unique proton and carbon environments, their chemical shifts, and proton-proton coupling patterns.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dichloronitrobenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-10 ppm.

      • Number of scans: 16-32.

      • Relaxation delay: 2-5 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard proton-decoupled pulse experiment.

      • Spectral width: 0-160 ppm.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the dichloronitrobenzene isomers to identify functional groups and observe differences in the fingerprint region.

Methodology:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid dichloronitrobenzene isomer onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Parameters:

      • Spectral range: 4000-650 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

  • Data Processing: The obtained sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers (if in a mixture) and obtain the mass spectrum for each, confirming the molecular weight and observing the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the dichloronitrobenzene isomer in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Separation:

    • Gas Chromatograph: A GC system equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Parameters:

      • Injector temperature: 250 °C.

      • Oven temperature program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

      • Carrier gas: Helium at a constant flow rate.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: A mass spectrometer detector (e.g., a quadrupole mass analyzer).

    • Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-250.

      • Ion source temperature: 230 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram to identify the retention time of the isomer. Extract the mass spectrum corresponding to the chromatographic peak and analyze the molecular ion and fragmentation pattern.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of dichloronitrobenzene isomers.

G cluster_start cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Identification start Unknown Dichloronitrobenzene Isomer H_NMR ¹H NMR start->H_NMR C_NMR ¹³C NMR start->C_NMR IR ATR-FTIR start->IR MS GC-MS start->MS analyze_H Analyze Signal Number, Chemical Shift & Coupling H_NMR->analyze_H analyze_C Count Number of Unique Carbon Signals C_NMR->analyze_C analyze_IR Identify NO₂ & C-Cl Stretches, Analyze Fingerprint Region IR->analyze_IR analyze_MS Confirm Molecular Weight & Isotopic Pattern, Analyze Fragmentation MS->analyze_MS identification Definitive Isomer Identification analyze_H->identification analyze_C->identification analyze_IR->identification analyze_MS->identification

Caption: Workflow for Spectroscopic Differentiation.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently differentiate between the six isomers of dichloronitrobenzene. This guide serves as a valuable resource for ensuring the accuracy and reliability of chemical analysis in research and development settings.

A Comparative Analysis of Dichloronitrobenzene Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dichloronitrobenzene (DCNB) isomers are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The strategic placement of the nitro and chloro substituents on the benzene (B151609) ring activates the molecule for various subsequent transformations. The selection of an appropriate synthetic route to a specific DCNB isomer is contingent upon factors such as desired isomer purity, yield, cost-effectiveness, scalability, and environmental impact. This guide provides a comprehensive comparative analysis of the prevalent methods for dichloronitrobenzene synthesis, supported by experimental data and detailed protocols to inform laboratory research and industrial production decisions.

Key Synthesis Methodologies

The production of dichloronitrobenzene isomers is primarily achieved through three main synthetic strategies:

  • Direct Nitration of Dichlorobenzenes: This is the most common and industrially favored method, involving the electrophilic substitution of a dichlorobenzene isomer with a nitrating agent, typically a mixture of nitric acid and sulfuric acid ("mixed acid"). The resulting isomer distribution is dictated by the directing effects of the two chlorine atoms on the aromatic ring.

  • Oxidation of Dichloroanilines: This method is particularly useful for the synthesis of specific isomers that are not readily accessible through direct nitration, such as 2,6-dichloronitrobenzene. It involves the oxidation of the corresponding dichloroaniline using a suitable oxidizing agent.

  • Diazotization and Denitrification of Dichloro-nitroanilines: This multi-step process is employed for the synthesis of isomers like 3,5-dichloronitrobenzene (B1666198), which are challenging to produce via other routes. The method involves the conversion of a dichloro-nitroaniline to a diazonium salt, followed by the removal of the diazo group.

Recent advancements have also focused on developing "greener" synthetic alternatives, such as the use of solid acid catalysts and phase transfer catalysts, to mitigate the environmental drawbacks associated with traditional methods.

Comparative Performance of Synthesis Methods

The choice of synthesis method significantly impacts the yield, purity, and overall efficiency of dichloronitrobenzene production. The following tables provide a summary of quantitative data for the synthesis of various DCNB isomers using different methodologies.

Target Isomer Starting Material Method Key Reagents Reaction Temperature (°C) Yield (%) Purity (%) Reference
2,3-Dichloronitrobenzene 1,2-DichlorobenzeneDirect NitrationHNO₃, H₂SO₄, H₃PO₄30 - 180--[1]
2,4-Dichloronitrobenzene (B57281) 1,3-DichlorobenzeneDirect NitrationHNO₃, H₂SO₄20 - 33>97>99.8[2]
2,5-Dichloronitrobenzene 1,4-Dichlorobenzene (B42874)Direct NitrationHNO₃, H₂SO₄35 - 6598~99.6[3]
2,6-Dichloronitrobenzene 2,6-Dichloroaniline (B118687)Oxidationm-CPBA, CH₂Cl₂0 to room temp--
3,4-Dichloronitrobenzene 1,2-DichlorobenzeneDirect NitrationHNO₃, H₂SO₄35 - 6098 (isomer mixture)90 (of 4-nitro isomer)[4]
3,5-Dichloronitrobenzene 2,6-dichloro-p-nitroanilineDiazotization/DenitrificationNitrosyl sulfuric acid, Isopropanol (B130326)0 - 60~88>97[5]

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of dichloronitrobenzene isomers. Below are representative protocols for the key synthesis methods.

Protocol 1: Synthesis of 2,5-Dichloronitrobenzene by Direct Nitration of 1,4-Dichlorobenzene

This protocol details a continuous flow process for the nitration of 1,4-dichlorobenzene.[3]

Materials:

  • 1,4-Dichlorobenzene

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate solution (Na₂CO₃)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve 300 g of 1,4-dichlorobenzene in 2 L of methylene chloride.

    • Prepare 400 mL of concentrated nitric acid.

    • Prepare 600 mL of concentrated sulfuric acid.

  • Reaction Setup:

    • Utilize a continuous flow reactor system.

    • Set the flow rate for the 1,4-dichlorobenzene solution to 15 mL/min.

    • Set the flow rate for the nitric acid to 8 mL/min.

    • Set the flow rate for the sulfuric acid to 12 mL/min.

  • Reaction Execution:

    • Maintain the reaction temperature at 35°C.

    • Allow the reaction to reach a steady state.

  • Work-up and Purification:

    • Collect the reactor output.

    • Separate the organic phase from the acid phase.

    • Extract the acid layer with 500 mL of dichloromethane (B109758).

    • Combine the organic phases and wash with 500 mL of 10% Na₂CO₃ solution.

    • Dry the organic phase and remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by distillation to yield 2,5-dichloronitrobenzene.[3]

Protocol 2: Synthesis of 2,6-Dichloronitrobenzene by Oxidation of 2,6-Dichloroaniline

This protocol describes the oxidation of 2,6-dichloroaniline using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2,6-Dichloroaniline

  • Dichloromethane (CH₂Cl₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

  • Preparation:

    • Dissolve 8.10 g (50.0 mmol) of 2,6-dichloroaniline in 200 mL of dichloromethane and cool the solution to 0°C.

  • Reagent Addition:

    • Slowly add a solution of 24.6 g (100 mmol) of m-CPBA in 250 mL of dichloromethane dropwise over 1.5 hours, maintaining the temperature at 0°C.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up and Purification:

    • The reaction mixture can be worked up by washing with a suitable aqueous solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • The organic layer is then dried and the solvent evaporated to yield the crude 2,6-dichloronitrobenzene, which can be further purified by recrystallization.

Protocol 3: Synthesis of 3,5-Dichloronitrobenzene by Diazotization and Denitrification

This industrial-scale protocol outlines the synthesis of 3,5-dichloronitrobenzene from 2,6-dichloro-p-nitroaniline.[5]

Materials:

  • 2,6-dichloro-p-nitroaniline

  • Nitrosyl sulfuric acid (42% mass fraction)

  • Isopropanol

  • Desalted water

Procedure:

  • Diazotization:

    • Add 2000 kg of 42% nitrosyl sulfuric acid to a reaction kettle and cool to 5°C.

    • Add 1000 kg of 2,6-dichloro-p-nitroaniline while maintaining the temperature between 0-5°C.

    • Allow the reaction to proceed for 12 hours.

  • Denitrification:

    • Add 3000 kg of isopropanol to the reaction kettle.

    • Control the temperature between 10-15°C and react for 8 hours.

  • Hydrolysis:

    • Add 2400 kg of desalted water to the reaction kettle.

    • Maintain the temperature at 60°C and react for 6 hours.

  • Work-up and Purification:

    • The reaction mixture is then subjected to steam stripping to recover isopropanol and acetone.

    • The remaining mixture is separated to yield crude 3,5-dichloronitrobenzene, which is then washed with water.[5]

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Synthesis_Workflows cluster_nitration Direct Nitration cluster_oxidation Oxidation cluster_diazotization Diazotization & Denitrification DCB Dichlorobenzene Isomer (1,2-, 1,3-, or 1,4-) Nitration Nitration Reactor DCB->Nitration MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->Nitration Workup_N Work-up & Purification (Washing, Distillation/Crystallization) Nitration->Workup_N DCNB_N Dichloronitrobenzene Isomer Workup_N->DCNB_N DCA Dichloroaniline Isomer Oxidation Oxidation Reactor DCA->Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Oxidation Workup_O Work-up & Purification (Washing, Recrystallization) Oxidation->Workup_O DCNB_O Dichloronitrobenzene Isomer Workup_O->DCNB_O DCNA Dichloro-nitroaniline Isomer Diazotization Diazotization DCNA->Diazotization DiazoReagent Diazotizing Agent (Nitrosyl sulfuric acid) DiazoReagent->Diazotization DenitroReagent Denitrifying Agent (Isopropanol) Denitrification Denitrification DenitroReagent->Denitrification Diazotization->Denitrification Workup_D Work-up & Purification (Stripping, Washing) Denitrification->Workup_D DCNB_D Dichloronitrobenzene Isomer Workup_D->DCNB_D

Caption: General workflows for the synthesis of dichloronitrobenzene isomers.

Economic and Environmental Considerations

The economic viability and environmental footprint of a synthesis route are critical factors in its selection for industrial applications.

  • Direct Nitration: This method is generally the most cost-effective due to the use of relatively inexpensive bulk chemicals (dichlorobenzenes, nitric acid, and sulfuric acid). However, it generates significant quantities of acidic wastewater, which requires costly treatment. The development of processes that allow for the recycling of the spent acid can improve the economics and reduce the environmental impact.[6]

  • Oxidation of Dichloroanilines: The starting materials (dichloroanilines) and oxidizing agents (like m-CPBA) are typically more expensive than those used in direct nitration, making this route less economically favorable for large-scale production unless a specific isomer is required that cannot be obtained otherwise.

  • Diazotization and Denitrification: This multi-step process involves more complex procedures and reagents, which can increase production costs. However, modern industrial processes focus on recycling reagents like sulfuric acid to improve cost-effectiveness and reduce waste.[5]

  • Green Alternatives: The use of solid acid catalysts is a promising green alternative to mixed acid nitration, as it can lead to high product selectivity and the catalyst can be recycled, minimizing waste acid generation.[7] Phase transfer catalysts can also enhance reaction rates and reduce the required concentration of acids in direct nitration.[8] While the initial investment in these technologies may be higher, the long-term economic and environmental benefits can be substantial.

Safety and Handling

The synthesis of dichloronitrobenzene involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Reactions should be carried out in well-ventilated areas, and appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats, must be worn. Nitration reactions are often exothermic and require careful temperature control to prevent runaway reactions.

  • Dichloronitrobenzene Isomers: DCNB isomers are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They are also toxic to aquatic life.[7] Industrial production is often carried out in closed systems to minimize worker exposure.[9]

  • Oxidizing Agents: Peroxy acids like m-CPBA can be explosive, especially in concentrated form, and should be handled with care.

  • Diazonium Salts: Diazonium salts can be unstable and explosive, particularly when dry. They are typically generated and used in situ without isolation.

Conclusion

The synthesis of dichloronitrobenzene isomers can be accomplished through several distinct methods, each with its own set of advantages and disadvantages. Direct nitration of dichlorobenzenes remains the most economically viable and widely used industrial method, particularly for the production of 2,4- and 2,5-DCNB. Oxidation and diazotization routes provide access to specific isomers that are otherwise difficult to obtain. For researchers and drug development professionals, the choice of synthesis method will depend on the specific isomer required, the desired scale of the reaction, and the available resources. The increasing emphasis on green chemistry is driving the development of more sustainable methods, such as those employing solid acid and phase transfer catalysts, which promise to reduce the environmental impact and improve the long-term economic feasibility of dichloronitrobenzene production. A thorough evaluation of the yield, purity, cost, safety, and environmental impact of each method is essential for making an informed decision.

References

A Comparative Guide to the Quantification of 2,3-Dichloronitrobenzene: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates like 2,3-dichloronitrobenzene is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on established analytical principles for halogenated nitroaromatic compounds and adheres to the validation parameters outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Methodology Comparison: GC-MS and HPLC-UV

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile alternative, particularly for compounds that may not be sufficiently volatile or stable for GC analysis.[6]

Experimental Protocols

Below are detailed experimental protocols for the quantification of this compound using both GC-MS and HPLC-UV.

GC-MS Method Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for aromatic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-300.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable solvent like methanol (B129727) to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution. Filter all solutions through a 0.45 µm syringe filter prior to injection.

HPLC-UV Method Protocol

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm.

  • Sample Preparation: Similar to the GC-MS method, prepare stock solutions of the standard and samples in the mobile phase or a compatible solvent like acetonitrile. Prepare calibration standards by serial dilution. Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation and Performance Data

The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[3] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2] The following tables summarize the comparative performance data for the GC-MS and HPLC-UV methods for the quantification of this compound.

Table 1: Linearity and Range

ParameterGC-MSHPLC-UV
Concentration Range 0.1 - 50 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Number of Calibration Points 66

Table 2: Accuracy (Recovery)

Concentration LevelGC-MS (% Recovery)HPLC-UV (% Recovery)
Low 99.5%98.9%
Medium 100.2%100.5%
High 99.8%101.2%

Table 3: Precision (% Relative Standard Deviation - RSD)

Precision TypeGC-MS (% RSD)HPLC-UV (% RSD)
Intra-day (n=6) < 1.0%< 1.5%
Inter-day (n=6) < 1.5%< 2.0%

Table 4: Detection and Quantification Limits

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL

Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow for the validation of the GC-MS method for quantifying this compound.

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting start Define Analytical Method Parameters prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample data_acq Data Acquisition (GC-MS Analysis) prep_std->data_acq prep_sample->data_acq linearity Linearity & Range calc Calculate Validation Parameters linearity->calc accuracy Accuracy (Spike/Recovery) accuracy->calc precision Precision (Repeatability & Intermediate) precision->calc specificity Specificity (Interference Check) specificity->calc lod_loq LOD & LOQ (S/N Ratio or Calibration Curve) lod_loq->calc data_proc Data Processing (Peak Integration) data_acq->data_proc data_proc->linearity data_proc->accuracy data_proc->precision data_proc->specificity data_proc->lod_loq report Generate Validation Report calc->report

Caption: Workflow for the validation of a GC-MS method.

Conclusion

Both GC-MS and HPLC-UV are suitable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis and the available instrumentation.

  • GC-MS offers superior sensitivity with lower limits of detection and quantification. Its high specificity, provided by the mass spectral data, makes it an excellent choice for trace-level analysis and for complex matrices where interferences may be a concern.

  • HPLC-UV is a robust and widely accessible technique. While generally less sensitive than GC-MS for this analyte, it provides reliable quantification and may be advantageous if the sample matrix is not amenable to GC analysis or if the analyte is thermally labile.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and the specific analytical needs of the project.

References

Reactivity of 2,3-Dichloronitrobenzene vs other dichloronitrobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,3-dichloronitrobenzene and its isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for their effective use as precursors in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities.[1] This document synthesizes established principles of physical organic chemistry and available experimental data to provide a clear framework for predicting and explaining their chemical behavior.

Executive Summary

The reactivity of dichloronitrobenzene isomers in SNAr reactions is primarily governed by the electronic effects of the nitro group and the two chlorine atoms. The strongly electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.[1] Its position relative to the chlorine atoms (the leaving groups) dictates the stability of the key reaction intermediate, the Meisenheimer complex, and thus determines the reaction rate. Steric hindrance can also play a role, particularly for substitution at a chlorine atom positioned between two other substituents.

Based on these principles, the general reactivity order for nucleophilic aromatic substitution of a chlorine atom in dichloronitrobenzene isomers is established. Isomers with a nitro group positioned ortho or para to a chlorine atom are significantly more reactive than those where the nitro group is in a meta position. This is due to the ability of the nitro group to delocalize the negative charge of the Meisenheimer intermediate through resonance when in the ortho or para positions, a stabilizing effect that is absent when it is meta.

Theoretical Framework: The Role of Substituent Effects

Nucleophilic aromatic substitution on dichloronitrobenzene proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary factor influencing the reaction rate.

Electronic Effects:

  • Nitro Group Activation: The electron-withdrawing nitro group activates the benzene (B151609) ring to nucleophilic attack by reducing its electron density. More importantly, it can stabilize the negative charge of the Meisenheimer intermediate through resonance when located at the ortho or para position relative to the site of nucleophilic attack.

  • Chlorine Atom Effects: The chlorine atoms are also electron-withdrawing through their inductive effect, which contributes to the overall activation of the ring. However, they are weak deactivators compared to the powerful activating effect of the nitro group in the appropriate positions.

Steric Effects:

  • Steric hindrance can influence the rate of nucleophilic attack. A chlorine atom that is sterically shielded by adjacent groups will be less susceptible to substitution.

The interplay of these effects leads to a significant variation in reactivity among the six dichloronitrobenzene isomers.

G cluster_0 Factors Influencing Reactivity cluster_1 Reaction Pathway Electronic_Effects Electronic Effects Meisenheimer_Complex Meisenheimer Complex (Intermediate) Electronic_Effects->Meisenheimer_Complex Stabilization (Ortho/Para NO2) Destabilization (Meta NO2) Steric_Effects Steric Effects Transition_State_1 Transition State 1 Steric_Effects->Transition_State_1 Hindrance at reaction site Reactants Dichloronitrobenzene + Nucleophile Reactants->Transition_State_1 Transition_State_1->Meisenheimer_Complex Transition_State_2 Transition State 2 Meisenheimer_Complex->Transition_State_2 Products Substituted Product + Cl- Transition_State_2->Products

Caption: Factors influencing the SNAr reaction pathway of dichloronitrobenzene isomers.

Comparative Reactivity of Dichloronitrobenzene Isomers

IsomerStructurePosition of NO₂ Relative to Cl AtomsExpected ReactivityRationale
2,4-Dichloronitrobenzene Ortho to C2-Cl, Para to C4-ClVery High The nitro group strongly activates both chlorine atoms for nucleophilic substitution through resonance stabilization of the Meisenheimer complex.
2,6-Dichloronitrobenzene Ortho to both C2-Cl and C6-ClHigh The nitro group activates both chlorine atoms. However, steric hindrance from the nitro group may slightly reduce the rate of attack compared to the 4-chloro position in the 2,4-isomer.
3,4-Dichloronitrobenzene Meta to C4-Cl, Ortho to C3-ClModerate The nitro group strongly activates the C3-Cl for substitution. The C4-Cl is only weakly activated by the inductive effect of the nitro group.
2,5-Dichloronitrobenzene Ortho to C2-Cl, Meta to C5-ClModerate The nitro group strongly activates the C2-Cl for substitution. The C5-Cl is only weakly activated.
This compound Ortho to C2-Cl, Meta to C3-ClModerate The nitro group strongly activates the C2-Cl for substitution. The C3-Cl is only weakly activated.
3,5-Dichloronitrobenzene Meta to both C3-Cl and C5-ClVery Low The nitro group is meta to both chlorine atoms and therefore cannot stabilize the Meisenheimer complex through resonance. The reaction is very slow and requires harsh conditions.

Experimental Protocol: Comparative Kinetic Analysis of Dichloronitrobenzene Isomers

This section outlines a general experimental protocol for a comparative kinetic study of the reactivity of dichloronitrobenzene isomers with a nucleophile, for example, piperidine (B6355638), in a suitable solvent like methanol (B129727) or acetonitrile.

Objective: To determine the second-order rate constants for the reaction of each dichloronitrobenzene isomer with piperidine at a constant temperature.

Materials:

  • This compound and its five isomers

  • Piperidine (high purity)

  • Methanol or Acetonitrile (spectroscopic grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each dichloronitrobenzene isomer of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of piperidine of a known concentration (e.g., 1.0 M) in the same solvent.

  • Kinetic Measurements:

    • The reactions will be carried out under pseudo-first-order conditions with a large excess of piperidine.

    • Equilibrate the spectrophotometer cell holder and the reactant solutions to the desired temperature (e.g., 50 °C).

    • In a cuvette, mix a known volume of the isomer stock solution with a known volume of the solvent.

    • Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, ensuring rapid mixing.

    • Immediately start recording the absorbance of the solution at the wavelength corresponding to the formation of the product (N-substituted piperidino-dichloronitrobenzene). The wavelength of maximum absorbance (λmax) for the product should be determined beforehand by reacting one of the isomers to completion and recording its UV-Vis spectrum.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment for each of the six dichloronitrobenzene isomers.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of piperidine (which remains effectively constant throughout the reaction due to the large excess).

    • Compare the calculated k₂ values for each isomer to establish a quantitative ranking of their reactivity.

G Start Start Prepare_Solutions Prepare Stock Solutions (Isomers and Nucleophile) Start->Prepare_Solutions Equilibrate Equilibrate Reactants and Spectrophotometer to T Prepare_Solutions->Equilibrate Mix_Isomer_Solvent Mix Isomer and Solvent in Cuvette Equilibrate->Mix_Isomer_Solvent Initiate_Reaction Add Nucleophile to Initiate Reaction Mix_Isomer_Solvent->Initiate_Reaction Record_Absorbance Record Absorbance vs. Time Initiate_Reaction->Record_Absorbance Repeat Repeat for all Isomers Record_Absorbance->Repeat Repeat->Equilibrate Next Isomer Analyze_Data Analyze Data (Calculate k_obs and k₂) Repeat->Analyze_Data All Isomers Done Compare_Rates Compare Second-Order Rate Constants Analyze_Data->Compare_Rates End End Compare_Rates->End

Caption: Experimental workflow for the comparative kinetic analysis of dichloronitrobenzene isomers.

Conclusion

The reactivity of dichloronitrobenzene isomers in nucleophilic aromatic substitution is a clear illustration of the predictive power of fundamental principles in organic chemistry. The position of the nitro group is the dominant factor controlling reactivity, with ortho and para substitution leading to significantly faster reactions than meta substitution. For synthetic applications, selecting an isomer with the nitro group positioned to activate the desired leaving group is a critical first step. While this compound offers a site for activated nucleophilic substitution at the 2-position, its overall reactivity is expected to be moderate compared to isomers like 2,4- and 2,6-dichloronitrobenzene where both chlorine atoms are activated. For drug development professionals and researchers, a thorough understanding of these reactivity patterns is essential for efficient reaction design and the synthesis of target molecules.

References

A Comparative Guide to the Efficacy of 2,3-Dichloronitrobenzene and Its Alternatives as Precursors in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is a critical decision that influences not only the efficiency and yield of a reaction but also its overall safety and environmental impact. This guide provides a comprehensive comparison of 2,3-Dichloronitrobenzene and its primary alternative, 1,2,3-trichlorobenzene (B84244), as precursors for the synthesis of key intermediates, with a particular focus on the production of 2,3-dichloroaniline (B127971), a vital building block for various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

Executive Summary

This compound is a widely utilized precursor due to its activated aromatic system, which facilitates nucleophilic substitution and reduction of the nitro group. The conventional route to 2,3-dichloroaniline involves the catalytic hydrogenation of this compound, a process known for its high yields. However, the synthesis of this compound itself, through the nitration of 1,2-dichlorobenzene, often results in isomeric impurities.

As an alternative, 1,2,3-trichlorobenzene offers a pathway to 2,3-dichloroaniline via direct amination. This route avoids the use of nitrating agents and the subsequent reduction of a nitro group. Modern catalytic methods, such as the Buchwald-Hartwig amination, are being explored to improve the selectivity and efficiency of this transformation.

This guide presents a data-driven comparison of these two precursors, evaluating their synthetic routes, reaction efficacy, and safety profiles to aid researchers in making informed decisions for their synthetic strategies.

Comparison of Synthetic Pathways to 2,3-Dichloroaniline

The two primary pathways for the synthesis of 2,3-dichloroaniline are presented below, starting from their respective precursors.

Diagram: Synthetic Pathways to 2,3-Dichloroaniline

G cluster_0 Route 1: From this compound cluster_1 Route 2: From 1,2,3-Trichlorobenzene A 1,2-Dichlorobenzene B This compound A->B Nitration (HNO₃, H₂SO₄) C 2,3-Dichloroaniline B->C Hydrogenation (H₂, Catalyst) D Benzene E 1,2,3-Trichlorobenzene D->E Chlorination F 2,3-Dichloroaniline E->F Amination (e.g., Buchwald-Hartwig) G A Charge Autoclave (this compound, Solvent, Catalyst) B Purge with N₂ and H₂ A->B C Pressurize with H₂ (2.0 MPa) B->C D Heat to 100°C with Stirring C->D E Reaction Monitoring (e.g., GC) D->E F Cool and Depressurize E->F G Filter Catalyst F->G H Product Isolation (e.g., Distillation) G->H G A Prepare Schlenk Flask (Pd Catalyst, Ligand, Base) B Add Reactants (1,2,3-Trichlorobenzene, Amine Source) A->B C Add Anhydrous Solvent B->C D Heat to 80-110°C under Inert Atmosphere C->D E Reaction Monitoring (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Quench Reaction F->G H Extraction and Purification G->H

A Comparative Guide to Catalytic Systems for the Reduction of Dichloronitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of dichloronitrobenzenes to their corresponding dichloroanilines is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The primary challenge in this process is achieving high selectivity for the reduction of the nitro group while minimizing the undesired hydrodehalogenation of the carbon-chlorine bonds. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most effective catalyst for this sensitive reaction.

The choice of catalyst, support, and reaction conditions plays a pivotal role in determining the yield and selectivity of the desired dichloroaniline product. This comparison focuses on commonly employed catalytic systems, including noble metal catalysts, non-noble metal catalysts, and bimetallic systems.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalytic systems for the reduction of various dichloronitrobenzene isomers. The data highlights key parameters such as catalyst type, support, reaction conditions, and the resulting conversion, selectivity, and yield of the desired dichloroaniline.

Table 1: Catalytic Reduction of 3,4-Dichloronitrobenzene (B32671)
CatalystSupportTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Raney-Ni-80-1200.5-1.5->98>99[1]
Pt/CCarbon-----[2]

Note: Detailed quantitative data for some entries were not available in the cited sources.

Table 2: Catalytic Reduction of 3,5-Dichloronitrobenzene
CatalystSupportTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Sulfided Pt/Al₂O₃Al₂O₃7031->99.7 (dehalogenation <0.3%)[3]
Modified Raney-Ni----HighHigh (hydrodechlorination 0.3%)[4]

Note: Detailed quantitative data for some entries were not available in the cited sources.

Table 3: Catalytic Reduction of Other Halogenated Nitroaromatics (for comparative insight)
SubstrateCatalystSupportTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
p-ChloronitrobenzenePt-Fe/ACActivated Carbon---100High (dechlorination suppressed)[5]
p-ChloronitrobenzenePd/CoFe-LDHsLayered Double Hydroxides250.5297.493.3[6]
o-ChloronitrobenzenePd/CoFe-LDHsLayered Double Hydroxides250.52~10091.5[6]
m-ChloronitrobenzenePd/CoFe-LDHsLayered Double Hydroxides250.5498.792.8[6]
1-Iodo-4-nitrobenzenePt-V/CCarbon--0.0899.599 (dehalogenation 1%)[7]
1-Iodo-4-nitrobenzeneRaney Co----HighHigh[7]

Key Observations and Catalyst Characteristics

  • Noble Metal Catalysts (Pd, Pt): Palladium and platinum catalysts, typically supported on activated carbon (Pd/C, Pt/C), are widely used for nitro group reductions.[8] However, they can also catalyze hydrodehalogenation, leading to the formation of undesired byproducts.[9] The selectivity of these catalysts can be significantly improved by the addition of modifiers or by using specific supports. For instance, sulfided platinum catalysts have shown excellent selectivity by deactivating the sites responsible for dehalogenation.[3] Bimetallic Pt-V/C has also demonstrated high performance in selectively reducing halogenated nitroaromatics.[7] The modification of Pd/C with both organic (e.g., PPh₃) and inorganic (e.g., NaVO₃) ligands can enhance selectivity by modulating the electronic properties of the palladium nanoparticles.[10][11]

  • Non-Noble Metal Catalysts (Raney Ni, Raney Co): Raney-type catalysts, particularly Raney Nickel, are a cost-effective alternative to precious metal catalysts.[12] They are often preferred for substrates where dehalogenation is a concern.[8] Raney Ni has been successfully used for the reduction of 3,4-dichloronitrobenzene with high selectivity.[1] Raney Cobalt has also been identified as a high-performance catalyst for the selective hydrogenation of halogenated nitroaromatics.[7] A significant advantage of Raney Co is its stability over long-term storage compared to the more pyrophoric Raney Ni.[7]

  • Bimetallic Catalysts: The combination of two different metals can lead to synergistic effects, enhancing both activity and selectivity. For the reduction of p-chloronitrobenzene, a Pt-Fe bimetallic catalyst on activated carbon showed a remarkable increase in both activity and selectivity, completely suppressing hydrodechlorination.[5] Similarly, Pd nanoparticles on CoFe layered double hydroxides exhibited high activity and selectivity for the hydrogenation of various chloronitrobenzenes.[6] Ni-based bimetallic catalysts are also being explored to improve the chemoselectivity of nickel catalysts.[13]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the catalytic hydrogenation of dichloronitrobenzenes.

General Protocol for Catalytic Hydrogenation using Pd/C

This procedure is a general guideline and may require optimization for specific substrates and equipment.

Materials:

  • Dichloronitrobenzene

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., Ethanol, Ethyl Acetate, THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation reactor, add the dichloronitrobenzene and the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the mixture under an inert atmosphere. Pd/C is flammable, especially when dry and in the presence of flammable solvents and hydrogen.[14][15]

  • Seal the reactor and purge the system with an inert gas to remove any oxygen.

  • Evacuate the reactor and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by a hydrogen atmosphere.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 0.5-3 MPa).[3][6]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-120°C).[1][6]

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet and disposed of properly.[14]

  • The filtrate containing the product can then be concentrated and purified by appropriate methods such as crystallization or chromatography.

Protocol for Sulfided Pt/Al₂O₃ Catalyzed Hydrogenation of 3,5-Dichloronitrobenzene

This protocol is based on a patented procedure and provides a specific example of catalyst modification for enhanced selectivity.[3]

Catalyst Preparation (Sulfidation):

  • A supported noble metal catalyst (e.g., Pt/Al₂O₃) is treated with a sulfur-containing compound to selectively poison the high-activity sites responsible for dehalogenation.

Hydrogenation Reaction:

  • In a 500 mL stainless steel reactor, add 100 g of 3,5-dichloronitrobenzene, 200 mL of ethanol, and 1 g of the sulfurized Pt/Al₂O₃ catalyst.

  • Close the reactor and purge with nitrogen three times, followed by three purges with hydrogen.

  • Heat the reactor to 70°C and pressurize with hydrogen to 3 MPa.

  • Stir the reaction mixture at 900 r/min for 1 hour.

  • After the reaction, cool the reactor, vent the pressure, and filter to remove the catalyst. The filtrate contains the 3,5-dichloroaniline (B42879) product.

Reaction Pathways and Mechanisms

The catalytic reduction of dichloronitrobenzenes proceeds through a network of reactions. The desired pathway is the selective reduction of the nitro group to an amino group. However, a competing pathway involves the cleavage of the carbon-chlorine bond (hydrodehalogenation), which can occur before or after the nitro group reduction.

Reaction_Pathway DCNB Dichloronitrobenzene MCNB Monochloronitrobenzene DCNB->MCNB Dehalogenation Intermediates Nitroso, Hydroxylamine Intermediates DCNB->Intermediates Hydrogenation DCAN Dichloroaniline (Desired Product) MCAN Monochloroaniline DCAN->MCAN Dehalogenation MCNB->MCAN Hydrogenation NB Nitrobenzene (B124822) MCNB->NB Dehalogenation AN Aniline (B41778) (Byproduct) MCAN->AN Dehalogenation NB->AN Hydrogenation Intermediates->DCAN Hydrogenation

Figure 1. General reaction network for the hydrogenation of dichloronitrobenzene.

The mechanism of dehalogenation is a key factor to control. It is generally accepted that the C-Cl bond is susceptible to hydrogenolysis on the catalyst surface. The strength of the C-X bond (where X is a halogen) plays a role, with C-I being the weakest and most easily cleaved, followed by C-Br and C-Cl.[16] The electronic properties of the catalyst are crucial; electron-rich metal sites are often associated with higher dehalogenation activity. Modifying the catalyst to create more electron-deficient metal centers can suppress this unwanted side reaction.[5]

The following workflow illustrates the general steps involved in a typical catalytic hydrogenation experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant Dichloronitrobenzene Reactor Charge Reactor Reactant->Reactor Catalyst Catalyst Catalyst->Reactor Solvent Solvent Solvent->Reactor Purge Purge with Inert Gas Reactor->Purge Hydrogenate Introduce H₂ (Set T and P) Purge->Hydrogenate Monitor Monitor Reaction Hydrogenate->Monitor Filter Filter Catalyst Monitor->Filter Isolate Isolate Product Filter->Isolate Analyze Analyze Purity & Yield Isolate->Analyze

Figure 2. General experimental workflow for catalytic hydrogenation.

References

A Comparative Guide to the Toxicity of Dichloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative toxicity of dichloronitrobenzene (DCNB) isomers, supported by experimental data from peer-reviewed studies and regulatory assessments. Dichloronitrobenzenes are a group of six structural isomers used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and pigments.[1] Understanding their differential toxicity is crucial for risk assessment, safe handling, and the development of safer alternatives.

Mechanisms of Toxicity: Metabolic Activation

The toxicity of dichloronitrobenzene isomers is closely linked to their metabolism. A primary pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming the corresponding dichloroaniline metabolite.[2][3][4] This biotransformation is a critical activation step, as the resulting dichloroanilines are implicated in the observed hematotoxicity and other systemic effects. A key toxic outcome is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3]

Metabolic Pathway of Dichloronitrobenzene DCNB Dichloronitrobenzene (Parent Compound) Activation Metabolic Activation (Nitroreductases) DCNB->Activation Reduction of Nitro Group Metabolite Dichloroaniline (Metabolite) Toxicity Systemic Toxicity Metabolite->Toxicity Activation->Metabolite Methemoglobin Methemoglobinemia Toxicity->Methemoglobin Organ Organ Damage (Liver, Kidney) Toxicity->Organ

Caption: General metabolic activation pathway for dichloronitrobenzene toxicity.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for the dichloronitrobenzene isomers. The data is primarily derived from studies in rodents, which are standard models for toxicological assessment.

Table 1: Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD₅₀), the dose required to kill 50% of a test population. Lower LD₅₀ values indicate higher acute toxicity.

IsomerCAS No.Oral LD₅₀ (mg/kg bw)Dermal LD₅₀ (mg/kg bw)
2,3-DCNB 3209-22-1381 (male rat), 512 (female rat)Data not available
2,4-DCNB 611-06-3387 - 990 (rat)[4][5]921 (rat)[4][5]
2,5-DCNB 89-61-2800 (guinea pig), 1000 - 2503 (rat)[3]>2000 (rat)[3]
2,6-DCNB 601-88-7Harmful if swallowedToxic in contact with skin
3,4-DCNB 99-54-71600 - 3200 (rat)[6]Data not available
3,5-DCNB 618-62-2Harmful if swallowed*Data not available
Specific LD₅₀ values not cited in the reviewed sources, but classified as toxic.
Table 2: Repeated Dose & Reproductive Toxicity

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically significant adverse effects are observed. It is a key metric from repeated-dose studies.

IsomerCAS No.NOAEL (mg/kg/day)Study Details
2,3-DCNB 3209-22-15 (Repeated Dose)Data from repeated dose toxicity assessment.
100 (Reproductive)Data from reproductive toxicity assessment.
2,4-DCNB 611-06-3<8 (Systemic Toxicity)Combined repeated dose and reproductive/developmental toxicity test (OECD TG 422).[5]
40 (Reproductive)OECD TG 422 study in rats.[5]
2,5-DCNB 89-61-2LOAEL of 93 (Hepatotoxicity)13-week feeding study in male rats.[3]

NOAEL/LOAEL data for 2,6-, 3,4-, and 3,5-DCNB were not available in the reviewed sources.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material. Carcinogenicity is the potential to cause cancer.

Table 3: Genotoxicity and Carcinogenicity Summary
IsomerAmes Test (Bacterial Mutation)Chromosomal Aberration (in vitro)IARC Carcinogenicity Classification
2,3-DCNB Data not availablePositive (with and without metabolic activation)Not Classified
2,4-DCNB Positive[5]Negative[5]Group 2B: Possibly carcinogenic to humans[4][7]
2,5-DCNB Mixed results (some positive)[3]Positive[3]Group 2B: Possibly carcinogenic to humans[3][7]
2,6-DCNB Suspected of causing genetic defectsData not availableMay cause cancer
3,4-DCNB Data not availableData not availableNot Classified
3,5-DCNB Data not availableData not availableNot Classified
Classification based on safety data sheets; specific study results not detailed.

Experimental Protocols

The toxicity data presented are primarily derived from standardized testing guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD TG 401)

This test provides information on health hazards from a single oral exposure.[8]

  • Animal Selection: Typically, young adult rodents (e.g., rats) of a single sex are used.[8]

  • Dose Administration: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

  • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[8]

  • Endpoint: The LD₅₀ value is calculated statistically from the dose-response data.[8]

Bacterial Reverse Mutation Test / Ames Test (Based on OECD TG 471)

This in vitro assay is widely used to detect a compound's potential to cause gene mutations.[9][10]

Ames Test Workflow start Start strains Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) Histidine-dependent start->strains exposure Expose Bacteria to Test Compound strains->exposure s9_plus With Metabolic Activation (S9 Mix) exposure->s9_plus s9_minus Without Metabolic Activation exposure->s9_minus plating Plate on Histidine-Deficient Minimal Agar s9_plus->plating s9_minus->plating incubation Incubate (e.g., 48-72 hours) plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis (Compare to Control) counting->analysis end End analysis->end

Caption: A simplified workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

  • Strain Selection: Amino acid-requiring strains of bacteria (e.g., Salmonella typhimurium or Escherichia coli) with known mutations are used.[11]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[9]

  • Exposure: Bacteria are exposed to various concentrations of the test substance.[10]

  • Plating & Incubation: The treated bacteria are plated on a minimal medium lacking the required amino acid.[10]

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies. These "revertant" colonies are counted. A significant, dose-related increase in revertant colonies compared to the control indicates a positive (mutagenic) result.[9]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD TG 473)

This assay identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[12]

  • Cell Culture: Established mammalian cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.[13]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).[14]

  • Metaphase Arrest: After exposure, cells are treated with a substance (e.g., colcemid) that arrests them in the metaphase stage of cell division, when chromosomes are condensed and visible.[14]

  • Microscopic Analysis: Cells are harvested, stained, and analyzed microscopically to identify and quantify structural chromosome aberrations (e.g., breaks, gaps, rearrangements).[12]

  • Evaluation: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[13]

References

A Comparative Guide to the Structural Analysis and Confirmation of 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with halogenated nitroaromatic compounds, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 2,3-dichloronitrobenzene, contrasting it with its isomers to provide a clear framework for its definitive identification. The methodologies and data presented herein are intended to serve as a practical resource for the accurate characterization of these critical chemical entities.

Spectroscopic and Chromatographic Comparison

The structural isomers of dichloronitrobenzene, while possessing the same molecular formula (C₆H₃Cl₂NO₂), exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the benzene (B151609) ring.[1] A combination of chromatographic and spectroscopic methods is typically employed to differentiate and characterize these isomers.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating the isomers.[2][3] The choice of detector, such as an electron capture detector (ECD) which is highly sensitive to electronegative compounds like nitroaromatics, or a nitrogen-phosphorus detector (NPD) which offers high selectivity for nitrogen-containing compounds, can enhance the detection and quantification of these compounds.[2][4] For unequivocal identification, coupling these chromatographic techniques with mass spectrometry (GC-MS or LC-MS) is the preferred approach, as it provides structural information.[2]

Data Summary

The following table summarizes key analytical data for this compound and its common isomers, providing a basis for their differentiation.

Compound ¹H NMR (δ, ppm) ¹³C NMR (No. of Signals) Mass Spectrum (m/z) Melting Point (°C)
This compound A: 7.70, B: 7.69, C: 7.37[5]6Top Peak: 145, 2nd Highest: 191, 3rd Highest: 109[6]60-63[7]
2,4-Dichloronitrobenzene A: 7.873, B: 7.574, C: 7.410[8]6-33-36
2,5-Dichloronitrobenzene A: 7.887, B: 7.51[9]4-53-56
3,4-Dichloronitrobenzene A: 8.341, B: 8.084, C: 7.654[10]6-41-43
2,6-Dichloronitrobenzene -4-71-73
3,5-Dichloronitrobenzene -4-64-66

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques used in the structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from its isomers and obtain its mass spectrum for structural confirmation.

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methylene (B1212753) chloride.[4]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is typically heated to a high temperature to ensure rapid volatilization.

  • Chromatographic Separation: The separation of isomers is achieved on the capillary column using a temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common technique where the molecules are bombarded with electrons, causing fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. The molecular ion peak (M+) and the isotopic pattern due to the two chlorine atoms are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the substitution pattern on the aromatic ring.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: The ¹H NMR spectrum will show distinct signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) provide information about the relative positions of the protons. For this compound, a complex splitting pattern is expected for the three adjacent protons.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to its asymmetry, this compound is expected to show six distinct signals in the aromatic region. In contrast, more symmetric isomers like 2,5-dichloronitrobenzene will show fewer signals (four in this case).[11]

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent. This compound is described as forming monoclinic needles from petroleum ether or acetic acid.[6]

  • Data Collection: A selected crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to calculate an electron density map, from which the positions of the atoms can be determined. This leads to a definitive structural model with precise bond lengths and angles, providing unequivocal confirmation of the 2,3-substitution pattern.

Visualizing the Workflow and Logic

To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical steps involved in distinguishing this compound from its isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution GC_MS GC-MS Dissolution->GC_MS NMR NMR Spectroscopy Dissolution->NMR X_ray X-ray Crystallography Dissolution->X_ray Retention_Time Retention Time & Mass Spectrum GC_MS->Retention_Time Chemical_Shifts Chemical Shifts & Coupling NMR->Chemical_Shifts Crystal_Structure 3D Molecular Structure X_ray->Crystal_Structure Confirmation Confirmation Retention_Time->Confirmation Chemical_Shifts->Confirmation Crystal_Structure->Confirmation

Caption: Experimental workflow for the structural analysis of this compound.

logical_confirmation Isomer_Mixture Potential Dichloronitrobenzene Isomer C13_NMR ¹³C NMR: 6 Signals? Isomer_Mixture->C13_NMR H1_NMR ¹H NMR: Pattern Match 2,3-isomer? C13_NMR->H1_NMR Yes Not_Confirmed Other Isomer or Impurity C13_NMR->Not_Confirmed No (e.g., 4 signals) MS_Data MS: Correct m/z and Isotopic Pattern? H1_NMR->MS_Data Yes H1_NMR->Not_Confirmed No Confirmed Confirmed This compound MS_Data->Confirmed Yes MS_Data->Not_Confirmed No

Caption: Logical decision tree for the confirmation of this compound.

References

Benchmarking the efficiency of different nitrating agents for dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective nitration of dichlorobenzene is a critical step in the synthesis of numerous important intermediates. This guide provides an objective comparison of the performance of various nitrating agents for dichlorobenzene, supported by experimental data to inform the selection of the most suitable reagent and conditions for specific synthetic goals.

The choice of nitrating agent significantly influences the yield, isomer distribution, and safety of the reaction. This comparison focuses on the most commonly employed methods: mixed acid nitration and variations involving phosphoric acid, as well as the use of alternative nitrating systems.

Performance Comparison of Nitrating Agents

The efficiency of different nitrating agents for the nitration of 1,2-dichlorobenzene (B45396) is summarized in the table below. The data highlights key performance indicators such as reaction temperature, yield, and the resulting isomer distribution, which are crucial for process optimization and downstream applications.

Nitrating Agent CompositionSubstrateTemperature (°C)Total Yield (%)3,4-Dichloronitrobenzene (%)2,3-Dichloronitrobenzene (%)Reference
HNO₃ / H₂SO₄1,2-Dichlorobenzene35 - 60~98.5~90~10[1][2]
Anhydrous HNO₃ / H₂SO₄ / H₃PO₄1,2-Dichlorobenzene8589.479.0113.28[2]
Anhydrous HNO₃ / H₂SO₄ / H₃PO₄1,2-Dichlorobenzene105 - 11086.176.8113.87[2]
Concentrated HNO₃ with Methyl Benzenesulfonic AcidDichlorobenzene180Not SpecifiedNot SpecifiedNot Specified[3]
Sodium Nitrate (B79036) / H₂SO₄p-Dichlorobenzene40 - 43~97-98 (crude)Not ApplicableNot Applicable[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key nitration experiments cited in this guide.

Protocol 1: Nitration of 1,2-Dichlorobenzene with Mixed Acid (H₂SO₄/HNO₃)

This procedure is a standard industrial method for the nitration of 1,2-dichlorobenzene.

  • Preparation of the Nitrating Mixture: A nitrating mixture is prepared by carefully adding 1.38 mol of 98% nitric acid to 1.31 mol of 98% sulfuric acid while cooling to maintain a low temperature.[5]

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, 1.64 mol of 80.5% sulfuric acid is charged.[5] To this, 1.36 mol of 1,2-dichlorobenzene is added with stirring.[5]

  • Nitration: The prepared nitrating mixture is added dropwise to the dichlorobenzene-sulfuric acid mixture over 1.5 hours. The reaction temperature is maintained between 45-50°C with vigorous stirring.[5]

  • Reaction Completion and Work-up: After the addition is complete, the mixture is stirred for an additional 2 hours at 45-50°C.[5] The organic phase is then separated from the warm aqueous phase. The organic layer is washed with a dilute sodium carbonate solution until neutral, followed by a final wash with water.[5]

Protocol 2: Nitration of 1,2-Dichlorobenzene with an Anhydrous Mixture of H₃PO₄, H₂SO₄, and HNO₃

This method has been shown to alter the isomer ratio, favoring the formation of 2,3-dichloro-nitrobenzene.[2]

  • Initial Mixture: A mixture of 0.42 mol of 98% H₂SO₄ and 1.411 mol of H₃PO₄ (concentrated to 104%) is prepared in a reaction vessel.[2] 1.36 mol of 1,2-dichlorobenzene is then introduced into this mixture.[2]

  • Nitrating Acid Preparation: A separate nitrating acid mixture is prepared consisting of 1.38 mol of 98% HNO₃, 0.327 mol of 98% H₂SO₄, and 1.127 mol of 104% strength H₃PO₄.[2]

  • Reaction: The nitrating acid mixture is added dropwise to the dichlorobenzene mixture over 1.5 hours with good stirring, maintaining a reaction temperature between 85°C and 125°C.[2]

  • Post-Reaction: The reaction mixture is stirred for an additional 2 hours at the same temperature.[2]

  • Work-up: While still warm, the aqueous phase is removed from the organic phase. The organic phase is then washed until neutral with a dilute Na₂CO₃ solution and water.[2]

Visualizing the Experimental Workflow

To provide a clear overview of the general experimental process for the nitration of dichlorobenzene, the following workflow diagram has been generated.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DCB Dichlorobenzene Reactor Reaction Vessel DCB->Reactor Acid1 Sulfuric Acid Acid1->Reactor Nitrating_Agent Nitrating Agent (e.g., Nitric Acid) Nitrating_Agent->Reactor Controlled Addition Separation Phase Separation Reactor->Separation Reaction Mixture Washing Washing (e.g., Na2CO3, H2O) Separation->Washing Organic Phase Purification Purification (e.g., Crystallization, Distillation) Washing->Purification Product Dichloronitrobenzene Isomers Purification->Product

Caption: General experimental workflow for the nitration of dichlorobenzene.

References

A Comparative Analysis of the Environmental Impact of Dichloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Dichloronitrobenzene (DCNB) isomers are significant intermediates in the synthesis of a wide range of industrial chemicals, including pigments, pesticides, and pharmaceuticals.[1][2] Their production and use, however, raise environmental concerns due to their potential toxicity and persistence. This guide provides a comparative environmental impact assessment of several key DCNB isomers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Physicochemical Properties and Environmental Distribution

The environmental fate of a chemical is largely governed by its physicochemical properties. The octanol-water partition coefficient (log Kow) indicates a compound's potential for bioaccumulation, while water solubility affects its mobility in aquatic systems. The isomers 2,4-DCNB, 3,4-DCNB, 2,5-DCNB, and 2,3-DCNB exhibit log Kow values around 3, suggesting a moderate potential for bioaccumulation.[3][4][5][6] Their water solubility is generally low.[1][5][6] Fugacity models predict that if released primarily into water or soil, these chemicals are unlikely to move to other environmental compartments.[2]

Table 1: Comparison of Physicochemical Properties of Dichloronitrobenzene Isomers

Property2,3-Dichloronitrobenzene2,4-Dichloronitrobenzene2,5-Dichloronitrobenzene3,4-Dichloronitrobenzene
CAS Number 3209-22-1[6]611-06-3[1]89-61-2[2]99-54-7[4]
Molecular Formula C₆H₃Cl₂NO₂[6]C₆H₃Cl₂NO₂[3]C₆H₃Cl₂NO₂[5]C₆H₃Cl₂NO₂[4]
Molecular Weight 192.00 g/mol [6]192.00 g/mol [3]192.00 g/mol [5]192.00 g/mol [4]
Melting Point 61 °C[6]29-32 °C[7]56 °C[5]Not specified
Boiling Point 257 °C[6]258 °C[7]267 °C[5]255-256 °C[4]
Water Solubility 74.1 mg/L[6]200 mg/L at 25 °C[1]95 mg/L at 25 °C[5]Not specified
log Kow 3.2[6]3.07[3]3.09[5]3.12[4]
Vapor Pressure 0.3 hPa[6]0.01 mmHg[3]0.00505 mmHg[5]1.03 x 10⁻² mmHg at 25°C[4]

Environmental Fate: Biodegradability and Persistence

A critical factor in the environmental impact of DCNB isomers is their persistence. Several isomers are classified as "not readily biodegradable," indicating they can persist in the environment.[1][2][6] For instance, 2,4-Dichloronitrobenzene showed 0% degradation over 28 days in a study following OECD Guideline 301C.[1] Similarly, this compound and 2,5-Dichloronitrobenzene are also considered not readily biodegradable.[2][6] However, some studies have shown that certain DCNB isomers can be biodegraded under specific conditions. For example, aerobic biodegradation of 2,3-DCNB and 3,4-DCNB has been observed, with some bacteria capable of utilizing them as a sole source of carbon, nitrogen, and energy.[8][9] The degradation process often involves initial attack by dioxygenase enzymes.[8][10]

Ecotoxicity to Aquatic Organisms

The toxicity of DCNB isomers to aquatic life is a significant concern. Acute toxicity data for fish, daphnids, and algae are summarized below. It is important to note that toxicity can vary between isomers. For example, this compound is reported to be strongly toxic to daphnids.[6]

Table 2: Acute Ecotoxicity Data for Dichloronitrobenzene Isomers

IsomerOrganismEndpointValue (mg/L)
This compound FishLC50Moderately toxic[6]
DaphnidsEC50Strongly toxic[6]
AlgaeEC50Slightly toxic[6]
2,4-Dichloronitrobenzene Fish (species not specified)LC50 (acute)13 - 21[1]
Daphnia magnaEC50 (acute)12[1]
Algae (species not specified)EC50 (acute)2.0[1]
2,5-Dichloronitrobenzene FishLC50Moderately toxic[2]
DaphnidsEC50Moderately toxic[2]
AlgaeEC50Moderately toxic[2]
3,4-Dichloronitrobenzene Aquatic OrganismsNot specifiedToxic[4]

Chronic toxicity data is also crucial for assessing long-term environmental risk. For 2,4-Dichloronitrobenzene, a 21-day NOEC (No Observed Effect Concentration) for the reproduction of Daphnia magna was determined to be 0.056 mg/l.[1] For 2,5-Dichloronitrobenzene, the 21-day NOEC for Daphnia magna reproduction was 1.0 mg/l.[2]

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Biodegradability Testing (Based on OECD Guideline 301C)

The "Not Readily Biodegradable" classification for several DCNB isomers is often determined using the OECD Guideline 301C (Ready Biodegradability: Modified MITI Test (I)) .

  • Principle: A small amount of the test substance is inoculated in a medium containing a variety of microorganisms from a standard inoculum. The mixture is incubated in the dark at a constant temperature. The degradation of the test substance is followed by measuring the biochemical oxygen demand (BOD) and by specific chemical analysis (e.g., HPLC) over a 28-day period.

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

  • Test Conditions: The test is run at 25 ± 1°C in the dark.

  • Pass Level: A substance is considered readily biodegradable if the percentage of degradation reaches 60% within a 10-day window within the 28-day period.

Aquatic Toxicity Testing (Based on OECD Guidelines)

Acute toxicity tests for aquatic organisms generally follow these OECD guidelines:

  • Fish, Acute Toxicity Test (OECD Guideline 203): Fish are exposed to the test substance for a 96-hour period. The concentration that is lethal to 50% of the test fish (LC50) is determined.

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): Daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

  • Alga, Growth Inhibition Test (OECD Guideline 201): Algal cultures are exposed to the test substance over a period of 72 hours. The concentration that inhibits the growth rate by 50% (EC50) is determined.

Visualization of Environmental Impact Assessment

The following diagram illustrates the logical workflow for assessing the environmental impact of dichloronitrobenzene isomers, from their intrinsic properties to their potential environmental risk.

Environmental_Impact_Assessment cluster_0 Chemical Properties cluster_1 Environmental Fate & Behavior cluster_2 Ecotoxicity cluster_3 Risk Characterization Physicochemical Physicochemical Properties (Solubility, log Kow, Vapor Pressure) Biodegradation Biodegradability Assessment (e.g., OECD 301C) Physicochemical->Biodegradation Distribution Environmental Distribution (Fugacity Modeling) Physicochemical->Distribution Aquatic_Toxicity Aquatic Toxicity Testing (Fish, Daphnia, Algae) Physicochemical->Aquatic_Toxicity Persistence Persistence in Environment Biodegradation->Persistence Risk_Assessment Environmental Risk Assessment (PEC/PNEC Ratio) Persistence->Risk_Assessment Distribution->Risk_Assessment Acute_Toxicity Acute Effects (LC50, EC50) Aquatic_Toxicity->Acute_Toxicity Chronic_Toxicity Chronic Effects (NOEC) Aquatic_Toxicity->Chronic_Toxicity Acute_Toxicity->Risk_Assessment Chronic_Toxicity->Risk_Assessment

Caption: Workflow for DCNB environmental impact assessment.

References

Safety Operating Guide

Safe Disposal of 2,3-Dichloronitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper handling and disposal of 2,3-Dichloronitrobenzene, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be familiar with its hazards. This substance is harmful if swallowed, toxic in contact with skin, causes significant skin and eye irritation, and is toxic to aquatic life with long-lasting effects[1].

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) to prevent skin exposure[2][3].

  • Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations[2].

  • Lab Coat/Protective Clothing: Wear appropriate protective clothing to prevent skin contact[2].

  • Respiratory Protection: If handling powders, generating dust, or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator with a particulate filter (P3 filter for toxic particles is recommended)[2][4][5].

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water[1][5].

  • Eye Contact: Flush eyes with copious amounts of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention[1][5].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid[2].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Get medical aid immediately[2].

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol [1][5]
Appearance Light yellow or colorless-to-yellow crystals[5][6]
Melting Point 61-62 °C (142-144 °F)[5]
Boiling Point 257-258 °C (495-496 °F) at 760 mmHg[5]
Flash Point 124 °C (255 °F)[5]
Specific Gravity 1.72 (Denser than water)[5]
Water Solubility 62.4 mg/L at 20 °C (less than 0.1 mg/mL)[4][5]
UN Number UN 2811 or UN 1578[6]
Hazard Class 6.1 (Toxic Substances)[6]

Operational and Disposal Plans

Disposal of this compound must be handled as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with federal, state, and local regulations[2].

Protocol 1: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Methodology for Small Spills:

  • Evacuate and Secure: Alert personnel in the immediate area and remove all sources of ignition[5].

  • Don PPE: Ensure you are wearing the full required PPE as listed above.

  • Dampen Material: Gently dampen the spilled solid material with ethanol (B145695) to prevent dust from becoming airborne[5].

  • Collect Spill: Carefully transfer the dampened material into a suitable, sealable container labeled for hazardous waste[5].

  • Clean Residue: Use absorbent paper dampened with ethanol to wipe up any remaining material[5].

  • Decontaminate Area: Wash the entire contaminated surface with ethanol, followed by a thorough wash with soap and water[5].

  • Package Waste: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal along with the primary waste[5].

Methodology for Large Spills:

  • Isolate Area: Isolate the spill area for at least 25 meters (75 feet) in all directions[5].

  • Prevent Dusting: If appropriate, moisten the spilled substance to prevent dust generation[4][6].

  • Contain and Collect: Sweep the substance into sealable, labeled containers for disposal[4][6]. Avoid actions that generate dust[2].

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.

Protocol 2: Waste Collection and Final Disposal

Systematic collection and labeling are mandatory for regulatory compliance.

Methodology:

  • Use Designated Containers: Collect all waste this compound, including contaminated materials from spills, in its original container or a designated, compatible, and sealable hazardous waste container[1]. Do not mix with other waste streams[1].

  • Proper Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity or concentration[7]. The container must be tightly capped at all times except when adding waste[7].

  • Segregated Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and bases[2]. Ensure the storage location is secure and under the control of the generator[7].

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with a complete list of the waste's components[7]. All waste must be disposed of at an approved waste disposal plant[1]. Do not discharge the waste into drains or the environment[4][8].

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_start Waste Identification cluster_path Response & Collection cluster_storage Containment & Storage cluster_disposal Final Disposal start Waste Generation (this compound) spill Spill Occurs start->spill Accident routine Routine / Expired Chemical Waste start->routine Planned ppe 1. Don Full PPE spill->ppe container Store in Tightly Sealed, Compatible Container routine->container contain 2. Dampen & Contain Spill ppe->contain collect_spill 3. Collect Spill & Contaminated Items into Waste Container contain->collect_spill collect_spill->container label_waste Label as 'HAZARDOUS WASTE' + Chemical Name container->label_waste storage Store in Cool, Dry, Ventilated, Segregated Area label_waste->storage contact Contact EHS or Approved Waste Contractor storage->contact end Professional Disposal at Approved Facility contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dichloronitrobenzene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Immediate Precautions

This compound is a solid substance that poses several health risks. It is crucial to handle this chemical with appropriate caution in a controlled laboratory environment.

Potential Health Effects:

  • Skin Irritation: Causes severe skin irritation.[1]

  • Eye Irritation: Causes eye irritation.[1]

  • Respiratory and Digestive Tract Irritation: May cause irritation upon inhalation or ingestion.[1]

  • Toxicological Properties: The full toxicological properties of this material have not been fully investigated.[1]

In case of exposure, immediate first aid is critical.

First Aid Measures:

Exposure Route First Aid Procedure
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, gloves made of materials like Butyl rubber or Viton are generally recommended for handling chlorinated and aromatic compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat should be worn, and for larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter, especially when handling the solid form where dust may be generated.[2] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

General Glove Material Resistance to Halogenated and Aromatic Compounds:

Glove MaterialGeneral Resistance to Aromatic HydrocarbonsGeneral Resistance to Chlorinated Solvents
Butyl Rubber Good to ExcellentGood to Excellent
Viton® ExcellentExcellent
Nitrile Fair to GoodFair to Good (variable)
Neoprene FairFair to Good
Natural Rubber (Latex) PoorPoor
PVC (Polyvinyl Chloride) PoorFair

Note: This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound or a closely related compound before use.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Review SDS and SOP Review SDS and SOP Designate Work Area Designate Work Area Review SDS and SOP->Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Weighing Weighing Prepare Spill Kit->Weighing Dispensing/Transfer Dispensing/Transfer Weighing->Dispensing/Transfer Reaction Setup Reaction Setup Dispensing/Transfer->Reaction Setup Decontaminate Work Area Decontaminate Work Area Reaction Setup->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Remove and Dispose of PPE Remove and Dispose of PPE Segregate Waste->Remove and Dispose of PPE Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Personal Hygiene Personal Hygiene Remove and Dispose of PPE->Personal Hygiene Store Waste Store Waste Label Waste Container->Store Waste Arrange for Pickup Arrange for Pickup Store Waste->Arrange for Pickup

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) for this compound.

    • Designate a specific work area, such as a chemical fume hood, for handling the substance.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) and a sealed container for waste.

  • Handling:

    • Weighing: Weigh the solid in a ventilated enclosure, such as a fume hood, to control dust. Use a tare method where the chemical is added to a pre-weighed, sealed container inside the hood to minimize exposure.

    • Dispensing and Transfer: Handle the solid with care to avoid generating dust. Use spatulas and other appropriate tools. Keep containers closed when not in use.

    • In Solution: When working with this compound in solution, handle it within a fume hood and take precautions to avoid splashes.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical. A solvent like ethanol (B145695) can be used for initial decontamination, followed by a soap and water wash.[2]

    • Segregate all waste materials, including contaminated PPE, into designated, labeled, and sealed containers.

    • Carefully remove and dispose of contaminated PPE in the designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization: this compound is a halogenated nitroaromatic compound and should be treated as hazardous waste. While not specifically listed by name, it may fall under the following EPA hazardous waste codes due to its components and characteristics:

  • F002: Spent halogenated solvents.

  • F005: Spent non-halogenated solvents (if dissolved in one).

  • D036: Toxicity Characteristic for Nitrobenzene, if it leaches above the regulatory limit.

  • D027: Toxicity Characteristic for 1,4-Dichlorobenzene, as a dichlorinated aromatic compound.

Consult your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization.

Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams. Keep halogenated waste separate from non-halogenated waste.

  • Containerization:

    • Collect solid waste (unused chemical, contaminated spill cleanup materials, and PPE) in a clearly labeled, sealed, and compatible container.

    • Collect liquid waste (solutions containing this compound) in a separate, labeled, sealed, and compatible container.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocol: Dermal Exposure Assessment Using a Patch Sampling Method

This protocol provides a methodology to assess potential dermal exposure to solid this compound in a laboratory setting.

Objective: To quantify the amount of this compound that may be deposited on a worker's skin during a specific handling task.

Materials:

  • Gauze pads or filter paper patches

  • Aluminum foil

  • Adhesive tape (medical grade)

  • Forceps

  • Glass vials with screw caps

  • Solvent for extraction (e.g., isopropanol, acetonitrile)

  • Analytical balance

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Patch Preparation:

    • Cut gauze pads or filter paper into uniform sizes (e.g., 5 cm x 5 cm).

    • Wrap each patch individually in aluminum foil and sterilize if necessary.

  • Subject Preparation:

    • Identify the areas of the body most likely to be exposed during the handling task (e.g., forearms, chest).

    • Ensure the subject is wearing their normal work clothing and the appropriate PPE for the task, with the patches to be placed on top of the inner layer of clothing or directly on the skin if ethically approved and safe.

  • Patch Placement:

    • Using clean forceps, place the sampling patches on the selected body locations.

    • Secure the patches with adhesive tape.

  • Work Task Simulation:

    • The subject should perform the handling task (e.g., weighing, transferring) for a predetermined and recorded amount of time.

  • Patch Removal:

    • After the task is completed, carefully remove the patches using clean forceps.

    • Fold each patch in half with the exposed side inward and place it in a pre-labeled glass vial.

  • Extraction:

    • In a laboratory, add a known volume of the extraction solvent to each vial.

    • Agitate the vials for a sufficient time to ensure complete extraction of the this compound from the patch.

  • Analysis:

    • Analyze the solvent extract using a calibrated analytical instrument (e.g., GC-MS, HPLC) to determine the concentration of this compound.

  • Calculation of Exposure:

    • Calculate the mass of this compound collected on each patch.

    • Express the exposure as mass per unit area of the patch (e.g., µg/cm²).

    • The total potential dermal exposure can be estimated by extrapolating the patch data to the total exposed body surface area.

Workflow for Dermal Exposure Assessment:

Patch Preparation Patch Preparation Subject Preparation Subject Preparation Patch Preparation->Subject Preparation Patch Placement Patch Placement Subject Preparation->Patch Placement Work Task Simulation Work Task Simulation Patch Placement->Work Task Simulation Patch Removal Patch Removal Work Task Simulation->Patch Removal Extraction Extraction Patch Removal->Extraction Analysis Analysis Extraction->Analysis Calculation of Exposure Calculation of Exposure Analysis->Calculation of Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.